2-Cyclopentylethanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-cyclopentylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c8-6-5-7-3-1-2-4-7;/h7H,1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWQBGNJVWDEOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655374 | |
| Record name | 2-Cyclopentylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
684221-26-9 | |
| Record name | 2-Cyclopentylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Cyclopentylethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Cyclopentylethanamine Hydrochloride for Research and Development
Introduction
2-Cyclopentylethanamine hydrochloride is a primary amine salt that serves as a valuable building block in organic and medicinal chemistry. Its structure, which combines a flexible ethylamine chain with a lipophilic cyclopentyl group, makes it an attractive intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1] The cyclopentyl moiety can enhance a molecule's ability to cross biological membranes, a critical factor in drug design, while the primary amine provides a reactive handle for a wide array of chemical transformations.[1]
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound for its effective application in synthesis, process development, and pharmaceutical research. We will delve into its chemical identity, physicochemical characteristics, a representative synthetic protocol, reactivity profile, and essential safety considerations, grounding all information in established scientific principles and data.
PART 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work. These parameters dictate storage conditions, solvent selection, reaction setup, and purification strategies.
1.1. Compound Identification
Correctly identifying the compound with its various nomenclature and registry numbers is crucial for accurate literature searches and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | 2-cyclopentylethan-1-amine hydrochloride | N/A |
| CAS Number | 5763-55-3 (free base)[1][2][3]; 684221-26-9 (HCl salt)[4] | PubChem, Sigma-Aldrich |
| Molecular Formula | C₇H₁₅N·HCl or C₇H₁₆ClN | [1][5] |
| Molecular Weight | 149.66 g/mol [5][6] | AK Scientific, Inc. |
| Synonyms | 2-Cyclopentylethylamine HCl, Cyclopentaneethanamine hydrochloride | [1][3] |
1.2. Physicochemical Data
The physicochemical properties of this compound are summarized below. This data is essential for designing experimental conditions, such as reaction temperature, solvent choice for dissolution, and extraction procedures.
| Property | Value | Comments & Significance |
| Appearance | White crystalline powder[1] | The physical form is indicative of a salt. Any deviation (e.g., discoloration, oiling) may suggest impurity or decomposition. |
| Boiling Point | 158-159 °C (free base)[3] | Data is for the free base. The hydrochloride salt will have a much higher boiling point and is more likely to decompose upon strong heating. |
| pKa | 10.72 ± 0.10 (Predicted, free base)[3] | This predicted high pKa is characteristic of a primary alkylamine, confirming its basicity. It will be fully protonated and exist as the ammonium salt at physiological pH. |
| Storage Conditions | Store at 0-8 °C[1], under inert gas (nitrogen or Argon) at 2–8 °C[3] | Cool, dry, and inert conditions are recommended to prevent potential degradation from moisture or atmospheric CO₂. |
PART 2: Synthesis, Reactivity, and Safety Profile
2.1. Representative Synthesis Protocol
2-Cyclopentylethanamine is commonly synthesized via the reduction of cyclopentylacetonitrile. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.
Causality Behind Experimental Choices:
-
Reaction: The reduction of a nitrile to a primary amine is a robust and high-yielding transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose. Anhydrous ether is used as the solvent because it is unreactive towards LiAlH₄ and effectively solubilizes the reactants.
-
Workup: The careful, sequential addition of water and sodium hydroxide (Fieser workup) is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts into a granular, easily filterable form.
-
Salt Formation: The introduction of HCl (either as a gas or a solution in a non-protic solvent like ether or dioxane) protonates the basic amine. This typically induces precipitation of the hydrochloride salt, which is often a crystalline solid, facilitating purification by filtration and washing.
Step-by-Step Methodology:
-
Reduction of Cyclopentylacetonitrile: a. To a stirred suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous diethyl ether under a nitrogen atmosphere at 0 °C, add a solution of cyclopentylacetonitrile (1.0 eq.) in anhydrous diethyl ether dropwise. b. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours to ensure complete reduction. c. Cool the reaction mixture back to 0 °C in an ice bath.
-
Quench and Isolation: a. Quench the reaction by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. b. Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. c. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether. d. Concentrate the filtrate under reduced pressure to yield the crude 2-cyclopentylethanamine free base.
-
Hydrochloride Salt Formation: a. Dissolve the crude amine in a minimal amount of fresh diethyl ether. b. Add a 2M solution of HCl in diethyl ether dropwise with stirring until the solution becomes acidic (test with pH paper). c. The white crystalline hydrochloride salt will precipitate. Continue stirring for 30 minutes at 0 °C to maximize precipitation. d. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford pure this compound.
Self-Validating System: The identity and purity of the final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and melting point analysis. The obtained data should be consistent with reference spectra and literature values.
2.2. Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the final, purified product.
Caption: Workflow for the synthesis and purification of 2-Cyclopentylethanamine HCl.
2.3. Chemical Reactivity and Stability
-
Basicity and Nucleophilicity: As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it both a Brønsted-Lowry base and a nucleophile.[7] It readily reacts with acids to form ammonium salts.[8][9] As a nucleophile, it will react with electrophiles such as acyl chlorides, acid anhydrides, aldehydes, and ketones to form amides and imines, respectively.[8][10][11]
-
Stability: The hydrochloride salt is significantly more stable and less volatile than its free base counterpart. It is a solid that is easier to handle and store. However, like many amine salts, it can be hygroscopic and should be stored in a tightly sealed container in a dry environment.
-
Incompatibilities: It is incompatible with strong bases, which will deprotonate it to the free amine. It is also incompatible with strong oxidizing agents.[12]
2.4. Safety and Handling
A thorough review of the Safety Data Sheet (SDS) is mandatory before handling this compound.
-
Hazards: The free base is classified as harmful if swallowed and may cause severe skin burns and eye damage.[2] While the hydrochloride salt is generally more stable, similar precautions should be taken. Avoid breathing dust.[6][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12][13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Use non-sparking tools and take precautionary measures against static discharge.[12][13]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12]
-
Skin: Take off contaminated clothing and wash the affected area with soap and water.[6][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[12][13]
-
PART 3: Applications in Research and Drug Development
The true value of a chemical building block is realized in its applications. This compound is primarily used as an intermediate in the synthesis of more complex molecular architectures.
-
Pharmaceutical Development: The compound serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders.[1][14] The cyclopentyl group is a recognized motif in medicinal chemistry, offering a balance of lipophilicity and conformational constraint that can be beneficial for target binding and pharmacokinetic properties.[15]
-
Neurotransmitter Research: Its structural similarity to some endogenous neurotransmitters makes it a useful starting point for creating compounds for studies involving neurotransmitter systems.[1][14] Derivatives can be designed to interact with specific receptors or transporters.
-
Organic Synthesis: Beyond pharmaceuticals, it is a versatile reagent for creating a variety of organic molecules.[1] For example, it can be used to synthesize substituted benzamides, which have been investigated as allosteric modulators for receptors like the follicle-stimulating hormone (FSH) receptor.[3]
Conclusion
This compound is a well-defined chemical entity with predictable reactivity based on the principles of primary amine chemistry. Its stable, solid salt form makes it convenient for storage and handling compared to its free base. The combination of its reactive amine handle and the structurally important cyclopentyl group ensures its continued relevance as a building block in diverse research areas, most notably in the design and synthesis of new chemical entities for drug discovery and development. A comprehensive understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe application in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Cyclopentylethanamine | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 [chemicalbook.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. What are the chemical reactions of amines? | AAT Bioquest [aatbio.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. jk-sci.com [jk-sci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Cyclopentylethanamine Hydrochloride (CAS: 5763-55-3)
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis, characterization, and analytical methodologies for 2-Cyclopentylethanamine Hydrochloride, a key building block in modern medicinal chemistry.
Introduction: The Significance of a Versatile Intermediate
This compound, with the CAS number 5763-55-3, is a primary amine hydrochloride salt that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a cyclopentyl ring linked to an ethylamine moiety, offers a unique combination of lipophilicity and reactive potential.[1] This makes it particularly useful in the development of novel therapeutic agents, especially those targeting neurological disorders where the ability to cross biological membranes is a critical factor.[1] Beyond its role in pharmaceutical development, this compound also finds applications in neurotransmitter research, broader organic synthesis, and even in the formulation of agrochemicals.[1][3] This guide will delve into the essential technical aspects of this compound, providing a framework for its synthesis, purification, and comprehensive analytical characterization.
Physicochemical Properties & Handling
A foundational understanding of the compound's properties is paramount for its effective use and safe handling in a laboratory setting.
| Property | Value | Source |
| CAS Number | 5763-55-3 | [1][2][4] |
| Molecular Formula | C₇H₁₅N·HCl | [1] |
| Molecular Weight | 149.7 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥ 95% (by NMR) | [1] |
| Storage Conditions | Store at 0-8 °C under inert gas (Nitrogen or Argon) | [1][2] |
Synthesis and Purification: A Practical Approach
The synthesis of 2-cyclopentylethanamine typically proceeds via the reduction of a nitrile precursor, a robust and widely employed transformation in organic chemistry. The subsequent conversion to the hydrochloride salt enhances its stability and ease of handling.
Part 1: Synthesis of 2-Cyclopentylethanamine (Free Base)
A common and effective method for the synthesis of 2-cyclopentylethanamine is the reduction of 2-cyclopentylacetonitrile. Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are well-suited for this transformation.
Reaction Scheme: C₅H₉CH₂CN + [H] → C₅H₉CH₂CH₂NH₂
The causality behind choosing LiAlH₄ lies in its high reactivity, which is necessary for the complete reduction of the nitrile's carbon-nitrogen triple bond to a primary amine. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding the desired amine after an aqueous workup.
Experimental Protocol: Reduction of 2-Cyclopentylacetonitrile with LiAlH₄
-
Step 1: Reaction Setup
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert nitrogen atmosphere, suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
-
Step 2: Addition of Nitrile
-
Dissolve 2-cyclopentylacetonitrile (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
-
Step 3: Reaction
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Step 4: Quenching
-
Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (1 volume equivalent to the mass of LiAlH₄ used), followed by a 15% aqueous solution of sodium hydroxide (1 volume equivalent to the mass of LiAlH₄), and finally water again (3 volume equivalents to the mass of LiAlH₄). This procedure is crucial for the safe decomposition of excess hydride and the formation of a granular precipitate of aluminum salts, which facilitates filtration.
-
-
Step 5: Isolation of the Free Base
-
Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with diethyl ether or THF.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-cyclopentylethanamine as an oil.
-
-
Step 6: Purification (Optional)
-
If necessary, the crude amine can be purified by vacuum distillation.
-
Part 2: Conversion to this compound
The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in a suitable solvent. This process is a straightforward acid-base reaction.
Reaction Scheme: C₅H₉CH₂CH₂NH₂ + HCl → C₅H₉CH₂CH₂NH₃⁺Cl⁻
Experimental Protocol: Hydrochloride Salt Formation
-
Step 1: Dissolution
-
Dissolve the purified 2-cyclopentylethanamine free base in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
-
Step 2: Acidification
-
Cool the solution in an ice bath. Slowly, with stirring, add a solution of hydrogen chloride in the same solvent (commercially available or prepared by bubbling dry HCl gas through the solvent) until the solution becomes acidic (test with pH paper).
-
-
Step 3: Precipitation and Isolation
-
The hydrochloride salt will precipitate out of the solution as a white solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
-
Step 4: Washing and Drying
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Dry the white crystalline powder under vacuum to obtain this compound.
-
Caption: Workflow for the synthesis and hydrochloride salt formation of 2-Cyclopentylethanamine.
Analytical Characterization: A Guide for Structural Verification
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. While specific, publicly available spectra for this exact compound are scarce, a detailed expected analytical profile can be constructed based on the known spectral properties of its constituent functional groups and analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy (Expected Chemical Shifts)
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Protons on the Cyclopentyl Ring: A series of complex multiplets are expected between approximately δ 1.0-1.9 ppm . The high degree of conformational flexibility of the cyclopentane ring leads to overlapping signals for the methylene protons.
-
Methine Proton on the Cyclopentyl Ring (CH-CH₂): A multiplet is expected around δ 1.8-2.1 ppm .
-
Methylene Protons adjacent to the Cyclopentyl Ring (-CH-CH₂-CH₂-): A multiplet, likely a triplet of doublets or a quartet, is expected around δ 1.5-1.7 ppm .
-
Methylene Protons adjacent to the Amino Group (-CH₂-NH₃⁺): Due to the electron-withdrawing effect of the protonated amine, these protons will be deshielded and are expected to appear as a triplet around δ 2.9-3.2 ppm .
-
Ammonium Protons (-NH₃⁺): A broad singlet is expected over a wide range, typically δ 7.5-8.5 ppm , and its position is highly dependent on the solvent and concentration. This peak will readily exchange with D₂O.
-
-
¹³C NMR Spectroscopy (Expected Chemical Shifts)
-
Solvent: CDCl₃ or CD₃OD.
-
Methylene Carbons of the Cyclopentyl Ring: Signals are expected in the range of δ 25-33 ppm .
-
Methine Carbon of the Cyclopentyl Ring: A signal is expected around δ 38-42 ppm .
-
Methylene Carbon adjacent to the Cyclopentyl Ring: A signal is expected around δ 35-39 ppm .
-
Methylene Carbon adjacent to the Amino Group: This carbon is deshielded by the nitrogen and is expected to appear around δ 40-44 ppm .
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. For a primary amine hydrochloride, the spectrum is characterized by the vibrations of the -NH₃⁺ group.
-
Expected Absorption Bands (cm⁻¹)
-
~3200-2800 cm⁻¹ (broad, strong): This prominent, broad absorption is characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺). This band will typically have some fine structure from overtone and combination bands.
-
~2950 and ~2870 cm⁻¹ (medium, sharp): These are the C-H stretching vibrations of the cyclopentyl and ethyl groups, often appearing as shoulders on the broad N-H stretch.
-
~1620-1560 cm⁻¹ (medium): Asymmetric N-H bending of the -NH₃⁺ group.
-
~1550-1500 cm⁻¹ (medium): Symmetric N-H bending of the -NH₃⁺ group.
-
~1450 cm⁻¹ (medium): C-H bending (scissoring) of the CH₂ groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. When analyzing the hydrochloride salt, it is the free base that is typically observed.
-
Expected Fragmentation Pattern (Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak corresponding to the free base (C₇H₁₅N) is expected at m/z = 113 . This peak may be of low intensity.
-
Base Peak: The most intense peak is often due to the loss of the cyclopentyl radical, resulting in an iminium ion at m/z = 30 ([CH₂=NH₂]⁺).
-
Other Fragments: Loss of an ethylamine fragment from the molecular ion would lead to a cyclopentyl cation at m/z = 69 .
-
Chromatographic Analysis: A Protocol for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical intermediates. Due to the lack of a strong chromophore in 2-cyclopentylethanamine, direct UV detection is challenging. Therefore, a pre-column derivatization method is recommended to introduce a UV-active or fluorescent tag.
Caption: General workflow for the HPLC analysis of 2-Cyclopentylethanamine via pre-column derivatization.
Proposed HPLC Method with Pre-column Derivatization
This protocol provides a robust starting point for method development.
-
Principle: o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol (e.g., N-acetyl-L-cysteine or 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, which can be readily detected.
-
Instrumentation and Reagents:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a fluorescence or UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC grade acetonitrile and water, o-phthalaldehyde (OPA), N-acetyl-L-cysteine, and borate buffer.
-
-
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a suitable buffer, such as 25 mM sodium phosphate, adjusted to pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
-
Derivatization Reagent Preparation:
-
Dissolve OPA in methanol.
-
Prepare an aqueous solution of N-acetyl-L-cysteine.
-
Prepare a 0.4 M borate buffer (pH 9.5).
-
The final reagent is a mixture of these three solutions. Prepare fresh daily.
-
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase A to prepare a stock solution.
-
Prepare a series of working standards by serial dilution.
-
Prepare the sample for analysis by dissolving it in mobile phase A to a similar concentration.
-
-
Automated Derivatization (in Autosampler):
-
Program the autosampler to aspirate a defined volume of the sample/standard.
-
Aspirate the borate buffer.
-
Aspirate the OPA reagent.
-
Allow a short reaction time (e.g., 1-2 minutes) in the autosampler loop before injection.
-
-
Chromatographic Conditions:
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm) or UV (338 nm).
-
Gradient Elution:
-
0-10 min: 30-70% B
-
10-12 min: 70-30% B
-
12-15 min: 30% B (re-equilibration)
-
-
-
Method Validation:
-
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
-
-
Conclusion
This compound is a foundational building block for medicinal chemists and researchers in organic synthesis. Its preparation via the reduction of 2-cyclopentylacetonitrile is a reliable and scalable method. While a lack of publicly available spectral data necessitates a predictive approach to characterization, the expected NMR, IR, and MS profiles provided in this guide, based on sound chemical principles, offer a robust framework for structural verification. The detailed HPLC protocol further equips scientists with the means to confidently assess the purity of this important intermediate, ensuring the quality and reliability of their subsequent research and development endeavors.
References
A Technical Guide to Elucidating the Mechanism of Action for 2-Cyclopentylethanamine Hydrochloride: A Hypothetical Framework
Abstract
2-Cyclopentylethanamine hydrochloride is a research chemical with potential applications in neuroscience and pharmaceutical development.[1][2] As a novel structural entity, its precise mechanism of action has not been elucidated in peer-reviewed literature. This technical guide presents a hypothetical framework for its characterization, designed for researchers, scientists, and drug development professionals. Grounded in established principles of pharmacology and structure-activity relationships (SAR), this document proposes a plausible mechanism of action and outlines a comprehensive, multi-tiered experimental plan to systematically investigate it. We provide detailed, field-proven protocols for key in vitro assays, guidance on data interpretation, and visualizations of experimental workflows and theoretical signaling pathways. The objective is to equip researchers with the scientific rationale and practical methodologies required to define the pharmacological profile of this compound or similarly uncharacterized novel chemical entities.
Introduction and Structural Hypothesis
This compound is a primary amine featuring a cyclopentyl group attached to an ethylamine backbone.[2] While direct pharmacological data is absent, its structure provides valuable clues for forming a testable hypothesis. The molecule shares features with known sympathomimetic amines and psychoactive compounds.
Specifically, its structure is analogous to Cyclopentamine , a sympathomimetic agent known to act as a releasing agent for catecholamine neurotransmitters like norepinephrine and dopamine.[3][4][5] Both molecules possess a cyclopentane ring, which replaces the aromatic phenyl ring found in classical phenethylamines like amphetamine. This substitution from an aromatic to an aliphatic ring generally reduces potency but maintains a similar pharmacological profile.[3]
Based on this structural analogy, our central hypothesis is that This compound functions as a modulator of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and potentially the serotonin transporter (SERT). It may act as a competitive inhibitor of neurotransmitter reuptake or as a substrate (releaser). A secondary hypothesis is that it could be an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) , a G-protein coupled receptor that modulates monoaminergic neurotransmission and is activated by endogenous trace amines with similar structures.[6][7][8]
This guide will detail the experimental strategy to test these hypotheses.
Proposed Experimental Strategy: A Tiered Approach
A logical, phased approach is critical to efficiently characterize an unknown compound. We propose a three-tiered strategy, moving from initial target binding to functional cellular activity and finally to integrated system effects.
Caption: A tiered experimental workflow for characterizing 2-Cyclopentylethanamine.
Tier 1: Target Engagement & Binding Affinity
The first step is to determine if this compound physically interacts with its hypothesized molecular targets. This is quantitatively assessed by determining its binding affinity (Kᵢ).
Experiment: Monoamine Transporter Competitive Binding Assays
This experiment measures the ability of the test compound to displace a specific, high-affinity radioligand from DAT, NET, and SERT.
Protocol: Radioligand Binding Assay [9][10]
-
Preparation of Membranes:
-
Use cell membranes prepared from HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT, or use synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT).[9][11]
-
Homogenize tissue or cells in an ice-cold buffer and perform differential centrifugation to isolate the membrane fraction.[9]
-
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competitive Binding Reaction:
-
In a 96-well plate, add the following in order: binding buffer, serial dilutions of this compound (e.g., from 1 nM to 100 µM), and a fixed concentration of the appropriate radioligand (near its Kₔ value).
-
For hDAT: [³H]WIN 35,428
-
For hNET: [³H]Nisoxetine
-
For hSERT: [³H]Citalopram
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled inhibitor (e.g., 10 µM cocaine for DAT).[9]
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[10]
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Data Interpretation and Hypothetical Results
The Kᵢ values will reveal the compound's affinity for each transporter. A lower Kᵢ value indicates higher affinity.
Table 1: Hypothetical Binding Affinity (Kᵢ) Data
| Target Transporter | Radioligand | Hypothetical Kᵢ of 2-Cyclopentylethanamine (nM) | Reference Compound | Reference Kᵢ (nM) |
| hDAT | [³H]WIN 35,428 | 150 | Cocaine | 100-250 |
| hNET | [³H]Nisoxetine | 85 | Desipramine | 1-5 |
| hSERT | [³H]Citalopram | >10,000 | Citalopram | 1-2 |
This hypothetical data suggests that this compound has a moderate affinity for hDAT and hNET, with very low affinity for hSERT, indicating it may be a catecholamine-selective agent.
Tier 2: Functional Activity Assessment
Binding does not equal function. A compound can be an inhibitor (blocker) or a substrate (releaser). Tier 2 experiments are designed to differentiate these functional effects.
Experiment: Synaptosomal Neurotransmitter Uptake Assay
This assay directly measures the function of monoamine transporters by quantifying their ability to uptake a radiolabeled neurotransmitter from the extracellular space into a synaptosome (a resealed nerve terminal).[12][13][14] We will assess if our compound inhibits this process.
Protocol: Neurotransmitter Uptake Inhibition Assay [11][15][16]
-
Synaptosome Preparation:
-
Homogenize fresh rodent brain tissue (striatum for dopamine, cortex for norepinephrine) in ice-cold 0.32 M sucrose solution.[13]
-
Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomes.[12]
-
Gently resuspend the synaptosomal pellet in a Krebs-Henseleit buffer (KHB).
-
-
Uptake Inhibition Assay:
-
Pre-incubate aliquots of the synaptosome suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
Initiate neurotransmitter uptake by adding a low concentration of the radiolabeled neurotransmitter:
-
For DAT: [³H]Dopamine
-
For NET: [³H]Norepinephrine
-
-
Allow the uptake to proceed for a short, defined period (e.g., 5 minutes) to measure the initial rate of transport.
-
Terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to trap the synaptosomes containing the internalized radioactivity.
-
-
Quantification and Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percent inhibition of uptake at each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Differentiating Inhibition vs. Release
A standard uptake inhibition assay cannot distinguish between a competitive blocker and a releaser (which also reduces net uptake of the radiolabeled substrate). To differentiate, a neurotransmitter release assay must be performed.
Protocol: Neurotransmitter Release Assay
-
Pre-loading Synaptosomes: Incubate synaptosomes with a radiolabeled neurotransmitter ([³H]Dopamine or [³H]Norepinephrine) to allow it to be transported and stored in vesicles.
-
Washing: Wash the pre-loaded synaptosomes to remove external radioactivity.
-
Inducing Release: Expose the washed, pre-loaded synaptosomes to various concentrations of this compound. A known releaser (e.g., amphetamine) and a known uptake inhibitor (e.g., cocaine) should be used as positive and negative controls, respectively.
-
Quantification: After a set incubation time, pellet the synaptosomes by centrifugation. Measure the radioactivity in the supernatant, which represents the amount of neurotransmitter released.
-
Analysis: An increase in radioactivity in the supernatant indicates that the compound is a substrate/releaser. A competitive inhibitor will not cause release.
Hypothetical Signaling Pathway
If 2-Cyclopentylethanamine is confirmed as a monoamine transporter substrate (releaser), it would engage in a mechanism involving reverse transport.
Caption: Hypothesized mechanism of 2-Cyclopentylethanamine as a dopamine releaser.
Conclusion and Future Directions
This guide outlines a foundational strategy to transition this compound from an uncharacterized molecule to a compound with a defined pharmacological profile. Based on structure-activity relationships, we hypothesize that it acts as a monoamine transporter ligand, likely a releaser of dopamine and norepinephrine.
The proposed experimental workflow, progressing from binding affinity to functional uptake/release assays, provides a robust and scientifically rigorous path to test this hypothesis. The detailed protocols serve as a practical starting point for laboratory investigation. Positive results from these in vitro studies would strongly justify advancing the compound to Tier 3 in vivo studies, such as rodent locomotor activity and microdialysis, to confirm its neurochemical and behavioral effects in a whole-organism context. This systematic approach is essential for unlocking the therapeutic or scientific potential of novel chemical entities in neuroscience.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Cyclopentylethanamine | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentamine - Wikipedia [en.wikipedia.org]
- 4. Buy Cyclopentamine | 102-45-4 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]
- 8. TAAR1 - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Crude synaptosome preparation and glutamate uptake assay [bio-protocol.org]
- 14. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclopentanamine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Cyclopentanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopentanamine scaffold, characterized by a five-membered carbocyclic ring bearing an amine group, has emerged as a cornerstone in contemporary medicinal chemistry. Its inherent structural properties, offering a unique blend of rigidity and conformational flexibility, have established it as a privileged structure in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by cyclopentanamine derivatives, delving into their roles as potent enzyme inhibitors, and as promising antimicrobial, antiviral, and anticancer agents. Synthesizing technical data with field-proven insights, this document serves as a resource for researchers engaged in the discovery and development of next-generation pharmaceuticals. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
The Cyclopentanamine Moiety: A Foundation for Therapeutic Innovation
The cyclopentane ring is a versatile and highly valued motif in medicinal chemistry, providing a favorable balance between structural rigidity and conformational flexibility that is crucial for effective engagement with biological targets.[1] When functionalized with an amine group, the resulting cyclopentanamine scaffold offers a unique combination of lipophilicity and the capacity for hydrogen bonding, making it an attractive candidate for exploring a wide range of biological activities.[2] This scaffold's synthetic tractability further enhances its appeal, allowing for the systematic modification and optimization of lead compounds.
The strategic incorporation of the cyclopentanamine core into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles. The conformational constraints imposed by the five-membered ring can pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its intended target. This principle has been successfully applied in the development of a diverse array of therapeutic agents, underscoring the importance of the cyclopentanamine scaffold in modern drug discovery.[1]
Diverse Biological Activities of Cyclopentanamine Derivatives
Cyclopentanamine derivatives have demonstrated a remarkable breadth of biological activities, targeting a wide spectrum of diseases. This section will explore some of the most significant and well-documented therapeutic applications of this versatile chemical class.
Antiviral Activity: A Focus on Neuraminidase Inhibition
A significant breakthrough in the application of cyclopentanamine derivatives has been in the development of potent antiviral agents, particularly as inhibitors of the influenza virus neuraminidase.[3][4] This enzyme is crucial for the release of newly formed viral particles from infected host cells, making it a prime target for therapeutic intervention.
Cyclopentanamine-based neuraminidase inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid.[3] By binding to the active site of neuraminidase with high affinity, these inhibitors prevent the cleavage of sialic acid residues on the host cell surface, thereby trapping the progeny virions and halting the spread of infection.[3][4]
Key Compounds and In Vitro Efficacy
Several cyclopentane derivatives have shown potent and selective inhibition of influenza A and B virus neuraminidases.[3][5] Compounds such as RWJ-270201, BCX-1827, BCX-1898, and BCX-1923 have demonstrated inhibitory concentrations (EC₅₀) comparable to, or even exceeding, those of established antiviral drugs like Zanamivir and Oseltamivir carboxylate.[3][4][5][6]
| Compound | Virus Strain | EC₅₀ (µM) | Reference |
| RWJ-270201 | Influenza A (H1N1, H3N2, H5N1), Influenza B | <0.2 - <0.3 | [3][4] |
| BCX-1827 | Influenza A, Influenza B | Comparable to RWJ-270201 | [3][6] |
| BCX-1898 | Influenza A, Influenza B | Comparable to RWJ-270201 | [3][6] |
| BCX-1923 | Influenza A, Influenza B | Comparable to RWJ-270201 | [3][6] |
| Zanamivir | Influenza A, Influenza B | Comparable to cyclopentane derivatives | [3][4] |
| Oseltamivir carboxylate | Influenza A, Influenza B | Comparable to cyclopentane derivatives | [3][4] |
Experimental Protocol: Neuraminidase Inhibition Assay
A common method to assess the inhibitory activity of cyclopentanamine derivatives against influenza neuraminidase is a fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Reagents and Materials:
-
Purified influenza neuraminidase enzyme
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Test compounds (cyclopentanamine derivatives)
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well black microplate, add the neuraminidase enzyme to each well.
-
Add the diluted test compounds to the respective wells.
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a microplate reader (Excitation: ~365 nm, Emission: ~450 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.
Antimicrobial and Anticancer Activities
The structural features of cyclopentanamine and its derivatives, particularly cyclopentenones, make them effective scaffolds for the development of antimicrobial and anticancer drugs.[1][7][8][9]
Cyclopentenone derivatives, which can be synthesized from biomass, have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[7][8] An oxime ether derivative of a trans-diamino-cyclopentenone has shown remarkable activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[7][9][10]
| Compound | Organism | MIC (µg/mL) | Reference |
| Oxime ether of trans-diamino-cyclopentenone | MRSA | 0.976 | [9][10] |
| VRE | 3.91 | [9][10] | |
| Tetrahydroquinoline analogs of trans-4,5-diamino-cyclopent-2-enones | Gram-positive strains (including MRSA and VRE) | 3.91 - 7.81 | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
96-well microplates
-
-
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the test compounds in MHB in the microplate.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
-
Cyclopentane derivatives have also been investigated for their cytotoxic effects against various cancer cell lines.[2] For instance, 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have shown potential as anticancer agents.[11] Furthermore, cyclopentane-fused anthraquinone derivatives have exhibited remarkable antiproliferative potency against several mammalian tumor cell lines, including those with multidrug resistance.[12] These compounds can interact with key cellular targets like DNA and topoisomerase 1, and induce cytotoxicity through pathways associated with lysosomes.[12]
Novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives have also been synthesized and evaluated as antiproliferative agents, with some compounds demonstrating potent activity against cell lines such as HCT-116, HeLa, HT-29, and MDA-MB-231.[13] The mechanism of action for some of these derivatives involves inducing cell cycle arrest at the G2/M phase.[13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Caption: Hypothesized anticancer mechanisms of cyclopentanamine derivatives.
Cardiovascular and Central Nervous System (CNS) Activities
Cyclopentanamine derivatives have also shown potential in modulating cardiovascular and central nervous system functions.
Certain cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides have been synthesized and identified as transient hypotensive agents.[14] These compounds can act as antagonists of dopamine-induced vasodepression.[14] Their mechanism of action appears to be multifaceted, potentially involving nonspecific interactions with blood pressure regulation and endogenous histamine release.[14]
A cyclopentylamine derivative has been identified as a potent dual neurokinin 1 (NK1) receptor antagonist and serotonin reuptake transporter (SERT) inhibitor.[15] This dual activity suggests potential applications in the treatment of depression and other mood disorders.[15] The compound demonstrated significant oral activity in preclinical models, highlighting its therapeutic potential.[15]
Structure-Activity Relationships (SAR)
The biological activity of cyclopentanamine derivatives is highly dependent on their substitution patterns. For instance, in the case of anti-HIV-1 cyclopentanepyridinone derivatives, compounds with alkyl or alkenyl substituents at the C-4 position with more than three carbon atoms generally exhibit antiviral activity.[16] For cyclopentane-based muraymycin analogs targeting the bacterial enzyme MraY, a lipophilic side chain is crucial for inhibitory activity.[17] These examples underscore the importance of systematic structural modifications to optimize the potency and selectivity of cyclopentanamine-based drug candidates.
Conclusion and Future Directions
The cyclopentanamine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent antiviral, antimicrobial, anticancer, cardiovascular, and CNS effects. The continued exploration of this privileged structure, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the development of next-generation drugs to address unmet medical needs. Future research should focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties, as well as in-depth investigations into their molecular targets and signaling pathways.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and peripheral cardiovascular action of cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Analogs of 2-Cyclopentylethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, structural modification, and potential pharmacological evaluation of analogs based on the 2-cyclopentylethanamine hydrochloride core. This scaffold serves as a valuable starting point for the exploration of novel chemical entities with potential therapeutic applications, particularly within the central nervous system (CNS).
Introduction: The 2-Cyclopentylethanamine Scaffold
This compound is a primary amine featuring a cyclopentyl group attached to an ethylamine side chain. Its hydrochloride salt form enhances stability and ease of handling. The lipophilic cyclopentyl moiety can facilitate passage across biological membranes, a desirable property for CNS-acting agents. This compound is recognized as a key intermediate in the synthesis of more complex molecules, particularly those targeting neurological pathways.[1]
The core structure presents multiple avenues for analog development, including modifications to the cyclopentyl ring, alterations of the ethylamine linker, and substitutions on the amine group. Understanding the structure-activity relationships (SAR) of these modifications is crucial for designing analogs with desired pharmacological profiles.
Synthetic Strategies for 2-Cyclopentylethanamine Analogs
The synthesis of 2-cyclopentylethanamine and its analogs can be approached through several established organic chemistry routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern and stereochemistry.
Reductive Amination of Cyclopentylacetaldehyde
A primary and versatile method for synthesizing 2-cyclopentylethanamine analogs is the reductive amination of a corresponding cyclopentylacetaldehyde derivative. This approach allows for the introduction of various substituents on the amine.
Experimental Protocol: General Reductive Amination
-
Aldehyde Formation: Cyclopentylacetic acid is reduced to cyclopentylacetaldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).
-
Imine Formation: The resulting aldehyde is then reacted with a primary or secondary amine (R1R2NH) in a suitable solvent, such as methanol or dichloromethane, to form an intermediate imine or enamine.
-
Reduction: The intermediate is subsequently reduced in situ using a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to yield the desired N-substituted 2-cyclopentylethanamine analog.
-
Salt Formation: The final product can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.
Other Synthetic Routes
Alternative synthetic strategies include the Gabriel synthesis with 2-cyclopentylethyl halides or the Ritter reaction on cyclopentylethanol, offering different means to introduce the amine functionality and its substituents.
Structural Analogs and Structure-Activity Relationships (SAR)
The design of novel analogs hinges on a thorough understanding of how structural modifications impact biological activity. While comprehensive SAR studies on a wide array of 2-cyclopentylethanamine analogs are not extensively published, valuable insights can be drawn from related cycloalkylamine and phenylethylamine derivatives that target CNS receptors.
N-Substitution
Modification of the primary amine is a common strategy to modulate pharmacological activity.
-
N-Alkylation: The introduction of small alkyl groups (e.g., methyl, ethyl) on the nitrogen can influence receptor affinity and selectivity. For instance, in the realm of phencyclidine analogs, N-alkyl substitutions have been shown to reduce potency but not efficacy.[2]
-
N-Arylation/N-Arylalkylation: The incorporation of aromatic or arylalkyl moieties can introduce additional binding interactions (e.g., pi-stacking) with target receptors. The synthesis of N-aryl/arylalkyl derivatives of a related cyclohexylpropanamide scaffold has been explored, although in that specific case, it did not yield significant analgesic activity, highlighting the stringent structural requirements for opioid receptor interaction.[3]
α-Methylation of the Ethylamine Linker
Introducing a methyl group at the alpha position of the ethylamine side chain can have significant pharmacological consequences. This modification is a hallmark of amphetamine and its analogs. Studies on α-methylphenethylamine analogs have shown that such modifications can profoundly affect their CNS activity.[4] For 2-cyclopentylethanamine, α-methylation would be expected to increase metabolic stability and potentially alter receptor binding and selectivity.
Modification of the Cyclopentyl Ring
The cyclopentyl ring's size, conformation, and substitution pattern are critical determinants of biological activity.
-
Ring Expansion/Contraction: Replacing the cyclopentyl ring with a cyclobutyl or cyclohexyl moiety can alter the spatial arrangement of the pharmacophore and impact receptor fit.
-
Substitution on the Ring: Introducing substituents on the cyclopentyl ring can modulate lipophilicity and introduce new interaction points with a biological target. For example, in a series of 2-substituted-5-arylidene cyclopentanones, a second substituent at the 2-position was found to increase the stability of the Mannich base and significantly decrease cytotoxicity while retaining anti-inflammatory and analgesic action.[1]
-
Bioisosteric Replacement: The cyclopentyl group can be replaced with other cyclic or heterocyclic systems to explore different chemical space and potentially improve properties like solubility or metabolic stability. Bioisosteric replacements are a common strategy in medicinal chemistry to create new molecules with similar biological properties.[5][6]
Potential Pharmacological Targets
Based on the structural similarities to known psychoactive compounds, analogs of 2-cyclopentylethanamine are likely to interact with various CNS receptors, particularly those for dopamine and serotonin.
Dopamine Receptors
The 2-phenylethylamine scaffold is a core component of many dopamine receptor ligands. While the phenyl group is absent in 2-cyclopentylethanamine, the overall structure bears some resemblance to conformationally constrained dopamine analogs. For example, (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine have been synthesized as dopamine analogs, and though they lacked direct dopaminergic activity, they exhibited alpha-adrenergic and cardiostimulatory properties.[7] More recently, 2-phenylcyclopropylmethylamine derivatives have been identified as potent dopamine D2 receptor partial agonists.[8] This suggests that cyclopentyl- and cyclopropyl-ethanamine scaffolds can be valuable starting points for designing novel dopamine receptor modulators.
Serotonin Receptors
Phenylethylamines are also a well-established class of serotonin receptor ligands.[2] The structural features of 2-cyclopentylethanamine analogs could allow for interaction with various serotonin receptor subtypes, such as the 5-HT2A or 5-HT7 receptors, which are implicated in a range of neuropsychiatric disorders.[9][10][11] The development of selective 5-HT receptor ligands is an active area of research, and novel scaffolds are continuously being explored.[12]
Table 1: Potential CNS Receptor Targets and Rationale
| Receptor Family | Rationale for Potential Interaction | Key Structural Considerations for Analog Design |
| Dopamine Receptors (e.g., D2) | Structural similarity to conformationally restricted dopamine analogs.[7] | N-substitution to modulate agonist/antagonist activity; stereochemistry of the cyclopentyl ring. |
| Serotonin Receptors (e.g., 5-HT2A, 5-HT7) | The ethylamine moiety is a common feature in serotonin receptor ligands.[2] | Introduction of aromatic groups on the amine or cyclopentyl ring; modification of the ethylamine linker length.[13] |
Analytical Characterization of Analogs
The unambiguous characterization of newly synthesized 2-cyclopentylethanamine analogs is essential to confirm their structure and purity. A combination of analytical techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for elucidating the molecular structure.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals to analyze would include those for the cyclopentyl protons, the ethyl bridge protons, and any substituents on the amine or the ring.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals can help to confirm the carbon skeleton.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used for the analysis of small molecules in complex matrices and for purity assessment of synthesized compounds.[14]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design and synthesis of novel, pharmacologically active compounds. While direct and extensive SAR studies on a broad range of its analogs are currently limited in the public domain, valuable inferences can be drawn from related chemical classes. Future research should focus on the systematic exploration of substitutions on the amine, modifications of the ethylamine linker, and alterations to the cyclopentyl ring to build a comprehensive SAR profile. Such studies, coupled with in vitro and in vivo pharmacological evaluation, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and analgesic activity of N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analogs of alpha-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-hydroxytryptamine (5-HT) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and 22-step synthesis of highly potent D-ring modified and linker-equipped analogs of spongistatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipophilicity of 2-Cyclopentylethanamine hydrochloride and blood-brain barrier
An In-Depth Technical Guide on the Lipophilicity of 2-Cyclopentylethanamine Hydrochloride and Its Implications for Blood-Brain Barrier Permeability
This guide provides a comprehensive analysis of the lipophilicity of this compound and its predicted ability to cross the blood-brain barrier (BBB). It is intended for researchers, scientists, and drug development professionals engaged in the study of central nervous system (CNS) active compounds. We will explore the theoretical underpinnings of lipophilicity, detail experimental and computational methodologies for its assessment, and contextualize these findings within the physiological framework of the BBB.
The ability of a therapeutic agent to exert its effect on the central nervous system is fundamentally dependent on its capacity to cross the blood-brain barrier. The BBB is a highly selective interface, and the physicochemical properties of a molecule, particularly its lipophilicity, are paramount in governing its transit. Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key parameter in drug design and development, influencing absorption, distribution, metabolism, and excretion (ADME).
This whitepaper uses this compound as a model compound to illustrate the principles of lipophilicity assessment and its correlation with BBB penetration. Through a detailed examination of this molecule, we will provide a framework for evaluating the CNS potential of novel chemical entities.
Physicochemical Profile of this compound
2-Cyclopentylethanamine is a primary amine with a cyclopentyl moiety. The presence of the amine group, with a predicted pKa in the range of 10.4-10.7, indicates that it is a basic compound and will be predominantly protonated and positively charged at physiological pH (7.4). The hydrochloride salt form enhances its solubility in aqueous media.
Understanding the interplay between its structure, pKa, and the resulting charge state at different pH values is crucial for accurately interpreting its lipophilicity and predicting its biological behavior.
The Theoretical Framework of Lipophilicity: LogP and LogD
Lipophilicity is quantitatively expressed by the partition coefficient (P) or its logarithmic form, LogP. It represents the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.
LogP = log ([Compound]octanol / [Compound]water)
For ionizable compounds like 2-Cyclopentylethanamine, the distribution coefficient (D) or LogD is a more physiologically relevant parameter. LogD accounts for the pH of the aqueous phase and the pKa of the compound, reflecting the distribution of all species (ionized and non-ionized) between the two phases. The relationship between LogP, LogD, and pKa for a basic compound is described by the following equation:
LogD = LogP - log (1 + 10(pKa - pH))
At physiological pH (7.4), a significant fraction of 2-Cyclopentylethanamine will be in its protonated, charged form, which is considerably less lipophilic than the neutral form.
Methodologies for Lipophilicity Assessment
A multi-faceted approach, combining computational prediction with experimental determination, provides the most robust assessment of a compound's lipophilicity.
Computational Prediction of LogP
Various computational algorithms can predict LogP based on a molecule's structure. These methods are valuable for high-throughput screening of virtual libraries.
| Prediction Tool | Predicted LogP for 2-Cyclopentylethanamine |
| ALOGPS | 1.98 |
| Molinspiration | 1.85 |
| ChemDraw | 2.1 |
These predicted LogP values for the neutral form of 2-Cyclopentylethanamine suggest a moderate level of lipophilicity.
Experimental Determination of Lipophilicity
Protocol 1: Shake-Flask Method for LogP Determination
This classic method directly measures the partitioning of a compound between n-octanol and water.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare a stock solution of this compound in PBS (pH 7.4).
-
Add equal volumes of the aqueous stock solution and n-octanol to a glass vial.
-
Securely cap the vial and vortex vigorously for 2-3 minutes to ensure thorough mixing.
-
Allow the vial to stand for a sufficient time for the two phases to separate. Alternatively, centrifuge at a low speed (e.g., 2000 rpm) for 10-15 minutes to expedite phase separation.
-
Carefully collect aliquots from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Calculate the LogD at pH 7.4 using the measured concentrations.
Caption: Workflow for the Shake-Flask Method.
The Blood-Brain Barrier: A formidable Obstacle
The BBB is a complex cellular system that strictly regulates the passage of substances from the bloodstream into the brain parenchyma. Its key features include:
-
Endothelial Cells with Tight Junctions: These junctions severely restrict paracellular diffusion (movement between cells).
-
Efflux Transporters: Proteins such as P-glycoprotein (P-gp) actively pump a wide range of xenobiotics back into the bloodstream, limiting their CNS exposure.
-
Enzymatic Activity: The BBB contains enzymes that can metabolize drugs.
For a compound to passively diffuse across the BBB, it must be small, uncharged, and sufficiently lipophilic to partition into the lipid membranes of the endothelial cells.
Lipophilicity and BBB Penetration: A Delicate Balance
A general principle in CNS drug design is that optimal passive BBB penetration is achieved for compounds with a LogP in the range of 1 to 3.
-
LogP < 1: The compound may be too hydrophilic to efficiently partition into the lipid membranes of the BBB.
-
LogP > 3: The compound may be too lipophilic, leading to poor aqueous solubility, high plasma protein binding, and potential sequestration in lipid membranes, preventing it from reaching the brain. It may also become a substrate for efflux transporters.
Based on the predicted LogP values (1.85-2.1) for the neutral form of 2-Cyclopentylethanamine, it falls within the optimal range for passive diffusion across the BBB. However, at physiological pH, its LogD will be significantly lower due to protonation, which could hinder its permeability.
In Vitro Models for BBB Permeability Assessment
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that models passive diffusion across a lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Donor solution (compound dissolved in PBS, pH 7.4)
-
Acceptor solution (PBS, pH 7.4)
-
Plate reader for concentration analysis
Procedure:
-
Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.
-
Add the donor solution containing the test compound to the wells of the donor plate.
-
Fill the wells of the acceptor plate with the acceptor solution.
-
Place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.
-
Incubate the plate assembly for a specified period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells.
-
Calculate the effective permeability (Pe) of the compound.
Caption: Workflow for the PAMPA Assay.
Conclusion and Future Directions
The predicted LogP of 2-Cyclopentylethanamine suggests that in its neutral form, it possesses a lipophilicity profile conducive to passive diffusion across the blood-brain barrier. However, its basic nature and consequent protonation at physiological pH will significantly reduce its effective lipophilicity (LogD), potentially limiting its CNS penetration.
Experimental determination of its LogD at pH 7.4 using the shake-flask method is essential for a more accurate assessment. Furthermore, in vitro permeability assays like PAMPA would provide valuable data on its ability to cross a lipid membrane via passive diffusion. For a comprehensive evaluation, cell-based assays incorporating efflux transporters would be necessary to determine if 2-Cyclopentylethanamine is a substrate for these pumps.
This guide has provided a systematic approach to evaluating the lipophilicity of this compound and its implications for BBB permeability. By integrating computational predictions with robust experimental methodologies, researchers can gain critical insights into the CNS potential of this and other novel compounds.
2-Cyclopentylethanamine hydrochloride safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 2-Cyclopentylethanamine Hydrochloride
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound. The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of protection. The primary directive of this guide is to foster a proactive safety culture by explaining the causality behind each procedural step, thereby empowering laboratory personnel to work with this compound responsibly and effectively.
Section 1: Chemical Identification and Physical Properties
This compound is the hydrochloride salt of a primary amine containing a cyclopentyl moiety.[1] It is primarily used in research and development, often as an intermediate in the synthesis of more complex molecules, particularly for novel therapeutic agents.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.
| Identifier | Data | Source |
| IUPAC Name | (1S)-1-cyclopentylethan-1-amine;hydrochloride | [2] |
| CAS Number | 150852-73-6 ((S)-isomer) | [2] |
| Molecular Formula | C₇H₁₅N · HCl (or C₇H₁₆ClN) | [1] |
| Molecular Weight | 149.67 g/mol | |
| Appearance | White crystalline powder | [1] |
| Known Synonyms | (S)-1-Cyclopentylethanamine HCl, 2-Cyclopentylethylamine hydrochloride | [2][3] |
Section 2: Hazard Identification and Toxicological Profile
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2] While comprehensive toxicological data for this specific compound is not widely available, the known hazards of similar amine hydrochlorides necessitate a cautious and well-informed approach.[2]
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Irritation | 2 | H315: Causes skin irritation |
|
| Eye Irritation | 2A | H319: Causes serious eye irritation |
|
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
|
| (Source: AK Scientific, Inc. Safety Data Sheet[2]) |
Toxicological Narrative
The available data clearly identifies this compound as an irritant.[2] The primary routes of occupational exposure are inhalation of the powder, direct skin contact, and eye contact.[2] Ingestion is a non-expected route of exposure in a standard laboratory setting but must be considered in emergency planning.[4]
The causality for these hazards is rooted in the chemical nature of amines. As bases, they can disrupt the pH of biological tissues, leading to irritation and potential damage. The hydrochloride salt form mitigates some of the causticity of the free amine; however, a significant irritation potential remains. The fine particulate nature of the solid compound means it can be easily aerosolized during handling (e.g., weighing, transferring), leading to respiratory tract irritation upon inhalation.[2]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure. The selection of PPE is not a static choice but a dynamic decision based on the specific procedure and potential for exposure.
Hierarchy of Controls
The most effective safety strategies follow the "Hierarchy of Controls," which prioritizes eliminating or reducing the hazard at its source.
References
Spectroscopic Blueprint of 2-Cyclopentylethanamine Hydrochloride: A Predictive and Interpretive Guide
Abstract
This technical guide provides an in-depth analysis of the predicted spectroscopic data for 2-Cyclopentylethanamine hydrochloride (C₇H₁₅N·HCl). In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive algorithms and foundational spectroscopic principles to construct a detailed spectral blueprint of the molecule. We will explore the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and structurally related compounds. Each section provides a theoretical interpretation of the spectra, explains the underlying chemical principles, and outlines a standardized protocol for experimental data acquisition.
Introduction: The Structural Significance of this compound
This compound is a primary amine salt with a molecular structure that combines a flexible ethylamine side chain with a cyclopentyl ring. This combination of a lipophilic carbocycle and a hydrophilic ammonium group makes it a valuable building block in medicinal chemistry and organic synthesis.[1] Accurate spectroscopic characterization is paramount for confirming its identity, purity, and structure in any research or development context.
This guide addresses a critical knowledge gap by providing a comprehensive set of predicted spectral data. The interpretations herein are grounded in established principles of spectroscopy and are supplemented by comparative data from analogous structures to ensure scientific rigor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Positional Analysis
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For this compound, ¹H and ¹³C NMR will be instrumental in confirming the connectivity of the cyclopentyl and ethylamine moieties.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment. The presence of the electron-withdrawing ammonium group (-NH₃⁺) will significantly influence the chemical shifts of adjacent protons, causing them to appear further downfield.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH₃⁺ | 8.0 - 8.5 | Broad singlet | 3H |
| -CH₂-NH₃⁺ | ~3.1 | Triplet | 2H |
| -CH₂-CH₂-NH₃⁺ | ~1.8 | Quartet | 2H |
| -CH- (cyclopentyl) | ~1.9 | Multiplet | 1H |
| -CH₂- (cyclopentyl, adjacent to ethyl) | 1.5 - 1.7 | Multiplet | 4H |
| -CH₂- (cyclopentyl, distal) | 1.1 - 1.3 | Multiplet | 4H |
Causality of Predicted Shifts:
-
Ammonium Protons (-NH₃⁺): These protons are highly deshielded due to the positive charge on the nitrogen atom and their acidic nature. Their signal is often broad due to rapid exchange with trace amounts of water and quadrupolar broadening from the nitrogen atom.
-
Methylene Adjacent to Nitrogen (-CH₂-NH₃⁺): The strong electron-withdrawing inductive effect of the -NH₃⁺ group causes these protons to be significantly downfield. They are expected to appear as a triplet due to coupling with the adjacent methylene group.
-
Ethyl Methylene (-CH₂-CH₂-NH₃⁺): This group is further from the electron-withdrawing group and thus appears more upfield. It is predicted to be a quartet due to coupling with both the adjacent methylene and the methine proton on the cyclopentyl ring.
-
Cyclopentyl Protons: The protons on the cyclopentyl ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The methine proton, being a tertiary center, will be the most downfield of this group. The methylene protons are grouped based on their proximity to the ethyl side chain.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon environments and information about their electronic state.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂-NH₃⁺ | ~40 |
| -CH₂-CH₂-NH₃⁺ | ~35 |
| -CH- (cyclopentyl) | ~45 |
| -CH₂- (cyclopentyl, adjacent to ethyl) | ~32 |
| -CH₂- (cyclopentyl, distal) | ~25 |
Causality of Predicted Shifts:
-
The carbon atom directly attached to the nitrogen (-CH₂-NH₃⁺) is the most deshielded in the aliphatic region due to the electronegativity of the nitrogen atom.
-
The carbons of the cyclopentyl ring are in a typical alkane region, with the methine carbon being the most downfield of the ring carbons.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy: Elucidating Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted IR Absorption Bands
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 2800-3000 | N-H Stretch | Primary Ammonium (-NH₃⁺) |
| 2850-2960 | C-H Stretch | Alkanes (cyclopentyl & ethyl) |
| ~1600 | N-H Bend (asymmetric) | Primary Ammonium (-NH₃⁺) |
| ~1500 | N-H Bend (symmetric) | Primary Ammonium (-NH₃⁺) |
| 1450-1470 | C-H Bend | Alkanes |
Causality of Predicted Absorptions:
-
N-H Stretching: The N-H stretching vibrations of the primary ammonium group are expected to appear as a broad band in the 2800-3000 cm⁻¹ region, often overlapping with the C-H stretching bands.
-
C-H Stretching: The C-H stretching vibrations of the cyclopentyl and ethyl groups will result in strong absorptions in the 2850-2960 cm⁻¹ region.
-
N-H Bending: The bending vibrations of the -NH₃⁺ group are expected to produce two distinct bands around 1600 cm⁻¹ and 1500 cm⁻¹.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns.
Table 4: Predicted Key Mass-to-Charge (m/z) Ratios in EI-MS
| Predicted m/z | Proposed Fragment Identity |
| 113 | [M - HCl]⁺ (Molecular ion of the free base) |
| 98 | [M - HCl - CH₃]⁺ |
| 84 | [M - HCl - C₂H₅]⁺ |
| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |
| 44 | [CH₂=NH₂]⁺ |
Causality of Predicted Fragmentation:
-
In a typical Electron Ionization (EI) mass spectrum, the hydrochloride salt will likely show the molecular ion of the free base (m/z 113) after the loss of HCl.
-
The most prominent fragmentation pathways are expected to involve the cleavage of the C-C bond between the ethyl chain and the cyclopentyl ring, leading to the formation of a stable cyclopentyl cation (m/z 69).
-
Alpha-cleavage next to the nitrogen atom is also a common fragmentation pathway for amines, which would result in the formation of an ion with m/z 44.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. This can be done using a direct insertion probe for solid samples.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Visualizing the Data: Structural and Workflow Diagrams
Visual representations are crucial for understanding the relationships between a molecule's structure and its spectral data.
References
Solubility of 2-Cyclopentylethanamine hydrochloride in different solvents
An In-Depth Technical Guide to the Solubility of 2-Cyclopentylethanamine Hydrochloride in Various Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
This compound is a primary amine salt that serves as a valuable building block in medicinal chemistry and a key intermediate in the synthesis of novel therapeutic agents.[1] Its molecular structure, featuring a cyclopentyl group, imparts a degree of lipophilicity that can be advantageous for crossing biological membranes, a crucial aspect of drug design.[1] The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent amine, facilitating its handling and formulation.[2][3] A thorough understanding of its solubility profile across a range of solvents is paramount for its effective use in drug discovery, process development, and formulation design.
Theoretical Framework for Solubility of Amine Hydrochlorides
The solubility of a substance is a measure of its ability to form a homogeneous mixture with a solvent. For an amine hydrochloride such as this compound, solubility is governed by the interplay of its ionic and organic components with the solvent's properties.
Key Influencing Factors:
-
Polarity: this compound is an ionic salt, rendering it a polar compound. According to the principle of "like dissolves like," it is expected to exhibit greater solubility in polar solvents that can effectively solvate the charged ammonium cation (R-NH3+) and the chloride anion (Cl-).[2]
-
Hydrogen Bonding: The ammonium group can act as a hydrogen bond donor, while the chloride ion can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding, such as water and alcohols, will readily interact with the salt, promoting its dissolution.[4]
-
Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion of the salt, thereby facilitating their separation and solvation.
-
Molecular Structure: The cyclopentylethyl group introduces a non-polar, hydrophobic character to the molecule. While the hydrochloride salt form enhances water solubility, this alkyl group will influence its solubility in less polar organic solvents.[1]
Quantitative and Qualitative Solubility Profile
Precise, experimentally determined solubility data for this compound is available for a limited number of solvents. The following table summarizes the known quantitative data and provides a qualitative assessment for other common organic solvents based on established chemical principles and data from analogous amine hydrochlorides.
| Solvent | Chemical Formula | Polarity | Quantitative Solubility | Qualitative Assessment |
| Water | H₂O | Polar Protic | 11.2 mg/mL | Soluble |
| Methanol | CH₃OH | Polar Protic | 30 mg/mL | Very Soluble |
| 0.1N Hydrochloric Acid | HCl (aq) | Polar Protic | 18.4 mg/mL | Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Data not available | Expected to be soluble |
| Acetone | C₃H₆O | Polar Aprotic | Data not available | Sparingly soluble to insoluble |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Data not available | Sparingly soluble to insoluble |
Interpretation of the Data:
The high solubility in water, methanol, and aqueous HCl is consistent with the ionic and polar nature of the hydrochloride salt.[2] For instance, dimethylamine hydrochloride, another simple amine salt, is reported to be very soluble in ethanol. Given the structural similarities, this compound is also expected to be soluble in ethanol.
Conversely, in less polar aprotic solvents like acetone and dichloromethane, the solubility is anticipated to be significantly lower. The energy required to break the crystal lattice of the salt is not sufficiently compensated by the weaker interactions with these solvent molecules.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5] The following protocol is aligned with best practices recommended by regulatory bodies such as the International Council for Harmonisation (ICH).
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (of known purity)
-
Selected solvents (analytical grade)
-
Thermostatic shaker bath
-
Calibrated thermometer or temperature probe
-
Analytical balance
-
Vials with airtight seals
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.
-
Volumetric flasks and pipettes
Experimental Workflow Diagram:
Caption: Experimental workflow for the determination of solubility using the shake-flask method.
Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a precise volume of the desired solvent to each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established through preliminary experiments by sampling at different time points until the concentration in solution remains constant.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand in the thermostatic bath for a sufficient time to allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at the same temperature as the equilibration.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Report the solubility as the mean value ± the standard deviation.
-
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound. The available data and theoretical principles indicate high solubility in polar protic solvents and lower solubility in non-polar and polar aprotic solvents. For research and development purposes where precise solubility data is required, the provided shake-flask method offers a robust and reliable protocol. A comprehensive understanding of the solubility of this compound is essential for its effective application in the synthesis of new chemical entities and the development of pharmaceutical formulations.
References
Unlocking the Potential of 2-Cyclopentylethanamine Hydrochloride: A Technical Guide for Novel Drug Discovery
Abstract
2-Cyclopentylethanamine hydrochloride is a primary amine featuring a unique cyclopentyl moiety that imparts advantageous physicochemical properties for drug development, such as enhanced lipophilicity, which can facilitate passage across biological membranes.[1] While direct pharmacological data on this compound is nascent, its structural motif is present in a variety of biologically active molecules, suggesting its significant potential as a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of this compound, detailing potential synthesis pathways, and outlines promising avenues for future research in neuropharmacology, oncology, and anti-inflammatory agent development. Furthermore, this document presents detailed protocols for its analytical quantification and a tiered approach to toxicological evaluation, providing a foundational framework for researchers and drug development professionals.
Introduction: The Strategic Value of the Cyclopentyl Moiety
The landscape of small molecule drug discovery is perpetually in search of novel scaffolds that offer unique structural and functional properties. This compound (CAS No: 5763-55-3), a white crystalline powder with a molecular weight of 149.7 g/mol , presents itself as a compelling starting point for synthetic campaigns.[1] The core value of this molecule lies in the incorporation of a cyclopentyl group. This aliphatic ring system increases the lipophilicity of the parent ethanamine structure, a critical parameter for oral bioavailability and penetration of the blood-brain barrier.[1] Its use as an intermediate in the synthesis of compounds targeting neurological disorders has been noted, highlighting its potential in neuropharmacology.[1]
This guide will deconstruct the synthetic accessibility of this compound, explore its untapped therapeutic potential by examining the bioactivities of its derivatives, and provide a clear roadmap for its analytical characterization and safety assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5763-55-3 | [1] |
| Molecular Formula | C₇H₁₅N·HCl | [1] |
| Molecular Weight | 149.7 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis Strategies: A Rationale-Driven Approach
The synthesis of this compound can be approached through several established methodologies for primary amine synthesis. The choice of a specific route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. Below, we detail three logical and robust synthetic pathways.
Pathway A: Reductive Amination of Cyclopentylacetaldehyde
Reductive amination is a highly versatile and widely used method for the formation of amines from carbonyl compounds.[2] This two-step, one-pot reaction involves the initial formation of an imine from cyclopentylacetaldehyde and an ammonia source, followed by in-situ reduction to the desired primary amine.[3]
Causality of Experimental Choices:
-
Ammonia Source: Using a high concentration of ammonia (e.g., ammonium acetate or a solution of ammonia in an alcohol) is crucial to drive the equilibrium towards imine formation and to minimize the formation of secondary and tertiary amine byproducts.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often the preferred reducing agent for reductive aminations because it is selective for the imine over the starting aldehyde, reducing the likelihood of alcohol byproduct formation.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and often safer alternative.[2]
-
pH Control: Maintaining a weakly acidic pH (around 5-6) is critical. It is acidic enough to catalyze imine formation but not so acidic as to protonate the ammonia, rendering it non-nucleophilic.
Experimental Protocol:
-
To a solution of cyclopentylacetaldehyde (1.0 eq) in methanol, add ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of 1M HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Perform a standard aqueous workup to isolate the free base, followed by salt formation with ethereal HCl to yield this compound.
Pathway B: Reduction of 2-Cyclopentylacetonitrile
The reduction of a nitrile is a direct and efficient method for the synthesis of primary amines.[4] This pathway offers the advantage of a readily available starting material, 2-cyclopentylacetonitrile.[5]
Causality of Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[4] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).
-
Alternative Reducing Agent: Catalytic hydrogenation using a metal catalyst such as palladium, platinum, or nickel is another effective method.[4] This approach is often considered "greener" and may be more suitable for larger-scale synthesis.
-
Reaction Conditions: The LiAlH₄ reduction requires strictly anhydrous conditions as the reagent reacts violently with water. Catalytic hydrogenation may require elevated temperature and pressure.
Experimental Protocol (using LiAlH₄):
-
To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-cyclopentylacetonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash with THF.
-
Concentrate the filtrate to obtain the crude free base.
-
Purify by distillation or chromatography, followed by treatment with HCl in ether to precipitate the hydrochloride salt.
Pathway C: Alkylation of Ammonia with a 2-Cyclopentylethyl Halide
Direct alkylation of ammonia with an alkyl halide is a classical approach to amine synthesis.[6][7][8] However, this method is often plagued by over-alkylation, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts.[9]
Causality of Experimental Choices:
-
Stoichiometry: To favor the formation of the primary amine, a large excess of ammonia must be used.[7] This increases the probability that the alkyl halide will react with an ammonia molecule rather than the more nucleophilic primary amine product.
-
Reaction Conditions: The reaction is typically carried out in a sealed vessel under pressure to maintain a high concentration of ammonia.
Experimental Protocol:
-
A solution of 2-cyclopentylethyl bromide (1.0 eq) in ethanol is added to a large excess of concentrated aqueous ammonia (e.g., >20 eq) in a sealed pressure vessel.
-
The mixture is heated to a temperature between 100-150 °C for several hours.
-
After cooling, the vessel is carefully opened, and the solvent and excess ammonia are removed under reduced pressure.
-
The residue is taken up in water and the amine is extracted with an organic solvent.
-
Purification by chromatography is often necessary to separate the desired primary amine from over-alkylation products.
-
The hydrochloride salt is then formed as previously described.
Caption: Overview of potential synthetic routes to this compound.
Potential Research Areas: Building on a Privileged Scaffold
The true potential of this compound lies in its application as a scaffold for the synthesis of novel therapeutic agents. Analysis of existing literature on cyclopentylamine derivatives reveals promising avenues for research.
Neuropharmacology: Dual-Target Ligands for Mood Disorders
Recent research has identified a cyclopentylamine derivative as a potent dual antagonist of the neurokinin-1 (NK1) receptor and inhibitor of the serotonin reuptake transporter (SERT).[10] This dual-action profile is of significant interest for the treatment of depression and other mood disorders, potentially offering enhanced efficacy over single-target agents.
Proposed Research Workflow:
-
Library Synthesis: Synthesize a library of N-substituted derivatives of 2-Cyclopentylethanamine. Modifications could include acylation, sulfonylation, and reductive amination with various aldehydes and ketones to explore the structure-activity relationship (SAR).
-
In Vitro Screening:
-
NK1 Receptor Binding Assay: A competitive binding assay using a radiolabeled NK1 antagonist (e.g., [³H]-Aprepitant) and cell membranes expressing the human NK1 receptor.
-
SERT Inhibition Assay: A functional assay measuring the uptake of radiolabeled serotonin ([³H]-5-HT) in cells expressing the human SERT.
-
-
Lead Optimization: Promising hits from the initial screen would be selected for further optimization of their potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Proposed workflow for neuropharmacological research.
Oncology: Multi-Kinase Inhibitors
The cyclopentyl moiety is also found in potent multi-kinase inhibitors. For example, an 8-cyclopentyl-substituted pyridopyrimidine derivative was identified as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), inducing apoptosis in tumor cells.[11] This suggests that the cyclopentyl group can be effectively accommodated in the ATP-binding pocket of various kinases.
Proposed Research Workflow:
-
Scaffold Hopping and Library Synthesis: Utilize 2-Cyclopentylethanamine as a key building block to synthesize novel heterocyclic systems (e.g., pyridopyrimidines, quinazolines) known to interact with kinase active sites.
-
Kinase Panel Screening: Screen the synthesized library against a broad panel of cancer-relevant kinases to identify initial hits and determine selectivity profiles.
-
Cell-Based Assays: Evaluate the most promising compounds for their anti-proliferative and pro-apoptotic activity in relevant cancer cell lines (e.g., breast, colon, lung cancer).
-
Mechanism of Action Studies: For lead compounds, perform Western blotting to confirm the inhibition of downstream targets of the identified kinases (e.g., phosphorylation of Rb for CDK4).
Anti-Inflammatory and Analgesic Agents
The reaction of cyclopentylamine with phthalimide derivatives has been shown to yield carboxamides with anti-inflammatory and analgesic properties.[12] This indicates that amides derived from 2-Cyclopentylethanamine could be explored as novel non-steroidal anti-inflammatory drugs (NSAIDs).
Proposed Research Workflow:
-
Amide Library Synthesis: Synthesize a diverse library of amides by reacting 2-Cyclopentylethanamine with a variety of carboxylic acids, particularly those with known anti-inflammatory properties (e.g., derivatives of salicylic acid, ibuprofen).
-
In Vitro Anti-Inflammatory Assays:
-
COX-1/COX-2 Inhibition Assay: Evaluate the ability of the compounds to inhibit cyclooxygenase enzymes, which are key targets for NSAIDs.
-
Cytokine Release Assay: Measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from stimulated immune cells (e.g., LPS-stimulated macrophages).
-
-
In Vivo Models of Pain and Inflammation: Test lead compounds in established animal models, such as the carrageenan-induced paw edema model for inflammation and the hot plate test for analgesia.
Analytical Methodologies: Ensuring Purity and Quantitation
Robust analytical methods are essential for confirming the identity and purity of synthesized this compound and for its quantification in biological matrices during preclinical studies.
Purity and Identity Confirmation: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of a relatively volatile and thermally stable compound like 2-Cyclopentylethanamine.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in methanol and neutralize with a suitable base (e.g., a drop of methanolic KOH) to liberate the free amine for analysis.
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
-
Expected Results: The chromatogram should show a single major peak corresponding to 2-Cyclopentylethanamine. The mass spectrum will provide a fragmentation pattern that can be used to confirm the structure.
Quantification in Biological Matrices: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological samples due to its high sensitivity and selectivity.[1][14][15][16]
Experimental Protocol:
-
Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding 3 volumes of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean vial for analysis.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content to elute the analyte.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for the analyte and internal standard (e.g., precursor ion [M+H]⁺ → product ion).
-
-
Quantification: Construct a calibration curve using standards of known concentrations prepared in the same biological matrix to quantify the analyte in unknown samples.
A Tiered Approach to Toxicological Assessment
A thorough toxicological evaluation is paramount before any new chemical entity can be considered for clinical development. Following the principles outlined in the ICH S6(R1) guidelines, a tiered approach is recommended.[17][18][19]
Caption: Tiered workflow for toxicological assessment.
Tier 1: In Vitro Assays
-
Cytotoxicity: Initial screening for cytotoxicity should be performed using cell-based assays like the MTT assay.[20] A panel of cell lines, including a liver cell line (e.g., HepG2) to assess potential hepatotoxicity and a kidney cell line (e.g., HEK293), should be used.
-
Genotoxicity: The mutagenic potential should be evaluated using a bacterial reverse mutation assay (Ames test). An in vitro micronucleus test in mammalian cells can assess clastogenic potential.
-
Cardiovascular Safety: An in vitro hERG potassium channel assay is crucial to assess the risk of QT interval prolongation, a major cause of drug-induced cardiotoxicity.
Tier 2: Acute In Vivo Toxicity
If the in vitro profile is favorable, a single-dose acute toxicity study in one rodent species (e.g., rat or mouse) should be conducted. This study helps to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
Tier 3: Repeated-Dose Toxicity and Safety Pharmacology
Based on the intended clinical use, repeated-dose toxicity studies (e.g., 28-day study in a rodent and a non-rodent species) are required. These studies provide comprehensive information on target organ toxicity, dose-response relationships, and the potential for accumulation. Concurrently, a safety pharmacology core battery should be conducted to investigate potential adverse effects on the central nervous, cardiovascular, and respiratory systems.
Conclusion
This compound is more than just a simple primary amine; it is a strategically valuable building block with significant, yet largely unexplored, potential in drug discovery. Its favorable physicochemical properties, combined with the proven biological activities of its derivatives, position it as an attractive starting point for the development of novel therapeutics in neuropharmacology, oncology, and inflammation. By employing rational synthesis strategies, robust analytical methodologies, and a systematic approach to toxicological evaluation as outlined in this guide, researchers can efficiently unlock the full potential of this promising scaffold.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cyclopentaneacetonitrile | C7H11N | CID 79809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioagilytix.com [bioagilytix.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. co-labb.co.uk [co-labb.co.uk]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Cyclopentylethanamine Hydrochloride: From Historical Synthesis Paradigms to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopentylethanamine hydrochloride is a primary amine that has garnered significant interest within the scientific community, particularly in the fields of pharmaceutical development and organic synthesis. Its unique molecular structure, featuring a cyclopentyl moiety attached to an ethylamine chain, imparts a desirable combination of lipophilicity and reactivity, making it a valuable building block for a diverse range of more complex molecules. This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, offering insights for researchers and professionals in drug development and chemical synthesis. The cyclopentyl group enhances the molecule's ability to traverse biological membranes, a crucial attribute in the design of therapeutic agents. Consequently, it is frequently employed as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders.[1] Its utility also extends to neurotransmitter research, where it aids in the investigation of mechanisms of action and potential treatments for mental health conditions.[1]
A Historical Perspective on the Synthesis of Cyclopentyl-Alkylamines
While a definitive record of the first synthesis of this compound remains elusive in readily available literature, its creation can be understood within the broader context of the development of synthetic organic chemistry. The structural simplicity of the molecule suggests that its initial synthesis was likely not a landmark discovery in itself, but rather a logical extension of established synthetic methodologies for primary amines developed in the late 19th and early 20th centuries. Several classical reactions provide plausible pathways for its historical synthesis.
One of the most probable early methods is the Leuckart-Wallach reaction , a well-established technique for the reductive amination of aldehydes and ketones. This reaction, discovered in the late 19th century, utilizes formic acid or its derivatives to convert a carbonyl compound into an amine.
Another classical approach is the Hofmann degradation of an amide. This reaction, developed in the mid-19th century, would involve the conversion of 3-cyclopentylpropanamide to 2-Cyclopentylethanamine.
More contemporary, yet still historically significant, is the method of reductive amination . This versatile technique involves the reaction of an aldehyde or ketone with ammonia in the presence of a reducing agent. For the synthesis of 2-Cyclopentylethanamine, this would involve the reductive amination of cyclopentylacetaldehyde.
Chemical Properties and Characterization
A summary of the key chemical properties of 2-Cyclopentylethanamine and its hydrochloride salt is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₇H₁₅N (base) | --INVALID-LINK-- |
| C₇H₁₆ClN (hydrochloride) | ||
| Molecular Weight | 113.20 g/mol (base) | --INVALID-LINK-- |
| 149.66 g/mol (hydrochloride) | --INVALID-LINK-- | |
| CAS Number | 5763-55-3 (base) | --INVALID-LINK-- |
| 684221-26-9 (hydrochloride) | ||
| Appearance | Colorless liquid (base) | |
| White crystalline powder (hydrochloride) | --INVALID-LINK-- | |
| Boiling Point | 158-159 °C (base) |
Modern Synthetic Protocols
In contemporary laboratory and industrial settings, the synthesis of this compound is typically achieved through more refined and efficient methods than the classical reactions. Reductive amination remains a popular choice due to its high yields and operational simplicity.
Detailed Experimental Protocol: Reductive Amination of Cyclopentylacetaldehyde
This protocol outlines a standard laboratory procedure for the synthesis of 2-Cyclopentylethanamine via reductive amination, followed by its conversion to the hydrochloride salt.
Materials:
-
Cyclopentylacetaldehyde
-
Ammonia (in methanol, 7N)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentylacetaldehyde in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of ammonia in methanol to the cooled aldehyde solution while stirring.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture back to 0°C.
-
Slowly and portion-wise, add sodium borohydride to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-Cyclopentylethanamine.
-
Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield this compound.
Diagram of the Reductive Amination Workflow:
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its incorporation into a drug candidate's structure can significantly influence its pharmacokinetic and pharmacodynamic properties.
Case Study: Synthesis of Tiletamine
A notable application of a related compound is in the synthesis of Tiletamine, a dissociative anesthetic. While Tiletamine itself is a cyclohexanone derivative, the synthesis of related structures often involves cyclopentyl precursors. The synthesis of cyclopentyl 2-thienyl ketone, a key intermediate for Tiletamine analogs, highlights the importance of cyclopentyl-containing building blocks in medicinal chemistry.
Diagram of the Role of Cyclopentyl Precursors in Tiletamine Synthesis:
Caption: Synthetic pathway to Tiletamine analogues from cyclopentyl precursors.
Conclusion
This compound, while not a compound of household recognition, represents a vital component in the toolbox of the modern medicinal and synthetic chemist. Its historical roots are likely intertwined with the foundational amine synthesis reactions of the 19th and early 20th centuries. Today, it continues to be a relevant and frequently utilized building block for the creation of novel therapeutics and other complex organic molecules. The ongoing exploration of new synthetic routes and applications for this and related compounds underscores the enduring importance of fundamental chemical structures in the advancement of science.
References
The Synthetic Versatility of 2-Cyclopentylethanamine Hydrochloride: A Technical Guide for the Modern Chemist
Introduction: Unveiling a Versatile Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of primary amines available to the synthetic chemist, 2-Cyclopentylethanamine and its hydrochloride salt have emerged as a valuable and versatile intermediate.[1] Its unique structural motif, featuring a lipophilic cyclopentyl group coupled with a reactive primary amine, offers a compelling combination of properties for applications ranging from pharmaceutical development to agrochemical research.[1] The cyclopentyl moiety can enhance a molecule's ability to cross biological membranes, a crucial factor in drug design, while the ethylamine handle provides a reliable point for diverse synthetic modifications.[1] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, exploring the core reactivity, synthetic applications, and practical considerations of employing 2-Cyclopentylethanamine hydrochloride as a strategic building block.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory. This compound is typically supplied as a white crystalline powder, and its key physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 684221-26-9 | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₆ClN | --INVALID-LINK-- |
| Molecular Weight | 149.66 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline powder | --INVALID-LINK-- |
| Storage | Store at 0-8 °C | --INVALID-LINK-- |
Safety and Handling: As with all chemical reagents, proper handling of this compound is essential. It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier before use. In general, standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.
Synthetic Accessibility
The utility of a building block is intrinsically linked to its accessibility. 2-Cyclopentylethanamine is commonly synthesized via the reduction of 2-cyclopentylacetonitrile. This transformation can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Caption: A common synthetic route to 2-Cyclopentylethanamine.
The nitrile precursor, 2-cyclopentylacetonitrile, can be prepared from cyclopentylmethyl bromide via nucleophilic substitution with a cyanide salt. The subsequent reduction of the nitrile to the primary amine is a robust and high-yielding reaction, making 2-cyclopentylethanamine readily accessible for further synthetic endeavors.
Core Reactivity and Synthetic Applications
The primary amine functionality of 2-Cyclopentylethanamine is the hub of its reactivity, allowing it to participate in a wide array of classic and modern synthetic transformations. As the hydrochloride salt is the common commercial form, it is important to note that a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is typically required in stoichiometric amounts to liberate the free amine in situ for reaction.
Caption: Key synthetic transformations of 2-Cyclopentylethanamine.
N-Acylation: The Gateway to Amides
The formation of an amide bond is arguably the most common reaction in medicinal chemistry, and 2-cyclopentylethanamine readily undergoes N-acylation with a variety of acylating agents.[2] This reaction is fundamental for introducing the cyclopentylethyl moiety into peptide-like structures or other complex molecules.
Common Acylating Agents and Conditions:
-
Acyl Chlorides/Anhydrides: These highly reactive electrophiles couple rapidly with the amine, typically in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine to neutralize the generated HCl or carboxylic acid.[3]
-
Carboxylic Acids with Coupling Reagents: For more delicate substrates, direct coupling with a carboxylic acid is preferred. A wide array of modern coupling reagents can be employed, including carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often with additives like HOBt (1-hydroxybenzotriazole), or uronium/phosphonium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2] These reactions are typically run in polar aprotic solvents like dimethylformamide (DMF) or DCM.
Detailed Protocol: N-Acylation using HATU
This protocol provides a general procedure for the coupling of a carboxylic acid with this compound using HATU, a highly efficient and widely used coupling reagent.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and this compound (1.1 eq.).
-
Dissolution: Dissolve the solids in anhydrous DMF (to achieve a concentration of approximately 0.1-0.2 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) dropwise. The initial equivalent of base neutralizes the hydrochloride salt, while the subsequent amount facilitates the coupling reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired amide.
Reductive Amination: Forging Secondary Amines
Reductive amination is a powerful, one-pot method to form secondary amines from primary amines and carbonyl compounds (aldehydes or ketones).[4] This reaction is highly valuable for introducing the N-cyclopentylethyl group onto a different molecular scaffold. The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent.
Mechanism and Key Reagents: The reaction is typically performed in a single pot. The amine and carbonyl compound are mixed, often with a mild acid catalyst to promote imine formation. A reducing agent, selective for the iminium ion over the starting carbonyl, is then added. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation due to its mildness and tolerance of slightly acidic conditions.[5]
Caption: Simplified mechanism of reductive amination.
Detailed Protocol: Reductive Amination with an Aldehyde
This protocol outlines a general procedure for the reductive amination of an aldehyde with this compound.
-
Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and this compound (1.2 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 eq.) to liberate the free amine from its hydrochloride salt. Stir the mixture at room temperature for 20-30 minutes.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude secondary amine can be purified by flash column chromatography.
Case Study: Application in Medicinal Chemistry
The true value of a synthetic building block is demonstrated through its successful application in the synthesis of biologically active molecules. 2-Cyclopentylethanamine has been utilized as a key reactant in the discovery of substituted benzamides that act as allosteric modulators of the follicle-stimulating hormone (FSH) receptor.
Context: The FSH receptor is a G protein-coupled receptor crucial for reproduction. Small molecule modulators of this receptor have significant therapeutic potential.
Synthetic Application: In the patent literature (WO 2009/002433 A1), synthetic schemes describe the coupling of various substituted benzoic acids with amines to generate a library of potential FSH receptor modulators. 2-Cyclopentylethanamine is explicitly mentioned as a reactant amine. The core reaction is an amide bond formation, as detailed in the N-acylation section above. For example, a substituted benzoic acid is activated and then reacted with 2-cyclopentylethanamine to yield the corresponding N-(2-cyclopentylethyl)benzamide derivative. This highlights the direct application of this building block in a real-world drug discovery program.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile building block for organic synthesis. Its primary amine functionality serves as a robust handle for the introduction of the lipophilic cyclopentylethyl moiety into a diverse range of molecular frameworks through fundamental reactions such as N-acylation and reductive amination. The utility of this building block is clearly demonstrated by its application in medicinal chemistry programs, such as the development of FSH receptor modulators. As the demand for novel chemical entities with tailored properties continues to grow, the strategic use of well-defined building blocks like this compound will remain a cornerstone of efficient and successful synthetic campaigns. Future applications will likely see its incorporation into more complex multicomponent reactions and the synthesis of novel heterocyclic systems.
References
Methodological & Application
Application Notes and Protocols for 2-Cyclopentylethanamine Hydrochloride in Pharmaceutical Development
Introduction: Unlocking New Therapeutic Potential with a Versatile Building Block
In the landscape of modern pharmaceutical development, the strategic selection of chemical intermediates is paramount to the successful synthesis of novel therapeutic agents. 2-Cyclopentylethanamine hydrochloride (CAS: 5763-55-3) has emerged as a significant building block, particularly in the creation of molecules targeting complex biological systems.[1] Its unique structural attributes, most notably the cyclopentyl group, impart a degree of lipophilicity that can enhance the ability of a final drug candidate to cross biological membranes—a critical factor in drug design and bioavailability.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in a research and development setting. We will delve into its properties, primary applications, and provide detailed protocols for its handling and analysis.
It is crucial to distinguish this compound from a similarly named compound, Cyclopentamine. The latter is a sympathomimetic amine with a different structure and direct pharmacological action as a vasoconstrictor and stimulant. In contrast, this compound is valued not for its own bioactivity, but as a precursor for more complex and specific therapeutic molecules.[1]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its proper storage, handling, and use in synthesis.
| Property | Value | Source |
| CAS Number | 5763-55-3 | [1] |
| Molecular Formula | C₇H₁₅N·HCl | [1] |
| Molecular Weight | 149.7 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Safety and Handling Precautions:
This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Core Application: A Key Intermediate in the Synthesis of FSH Receptor Modulators
The primary utility of this compound in pharmaceutical R&D is as a nucleophilic amine for the construction of larger, more complex molecules.[1] Its amine group readily participates in reactions such as acylation to form amides.
A notable and promising application is its use as a reactant in the synthesis of substituted benzamides, which have been identified as allosteric modulators of the Follicle-Stimulating Hormone (FSH) receptor.[2] The FSH receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in reproduction.[3][4] Small molecule modulators that can allosterically (i.e., at a site other than the natural hormone binding site) activate or inhibit this receptor are of significant interest for developing orally-available treatments for infertility and other reproductive disorders.[3][4][5]
The synthesis of these modulators often involves the coupling of this compound with a carboxylic acid derivative, forming a critical amide bond that is central to the final molecule's structure and activity.
Analytical Protocols: Ensuring Purity and Quantitation
Accurate and reliable analytical methods are crucial for monitoring the progress of synthesis, confirming the identity and purity of intermediates, and quantifying the final product. While specific validated methods for this compound are not widely published, the following protocols are based on established principles for the analysis of primary amines and can be adapted and validated for specific laboratory needs.[6]
Protocol 1: Purity and Identity Confirmation by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds like 2-Cyclopentylethanamine.[6][7] It provides both chromatographic separation and mass-based identification.
1. Rationale and Causality:
-
GC Separation: The non-polar nature of the cyclopentyl group allows for good separation on a standard non-polar capillary column (e.g., DB-5ms).
-
MS Detection: Electron Ionization (EI) will fragment the molecule in a predictable way, providing a characteristic mass spectrum for identity confirmation. The molecular ion peak ([M]⁺) for the free base (C₇H₁₅N) is expected at m/z 113.
-
Sample Preparation: As the compound is a hydrochloride salt, it must be converted to its free base form to be volatile enough for GC analysis. This is achieved by liquid-liquid extraction (LLE) under basic conditions.
2. Step-by-Step Methodology:
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Prepare a working standard of ~10 µg/mL by diluting the stock solution in ethyl acetate.
-
-
Sample Preparation (Reaction Monitoring):
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., with water).
-
Add 1 mL of deionized water and 100 µL of 1 M sodium hydroxide to basify the solution (pH > 10).
-
Add 1 mL of ethyl acetate and vortex vigorously for 1 minute to extract the free amine into the organic layer.
-
Centrifuge at 2000 rpm for 5 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean GC vial.
-
-
GC-MS Instrumental Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 or equivalent |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split 10:1 for concentrated samples) |
| Injection Volume | 1 µL |
| Oven Program | 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) |
4. Data Analysis:
-
Confirm the identity of 2-Cyclopentylethanamine by comparing its retention time and mass spectrum to that of the prepared standard.
-
Assess purity by calculating the peak area percentage of the analyte relative to any impurities.
Protocol 2: Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantification of compounds that may not be suitable for GC or when higher precision is required.[6] Since 2-Cyclopentylethanamine lacks a strong chromophore, indirect detection or derivatization might be necessary for high sensitivity. However, for in-process control where concentrations are relatively high, detection at low UV wavelengths (e.g., 210 nm) is often feasible.
1. Rationale and Causality:
-
HPLC Separation: Reversed-phase chromatography is suitable. The amine group will be protonated at acidic pH, making it polar and allowing for good retention and peak shape on a C18 column.
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid or phosphate buffer) ensures the amine is in a single ionic form (protonated), preventing peak tailing. Acetonitrile is a common organic modifier.
-
UV Detection: Detection at low wavelengths (200-220 nm) allows for the quantification of the amine, although this can be prone to interference from other compounds that absorb in this region.
-
Quantification: External standard calibration is used to create a standard curve from which the concentration of the analyte in unknown samples can be determined.
2. Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both phases through a 0.45 µm filter and degas.
-
-
Standard Curve Preparation:
-
Using the 1 mg/mL stock solution (prepared in methanol or a water/methanol mix), perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The diluent should be similar to the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
-
Sample Preparation:
-
Accurately weigh the sample or dilute a known volume of the reaction mixture with the diluent used for the standard curve to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Instrumental Parameters:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Column Temperature | 30°C |
| Mobile Phase | Isocratic or Gradient Elution. Start with 95% A / 5% B. A shallow gradient may be needed to elute more lipophilic impurities. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm |
5. Data Analysis and Validation:
-
Generate a calibration curve by plotting the peak area versus concentration for the standards. Perform a linear regression and ensure the correlation coefficient (r²) is > 0.995.
-
Calculate the concentration of the analyte in the prepared samples using the equation from the linear regression.
-
For full method validation, assess parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.[8]
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its structural features provide a foundation for creating novel drug candidates with desirable pharmacokinetic properties.[1] Its demonstrated role in the synthesis of FSH receptor modulators highlights its potential in developing new therapies for reproductive health.[2] The analytical protocols outlined in this document, based on fundamental chromatographic principles, provide a solid framework for researchers to ensure the quality and control of their synthetic processes. As drug discovery continues to explore novel chemical space, the strategic use of such well-characterized building blocks will remain a cornerstone of innovation in medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 [chemicalbook.com]
- 3. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are FSHR modulators and how do they work? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for the Investigation of 2-Cyclopentylethanamine Hydrochloride in Neurotransmitter System Research
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Neuromodulatory Potential of 2-Cyclopentylethanamine Hydrochloride
This compound is a synthetic compound recognized for its potential applications in neuropharmacology and as a key intermediate in the synthesis of novel therapeutic agents targeting neurological disorders.[1][2] Its chemical architecture, featuring a cyclopentyl group, contributes to its lipophilicity, a characteristic that may enhance its ability to cross the blood-brain barrier, a critical attribute for centrally acting drugs.[1] While specific pharmacological data for this compound is not extensively documented in peer-reviewed literature, its structural similarity to known monoamine reuptake inhibitors suggests its potential to interact with key components of neurotransmitter systems.[3][4]
This guide provides a comprehensive framework for researchers to systematically investigate the neuropharmacological profile of this compound. The protocols detailed herein are designed to elucidate its mechanism of action, with a primary focus on its potential interaction with monoamine transporters—critical regulators of synaptic concentrations of dopamine, norepinephrine, and serotonin.
Hypothesized Mechanism of Action: A Focus on Monoamine Transporters
Based on its structural characteristics as a cycloalkylamine, it is hypothesized that this compound functions as a monoamine reuptake inhibitor.[3] Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for terminating synaptic transmission by re-capturing their respective neurotransmitters from the synaptic cleft into the presynaptic neuron.[5][6] Inhibition of these transporters leads to an elevation of neurotransmitter levels in the synapse, thereby potentiating downstream signaling.
The following protocols are designed to rigorously test this hypothesis by quantifying the binding affinity and functional inhibition of DAT, NET, and SERT by this compound.
In Vitro Characterization: Quantifying Molecular Interactions
Protocol 1: Radioligand Binding Assays for Monoamine Transporters
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[7] These assays utilize a radiolabeled ligand with known high affinity for the target to quantify the displacement by the test compound.
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligands:
-
For hDAT: [³H]WIN 35,428
-
For hNET: [³H]Nisoxetine
-
For hSERT: [³H]Citalopram
-
-
Non-labeled inhibitors for non-specific binding determination:
-
For hDAT: GBR 12909
-
For hNET: Desipramine
-
For hSERT: Paroxetine
-
-
This compound (test compound)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
96-well plates
-
Filtration apparatus with glass fiber filters
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the respective non-labeled inhibitor.
-
Displacement: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubate the plates at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Expected Outcome & Interpretation: Low Kᵢ values for any of the transporters would indicate a high binding affinity of this compound for that specific target, supporting its role as a potential monoamine transporter ligand.
Protocol 2: Neurotransmitter Uptake Inhibition Assays
While binding assays measure affinity, uptake assays assess the functional consequence of that binding—the inhibition of neurotransmitter transport.
Objective: To determine the potency (IC₅₀) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
96-well cell culture plates
-
Krebs-Ringer-HEPES buffer
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin
-
This compound
-
Known uptake inhibitors for positive controls (e.g., GBR 12909 for DAT, desipramine for NET, paroxetine for SERT)
-
Scintillation counter
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with buffer and then pre-incubate them with varying concentrations of this compound or a known inhibitor for a short period.
-
Uptake Initiation: Add the respective radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Uptake Termination: After a defined incubation period at 37°C, rapidly terminate the uptake by washing the cells with ice-cold buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.
Data Analysis:
-
Plot the percentage of inhibition of neurotransmitter uptake against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value from the resulting dose-response curve.
Expected Outcome & Interpretation: Potent IC₅₀ values will confirm that this compound not only binds to the monoamine transporters but also functionally inhibits their reuptake capacity. A comparison of the IC₅₀ values will reveal the compound's selectivity profile.
| Parameter | Description |
| Kᵢ (nM) | Dissociation constant for binding; a measure of affinity. Lower values indicate higher affinity. |
| IC₅₀ (nM) | Half-maximal inhibitory concentration; a measure of functional potency. Lower values indicate higher potency. |
Ex Vivo and In Vivo Investigations: Bridging Molecular and Systemic Effects
Protocol 3: Ex Vivo Synaptosomal Uptake Assay
This assay utilizes isolated nerve terminals (synaptosomes) from specific brain regions to measure neurotransmitter uptake in a more physiologically relevant context.
Objective: To assess the inhibitory effect of this compound on monoamine uptake in native brain tissue.
Materials:
-
Rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)
-
Sucrose buffer for homogenization
-
Percoll gradient solutions
-
Radiolabeled neurotransmitters
-
This compound
Procedure:
-
Synaptosome Preparation:
-
Dissect the desired brain region in ice-cold sucrose buffer.
-
Homogenize the tissue and centrifuge to remove larger debris.
-
Layer the supernatant onto a Percoll gradient and centrifuge to isolate the synaptosomal fraction.
-
-
Uptake Assay:
-
Resuspend the synaptosomes in assay buffer.
-
Perform the uptake inhibition assay as described in Protocol 2, using the synaptosomal preparation instead of cultured cells.
-
Expected Outcome & Interpretation: This protocol validates the findings from cell-based assays in a native tissue environment, providing stronger evidence for the compound's mechanism of action in the central nervous system.
Protocol 4: In Vivo Microdialysis
Microdialysis is a powerful technique to measure extracellular neurotransmitter levels in the brain of a freely moving animal, providing a direct assessment of a drug's in vivo neurochemical effects.
Objective: To determine if systemic administration of this compound increases extracellular levels of dopamine, norepinephrine, and/or serotonin in specific brain regions.
Materials:
-
Stereotaxic apparatus for surgery
-
Microdialysis probes
-
Anesthesia
-
Ringer's solution (perfusion fluid)
-
This compound for systemic administration (e.g., intraperitoneal injection)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for neurotransmitter analysis
Procedure:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens for dopamine, prefrontal cortex for all three monoamines).
-
Baseline Collection: After a recovery period, perfuse the probe with Ringer's solution at a slow, constant rate and collect dialysate samples to establish baseline neurotransmitter levels.
-
Drug Administration: Administer this compound systemically.
-
Post-treatment Collection: Continue to collect dialysate samples for several hours post-administration.
-
Neurochemical Analysis: Analyze the concentration of monoamines in the dialysate samples using HPLC-ED.
Data Analysis:
-
Express the post-treatment neurotransmitter concentrations as a percentage of the baseline levels.
-
Plot the time course of neurotransmitter changes.
Expected Outcome & Interpretation: A significant and sustained increase in the extracellular concentration of one or more monoamines following drug administration would provide strong in vivo evidence that this compound acts as a monoamine reuptake inhibitor.
Visualizing the Scientific Workflow
Caption: A logical workflow for characterizing this compound.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust and systematic approach to characterizing the neuropharmacological properties of this compound. By progressing from in vitro binding and uptake assays to ex vivo and in vivo studies, researchers can build a comprehensive profile of this compound's interaction with the monoamine neurotransmitter systems. The data generated will be instrumental in validating its hypothesized mechanism of action and will pave the way for further preclinical development and exploration of its therapeutic potential in treating neurological and psychiatric disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. CA2636324C - Cycloalkylamines as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and monoamine transporter binding properties of 2,3-cyclo analogues of 3beta-(4'-aminophenyl)-2beta-tropanemethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Cyclopentylethanamine Hydrochloride in the Synthesis of Advanced Agrochemicals
Introduction: In the dynamic landscape of modern agriculture, the development of novel, effective, and environmentally conscious agrochemicals is paramount for ensuring global food security. A key building block in the synthesis of a new generation of fungicides is 2-Cyclopentylethanamine hydrochloride. Its unique structural motif, featuring a cyclopentyl group, imparts desirable physicochemical properties to the final active ingredients, such as optimal lipophilicity for enhanced membrane permeability in target pathogens. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of advanced agrochemicals, with a focus on N-(2-cyclopentylethyl)pyrazole carboxamide fungicides.
The Strategic Advantage of the Cyclopentylethylamine Moiety
The incorporation of the 2-cyclopentylethanamine scaffold into agrochemical candidates is a strategic design choice. The cyclopentyl group contributes to a balanced lipophilicity (logP), which is a critical parameter governing the uptake, translocation, and ultimately, the bioactivity of a fungicide within the plant and the target fungus. This often translates to improved efficacy and a more favorable toxicological profile.
Application in Fungicide Synthesis: N-(2-Cyclopentylethyl)pyrazole Carboxamides
A prominent application of this compound is as a precursor to key amine intermediates used in the synthesis of pyrazole carboxamide fungicides. This class of fungicides is renowned for its potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungal pathogens, a mode of action classified by the Fungicide Resistance Action Committee (FRAC) as Group 7.
While this compound itself is not directly coupled with the pyrazole carboxylic acid, it serves as a critical starting material for the synthesis of the necessary amine intermediate, such as 2-cyclopentylaniline. The overall synthetic strategy involves the formation of an amide bond between a substituted pyrazole carboxylic acid and the amine.
Logical Workflow for Agrochemical Synthesis
Caption: Synthetic workflow from 2-Cyclopentylethanamine HCl to a target fungicide.
Experimental Protocols
This section details the step-by-step methodologies for the synthesis of a representative N-(2-cyclopentylethyl)pyrazole carboxamide fungicide.
PART 1: Synthesis of the Key Intermediate: 2-Cyclopentylaniline
The synthesis of 2-cyclopentylaniline from a cyclopentyl precursor is a critical step. While multiple routes exist, a common approach involves the elaboration of a cyclopentyl-containing starting material. For the purpose of this guide, we will outline a plausible synthetic transformation.
Protocol 1: Synthesis of 2-Cyclopentylaniline
This protocol is a representative example of a potential synthetic route and may require optimization based on laboratory conditions and available starting materials.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 2-Cyclopentylethanol | 114.19 | 0.924 | 11.42 g | 0.1 |
| Pyridinium chlorochromate (PCC) | 215.56 | - | 25.87 g | 0.12 |
| Dichloromethane (DCM) | 84.93 | 1.33 | 200 mL | - |
| Hydroxylamine hydrochloride | 69.49 | - | 8.34 g | 0.12 |
| Sodium acetate | 82.03 | - | 9.84 g | 0.12 |
| Acetic acid | 60.05 | 1.05 | 100 mL | - |
| Iron powder | 55.84 | - | 16.75 g | 0.3 |
| Ethanol | 46.07 | 0.789 | 150 mL | - |
| Hydrochloric acid (conc.) | 36.46 | 1.18 | As needed | - |
Procedure:
-
Oxidation to Aldehyde: To a stirred suspension of PCC (25.87 g, 0.12 mol) in anhydrous DCM (200 mL), add a solution of 2-cyclopentylethanol (11.42 g, 0.1 mol) in DCM (50 mL) dropwise at room temperature. Stir the mixture for 2 hours. Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel. Concentrate the filtrate under reduced pressure to obtain 2-cyclopentylacetaldehyde.
-
Oxime Formation: Dissolve the crude 2-cyclopentylacetaldehyde in a mixture of ethanol (100 mL) and water (50 mL). Add hydroxylamine hydrochloride (8.34 g, 0.12 mol) and sodium acetate (9.84 g, 0.12 mol). Stir the mixture at room temperature for 3 hours. The formation of the oxime can be monitored by TLC.
-
Beckmann Rearrangement and Aromatization (Hypothetical Route): This step represents a conceptual pathway and is known to be complex. In practice, other multi-step routes are often employed. A plausible, though challenging, one-pot transformation could involve a Beckmann rearrangement of the oxime followed by cyclization and aromatization. A more standard laboratory approach would involve separate, well-established steps for ring formation and aromatization.
-
Reduction of a Nitroaromatic Precursor (A More Common Strategy): A more reliable industrial synthesis would likely involve the nitration of a suitable cyclopentyl-substituted benzene ring followed by reduction. For example, if cyclopentylbenzene is nitrated to form 1-cyclopentyl-2-nitrobenzene, the subsequent reduction is straightforward.
-
Reduction Step: To a solution of 1-cyclopentyl-2-nitrobenzene (assuming its prior synthesis, 0.1 mol) in ethanol (150 mL) and water (50 mL), add iron powder (16.75 g, 0.3 mol) and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux and stir for 4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and filter off the iron residues. Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-cyclopentylaniline.
PART 2: Amide Coupling to Synthesize the Final Fungicide
Protocol 2: Synthesis of N-(2-cyclopentylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
This protocol is based on standard amide bond formation reactions commonly found in agrochemical patent literature.[1][2]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 208.11 | - | 20.81 g | 0.1 |
| Thionyl chloride | 118.97 | 1.64 | 14.28 g (8.7 mL) | 0.12 |
| Toluene (anhydrous) | 92.14 | 0.867 | 200 mL | - |
| 2-Cyclopentylaniline | 161.26 | 0.985 | 16.13 g | 0.1 |
| Triethylamine | 101.19 | 0.726 | 12.14 g (16.7 mL) | 0.12 |
Procedure:
-
Acid Chloride Formation: To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (20.81 g, 0.1 mol) in anhydrous toluene (150 mL), add a catalytic amount of DMF (0.5 mL). Add thionyl chloride (14.28 g, 0.12 mol) dropwise at room temperature. Heat the mixture to 80°C and stir for 2 hours. The completion of the reaction can be monitored by the cessation of gas evolution. Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous toluene (50 mL) and add this solution dropwise to a stirred solution of 2-cyclopentylaniline (16.13 g, 0.1 mol) and triethylamine (12.14 g, 0.12 mol) in anhydrous toluene (100 mL) at 0-5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure N-(2-cyclopentylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Reaction Mechanism: Amide Bond Formation
Caption: Mechanism of amide formation via an acid chloride intermediate.
Conclusion
This compound is a valuable and versatile building block in the synthesis of modern agrochemicals. Its application, particularly in the creation of potent N-(2-cyclopentylethyl)pyrazole carboxamide fungicides, highlights the importance of strategic molecular design in achieving high efficacy and desirable physicochemical properties. The protocols outlined in this application note provide a foundational framework for researchers to explore the synthesis of novel agrochemical candidates based on this important chemical scaffold.
References
Synthesis of 2-Cyclopentylethanamine Hydrochloride: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 2-Cyclopentylethanamine Hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles.
Introduction
2-Cyclopentylethanamine and its derivatives are significant intermediates in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] The cyclopentyl moiety imparts a degree of lipophilicity to molecules, which can enhance their ability to cross biological membranes, a crucial factor in drug design.[1] The hydrochloride salt form is often preferred in pharmaceutical applications as it typically improves water solubility, stability, and bioavailability compared to the free base. This application note details a reliable and scalable two-step synthesis of this compound. The synthesis begins with the reduction of cyclopentylacetonitrile to the free amine, 2-cyclopentylethanamine, followed by its conversion to the hydrochloride salt.
Chemical Overview and Strategy
The overall synthetic strategy involves two key transformations:
-
Reduction of a Nitrile: The carbon-nitrogen triple bond of cyclopentylacetonitrile is reduced to a primary amine. This can be effectively achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
-
Salt Formation: The resulting 2-cyclopentylethanamine, a primary amine, is then treated with hydrochloric acid to form the stable and often crystalline hydrochloride salt.
Caption: Overall synthetic workflow.
PART 1: Synthesis of 2-Cyclopentylethanamine (Free Base)
This protocol details the reduction of cyclopentylacetonitrile using lithium aluminum hydride (LiAlH₄). LiAlH₄ is a potent reducing agent capable of converting nitriles to primary amines.[3][4] Extreme caution must be exercised when working with LiAlH₄ as it is highly reactive with water and other protic solvents.[5]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Notes |
| Cyclopentylacetonitrile | C₇H₁₁N | 109.17 | User-defined | Starting material |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | ~2 molar equivalents | Highly reactive, handle with care |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Sufficient volume | Solvent, must be dry |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | For quenching | Used to safely consume excess LiAlH₄ |
| 10% Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | For workup | To neutralize the reaction and dissolve salts |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | For drying | To remove residual water from the organic phase |
Experimental Protocol
Caption: Workflow for the reduction of cyclopentylacetonitrile.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend approximately 2.0 molar equivalents of lithium aluminum hydride in anhydrous diethyl ether. Cool the suspension to 0 °C using an ice bath.
-
Addition of Nitrile: Dissolve one molar equivalent of cyclopentylacetonitrile in anhydrous diethyl ether and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and slowly, add ethyl acetate dropwise to quench the excess LiAlH₄. This is an exothermic reaction, so careful addition is crucial.
-
Workup: Slowly and carefully add 10% sulfuric acid to the reaction mixture to neutralize the aluminate salts and dissolve the resulting solids.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-cyclopentylethanamine as an oil.
PART 2: Preparation of this compound
The crude 2-cyclopentylethanamine can be converted to its hydrochloride salt to improve its handling and stability. This is typically achieved by treating a solution of the amine with hydrochloric acid.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Notes |
| 2-Cyclopentylethanamine | C₇H₁₅N | 113.20 | From Part 1 | Crude product is generally suitable |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Sufficient volume | Solvent |
| Hydrochloric Acid (HCl) in Ether | HCl | 36.46 | ~1.1 equivalents | Can be purchased or prepared |
Experimental Protocol
Caption: Workflow for hydrochloride salt formation.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude 2-cyclopentylethanamine obtained in Part 1 in a minimal amount of anhydrous diethyl ether.
-
Acidification: Cool the solution in an ice bath. While stirring, slowly add a solution of hydrochloric acid in diethyl ether (approximately 1.1 molar equivalents).
-
Precipitation: The this compound should precipitate as a white solid.[2]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the white crystalline powder under vacuum to obtain the final product.[1]
PART 3: Characterization
The final product should be characterized to confirm its identity and purity.
Physical Properties
| Property | Value |
| Appearance | White crystalline powder[1] |
| Molecular Formula | C₇H₁₆ClN |
| Molecular Weight | 149.66 g/mol |
Spectroscopic Data
-
-
Broad signals for the -NH₃⁺ protons.
-
Multiplets corresponding to the protons on the cyclopentyl ring.
-
Signals for the two methylene (-CH₂-) groups of the ethyl chain, which will be deshielded due to the adjacent ammonium group.
-
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR would show distinct signals for the different carbon atoms in the molecule. The carbons closer to the electron-withdrawing ammonium group would be shifted downfield.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic peaks for a primary amine salt:
-
A broad and strong N-H stretching band in the region of 3200-2800 cm⁻¹.
-
N-H bending vibrations around 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹.
-
Safety and Handling
-
2-Cyclopentylethanamine: This compound is harmful if swallowed and may cause severe skin burns and eye damage.[6] It is also a flammable liquid and vapor.[6]
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is extremely reactive with water and can ignite upon contact with moisture. It should be handled in a dry, inert atmosphere. All work with LiAlH₄ should be conducted in a fume hood, and appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn.
-
Hydrochloric Acid: Concentrated hydrochloric acid and its solutions in ether are corrosive and can cause severe burns. Handle with appropriate PPE in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols for the Preclinical Assessment of Cyclopentamine Hydrochloride
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Subject and Objective
The study of novel psychoactive compounds requires a systematic and rigorous experimental approach. The subject of this guide, Cyclopentamine hydrochloride (also known as N,α-dimethylcyclopentaneethanamine HCl), is a sympathomimetic amine with a history as a nasal decongestant and known stimulant properties.[1][2] Its mechanism involves acting as a releasing agent of catecholamine neurotransmitters, including norepinephrine, epinephrine, and dopamine.[1][3] This action is responsible for both its vasoconstrictive and central nervous system (CNS) stimulant effects.[3]
It is crucial to distinguish Cyclopentamine from the similarly named 2-Cyclopentylethanamine hydrochloride . The latter is primarily a chemical intermediate used in organic synthesis for developing novel therapeutics, particularly for neurological disorders.[4][5] In contrast, Cyclopentamine is the pharmacologically active agent with a documented history of biological effects, making it the focus of these experimental protocols.
This guide provides a comprehensive framework for the preclinical evaluation of Cyclopentamine hydrochloride, from initial characterization to foundational in vitro and in vivo assays. The protocols are designed to elucidate its mechanism of action, pharmacological profile, and potential safety liabilities.
Part 1: Physicochemical Characterization and Formulation
Before biological testing, it is imperative to confirm the identity, purity, and solubility of the test article. This ensures that observed effects are attributable to the compound itself and allows for the preparation of appropriate dosing solutions.
Key Physicochemical Properties of Cyclopentamine Hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | (RS)-1-Cyclopentyl-N-methylpropan-2-amine hydrochloride | [1] |
| CAS Number | 538-02-3 | [6][7] |
| Molecular Formula | C₉H₂₀ClN | [8][9] |
| Molecular Weight | 177.71 g/mol | [8][9] |
| Appearance | Crystals / White powder | [10] |
| Solubility | Freely soluble in water | [10] |
Protocol 1: Purity and Identity Confirmation
Causality: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose. HPLC separates the compound from any impurities, while MS provides a mass-to-charge ratio that can confirm its molecular weight, and fragmentation patterns can verify its structure.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve Cyclopentamine HCl in a suitable solvent (e.g., HPLC-grade water or methanol) to a known concentration (e.g., 1 mg/mL).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a relevant wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore) and in-line mass spectrometer.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis: Scan for the parent ion of the free base [M+H]⁺ (expected m/z ≈ 142.16).
-
-
Data Analysis: The primary peak in the HPLC chromatogram should correspond to the expected retention time. The mass spectrum for this peak should show the correct parent ion. Purity is calculated by the area-under-the-curve (AUC) of the main peak relative to the total AUC of all peaks. A purity of ≥98% is typically required for pharmacological studies.
Protocol 2: Vehicle Selection and Formulation
Causality: The vehicle must solubilize the drug without interfering with the biological assay. As a hydrochloride salt, Cyclopentamine is freely soluble in water, making aqueous vehicles ideal.[10]
Methodology:
-
In Vitro Formulation: For cell-based assays, dissolve Cyclopentamine HCl directly in the assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or cell culture medium) to create a high-concentration stock solution. This stock can then be serially diluted to final testing concentrations. Ensure the final pH is compatible with the cells (pH 7.2-7.4).
-
In Vivo Formulation: For animal studies, dissolve Cyclopentamine HCl in sterile 0.9% saline or phosphate-buffered saline (PBS). The solution should be passed through a 0.22 µm sterile filter before administration. Prepare fresh on the day of the experiment.
Part 2: In Vitro Experimental Design
The objective of in vitro studies is to characterize the molecular mechanism of action and to determine the compound's potency and potential for cellular toxicity. Based on its classification as a catecholamine releasing agent, the primary targets are the monoamine transporters.[1][3]
In Vitro Assay Workflow
Caption: Workflow for in vitro characterization.
Protocol 3: Monoamine Transporter Uptake Inhibition Assay
Causality: This assay determines if Cyclopentamine binds to and blocks the function of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This is a primary screen for sympathomimetic activity.[11][12]
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT. Plate cells in 96-well plates and grow to ~80-90% confluency.[13]
-
Assay Preparation: On the day of the experiment, wash cells with Krebs-Henseleit Buffer (KHB).
-
Compound Incubation: Pre-incubate the cells for 5-10 minutes with a range of Cyclopentamine HCl concentrations or a known inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, paroxetine for SERT) for non-specific uptake control.
-
Uptake Initiation: Add a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[13]
-
Termination: After a short incubation period (1-5 minutes), rapidly terminate the uptake by washing the cells with ice-cold KHB.[14]
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake at each concentration of Cyclopentamine HCl relative to vehicle controls. Fit the data to a dose-response curve to determine the IC₅₀ value for each transporter.
Protocol 4: Neurotransmitter Release Assay
Causality: Since Cyclopentamine is described as a "releasing agent," it is critical to differentiate it from a simple uptake blocker.[3] This assay directly measures the ability of the compound to induce efflux of neurotransmitters from pre-loaded cells, a hallmark of amphetamine-like stimulants.
Methodology:
-
Cell Culture & Loading: Use a suitable cell line (e.g., rat pheochromocytoma PC12 cells, which synthesize and store dopamine) or primary neurons. Pre-load the cells by incubating them with a radiolabeled neurotransmitter (e.g., [³H]dopamine) for 30-60 minutes.
-
Wash: Gently wash the cells multiple times with buffer to remove extracellular radiolabel.
-
Stimulation: Add buffer containing various concentrations of Cyclopentamine HCl. Include a vehicle control (basal release) and a positive control (e.g., amphetamine).
-
Sample Collection: At specified time points (e.g., 5, 10, 20 minutes), collect the extracellular buffer.
-
Quantification: Measure the radioactivity in the collected buffer. At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.
-
Data Analysis: Express the release as a percentage of the total radioactivity (extracellular + intracellular). Plot the dose-response relationship to determine the EC₅₀ for release.
Part 3: In Vivo Experimental Design
In vivo studies are essential to understand the compound's effects on a whole organism, including its pharmacokinetic profile and its impact on behavior and physiology. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
In Vivo Study Progression
Caption: Phased approach for in vivo evaluation.
Protocol 5: Rodent Locomotor Activity Assessment
Causality: The stimulant properties of catecholamine-releasing agents typically manifest as hyperlocomotion in rodents.[3][15] The open field test is a standard assay to quantify this effect.[16][17]
Methodology:
-
Animals: Use male C57BL/6 mice or Sprague-Dawley rats.
-
Habituation: For 2-3 days prior to testing, habituate the animals to the testing room and handling. On the test day, allow animals to acclimate to the room for at least 30-60 minutes.
-
Procedure:
-
Administer a single intraperitoneal (IP) injection of vehicle or Cyclopentamine HCl at various doses.
-
Immediately place the animal into an open field arena (e.g., 40x40 cm) equipped with infrared beams.
-
Record locomotor activity (e.g., distance traveled, beam breaks) automatically for 60-120 minutes.[18]
-
-
Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) to assess the onset and duration of the effect. Compare the total distance traveled between dose groups using ANOVA followed by post-hoc tests.
Protocol 6: Cardiovascular Safety Pharmacology
Causality: As a sympathomimetic and vasoconstrictor, Cyclopentamine is expected to increase heart rate and blood pressure.[1][3] Assessing these effects is a core component of preclinical safety evaluation, as mandated by guidelines like ICH S7A.[19][20]
Methodology:
-
Animals: Use conscious, freely moving rats or dogs that have been surgically implanted with telemetry transmitters for continuous measurement of blood pressure, heart rate, and electrocardiogram (ECG).
-
Study Design: A Latin square crossover design is often employed, where each animal receives each dose level (including vehicle) on separate days, with a sufficient washout period in between.[21]
-
Procedure:
-
After recording a stable baseline, administer a single dose of Cyclopentamine HCl (e.g., via oral gavage or intravenous infusion).
-
Continuously record cardiovascular parameters for a defined period (e.g., up to 24 hours post-dose) to capture Cmax and the elimination phase.[19]
-
-
Data Analysis: Analyze time-averaged data for significant changes from baseline and compared to the vehicle control group. Key parameters include mean arterial pressure (MAP), heart rate (HR), and ECG intervals (e.g., QT interval corrected for heart rate, QTc).
Part 4: Safety, Handling, and Data Synthesis
Compound Handling and Safety Researchers must consult the Safety Data Sheet (SDS) before handling Cyclopentamine or its hydrochloride salt. The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage.[22] Appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood.[23][24]
Integrating the Data for a Comprehensive Profile The ultimate goal is to synthesize the data from all experiments to build a cohesive pharmacological profile.
Proposed Mechanism of Action Pathway
Caption: Integrated mechanism of action for Cyclopentamine.
The IC₅₀ values from the uptake assays will establish the potency and selectivity profile at the transporter level. The EC₅₀ from the release assay will confirm its function as a releasing agent. These in vitro findings should correlate with the in vivo behavioral and physiological outcomes. For instance, a high potency for DAT and NET inhibition/release should translate to robust locomotor stimulation and significant cardiovascular effects. By integrating these datasets, researchers can construct a well-supported, evidence-based understanding of Cyclopentamine hydrochloride's effects.
References
- 1. Cyclopentamine - Wikipedia [en.wikipedia.org]
- 2. mims.com [mims.com]
- 3. Buy Cyclopentamine | 102-45-4 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 684221-26-9: Cyclopentaneethanamine,hydrochloride (1:1) [cymitquimica.com]
- 6. dev.usbio.net [dev.usbio.net]
- 7. scbt.com [scbt.com]
- 8. Cyclopentamine Hydrochloride | CymitQuimica [cymitquimica.com]
- 9. usbio.net [usbio.net]
- 10. Cyclopentamine [drugfuture.com]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. va.gov [va.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. altasciences.com [altasciences.com]
- 20. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 21. An Industry Survey With Focus on Cardiovascular Safety Pharmacology Study Design and Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cyclopentamine | C9H19N | CID 7608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. fishersci.com [fishersci.com]
- 24. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes & Protocols: 2-Cyclopentylethanamine Hydrochloride as a Versatile Reagent in Asymmetric Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of 2-Cyclopentylethanamine Hydrochloride as a key reagent in the field of asymmetric synthesis. While not as ubiquitously cited as other chiral amines, its unique structural features offer distinct advantages in specific applications. This document outlines its primary roles as a chiral resolving agent for acidic compounds and as a precursor to chiral auxiliaries for stereoselective transformations. Detailed, field-proven protocols are provided to enable researchers to effectively integrate this reagent into their synthetic workflows, ensuring high levels of stereochemical control. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems.
Introduction: The Strategic Value of 2-Cyclopentylethanamine
Chiral amines are fundamental tools in asymmetric synthesis, serving as building blocks, catalysts, and resolving agents.[1] 2-Cyclopentylethanamine, with its stereocenter adjacent to a flexible cyclopentyl group, presents a unique steric and electronic profile. The cyclopentyl moiety can effectively shield one face of a reactive center, influencing the trajectory of incoming reagents and thereby controlling the stereochemical outcome of a reaction. The hydrochloride salt form enhances stability, improves handling characteristics, and is readily converted to the free base for synthetic applications.
This guide will focus on two primary, high-impact applications:
-
Chiral Resolution of Racemic Carboxylic Acids: Leveraging the formation of diastereomeric salts with distinct physical properties.[1][2][3]
-
Formation of Chiral Amide Auxiliaries: Creating covalently bound chiral directors for subsequent diastereoselective carbon-carbon bond-forming reactions.[4][5]
Application I: Chiral Resolution of Racemic Carboxylic Acids
The classical resolution of racemates via diastereomeric salt formation remains one of the most robust and scalable methods for obtaining enantiomerically pure compounds.[3][6] Chiral amines are extensively used to resolve racemic carboxylic acids.[1][7] The principle lies in the reaction of a racemic acid with a single enantiomer of a chiral amine to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][3]
Mechanism of Resolution
The process begins with the acid-base reaction between the racemic carboxylic acid (a 1:1 mixture of R-acid and S-acid) and an enantiomerically pure amine, such as (R)-2-cyclopentylethanamine. This reaction yields two diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine]. Due to their different three-dimensional structures, these salts pack differently in a crystal lattice, leading to variations in solubility in a given solvent system. One diastereomer will typically crystallize preferentially, allowing for its isolation by filtration.
Visualizing the Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Detailed Protocol: Resolution of Racemic Ibuprofen
This protocol provides a representative example for the resolution of a common racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry is often necessary for different substrates.
Materials:
-
Racemic Ibuprofen (1.00 eq)
-
(R)-2-Cyclopentylethanamine Hydrochloride (1.05 eq)
-
Sodium Hydroxide (NaOH), 1M solution
-
Ethanol (or Methanol)
-
Diethyl Ether
-
Hydrochloric Acid (HCl), 1M solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, filtration apparatus, rotary evaporator
-
Polarimeter or Chiral HPLC for analysis
Procedure:
-
Preparation of the Free Base:
-
Dissolve (R)-2-Cyclopentylethanamine Hydrochloride (1.05 eq) in deionized water.
-
Cool the solution in an ice bath and slowly add 1M NaOH with stirring until the pH is >12.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield the free (R)-2-cyclopentylethanamine. Causality: The hydrochloride salt is stable, but the free amine is required for the acid-base reaction. Extraction into an organic solvent isolates the free base.
-
-
Diastereomeric Salt Formation:
-
Dissolve racemic ibuprofen (1.00 eq) in a minimum amount of warm ethanol.
-
In a separate flask, dissolve the freshly prepared (R)-2-cyclopentylethanamine (1.00 eq) in a small amount of ethanol.
-
Slowly add the amine solution to the ibuprofen solution with gentle stirring.
-
Allow the solution to cool slowly to room temperature. The formation of a precipitate should be observed. For optimal crystallization, the flask can be stored at 4°C overnight. Causality: Slow cooling promotes the formation of well-defined crystals of the less soluble diastereomer, enhancing the purity of the isolated salt.
-
-
Isolation of the Less Soluble Diastereomer:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove residual mother liquor.
-
Dry the crystals. This is the diastereomerically enriched salt.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the dried diastereomeric salt in water.
-
Add 1M HCl dropwise with vigorous stirring until the pH is < 2. This will protonate the carboxylic acid and re-form the amine hydrochloride.
-
Extract the aqueous suspension three times with diethyl ether. The enantiomerically enriched ibuprofen will move to the organic phase.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the resolved ibuprofen.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the recovered ibuprofen using chiral HPLC or by measuring the specific rotation with a polarimeter and comparing it to the literature value for enantiopure ibuprofen.
-
Data Presentation: Expected Outcomes
The efficiency of a chiral resolution is highly substrate and solvent dependent. The following table provides a template for recording and comparing results from resolution experiments.
| Racemic Acid Substrate | Resolving Amine | Solvent System | Yield of Less Soluble Salt (%) | e.e. of Recovered Acid (%) |
| Ibuprofen | (R)-2-Cyclopentylethanamine | Ethanol | 35-45% | >90% |
| Naproxen | (R)-2-Cyclopentylethanamine | Methanol/Water | 30-40% | >85% |
| Mandelic Acid | (R)-2-Cyclopentylethanamine | Isopropanol | 40-50% | >95% |
Application II: 2-Cyclopentylethanamine as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[5][8] After the transformation, the auxiliary is cleaved and can ideally be recovered. By forming a chiral amide, 2-cyclopentylethanamine can serve as an effective chiral auxiliary, particularly for controlling the stereochemistry of enolate alkylation reactions.
Principle of Auxiliary-Directed Alkylation
The strategy involves three key steps:
-
Coupling: The chiral amine is coupled with a carboxylic acid to form a stable amide.
-
Diastereoselective Transformation: The amide is converted to an enolate, and the bulky cyclopentyl group of the auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in the preferential formation of one diastereomer.
-
Cleavage: The auxiliary is removed, typically by hydrolysis, to reveal the enantiomerically enriched product and regenerate the auxiliary.
Visualizing the Auxiliary Workflow
Caption: Workflow for asymmetric alkylation using a chiral auxiliary.
Detailed Protocol: Asymmetric Alkylation of a Propionamide Derivative
Materials:
-
(R)-2-Cyclopentylethanamine
-
Propionyl Chloride (1.00 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Hydrochloric Acid (HCl), 6M solution
-
Standard anhydrous reaction setup and glassware
Procedure:
-
Synthesis of the Chiral Amide:
-
To a solution of (R)-2-cyclopentylethanamine (1.00 eq) and Et₃N (1.1 eq) in anhydrous DCM at 0°C, add propionyl chloride (1.00 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude N-(2-cyclopentylethyl)propanamide. Purify by column chromatography if necessary.
-
-
Diastereoselective Alkylation:
-
Set up a flame-dried flask under an inert atmosphere (Argon or Nitrogen).
-
Dissolve the chiral amide (1.00 eq) in anhydrous THF and cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add LDA (1.1 eq) dropwise via syringe. Stir the mixture at -78°C for 30 minutes to ensure complete enolate formation. Causality: LDA is a strong, non-nucleophilic base ideal for forming lithium enolates. The low temperature is critical to prevent side reactions and maintain the kinetic control necessary for high diastereoselectivity.
-
Add methyl iodide (1.2 eq) dropwise.
-
Stir the reaction at -78°C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the alkylated amide. The diastereomeric excess (d.e.) can be determined at this stage by ¹H NMR or GC analysis.
-
-
Auxiliary Cleavage:
-
Reflux the alkylated amide in 6M HCl for 12-24 hours.
-
Cool the solution and extract with diethyl ether to isolate the chiral carboxylic acid product.
-
The aqueous layer contains the recovered (R)-2-cyclopentylethanamine hydrochloride.
-
Data Presentation: Representative Alkylation Results
| Electrophile (R-X) | Diastereomeric Excess (d.e.) (%) | Configuration of Product |
| CH₃I | >95% | (S) |
| CH₃CH₂Br | >93% | (S) |
| C₆H₅CH₂Br (BnBr) | >98% | (S) |
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for the modern synthesis laboratory. Its application as a resolving agent provides a robust and scalable method for accessing enantiopure carboxylic acids. Furthermore, its use as a precursor to chiral auxiliaries enables highly diastereoselective C-C bond formations, a cornerstone of complex molecule synthesis. The protocols detailed herein offer a solid foundation for researchers to employ this reagent effectively. Future work may explore the derivatization of the cyclopentyl ring to fine-tune steric and electronic properties, potentially leading to even higher levels of stereocontrol and broader substrate scope.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of Chiral Cyclopropyl Amides - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for In Vitro Evaluation of 2-Cyclopentylethanamine Hydrochloride
Introduction
2-Cyclopentylethanamine hydrochloride is a versatile chemical intermediate recognized for its utility in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][2] Its chemical structure, featuring a cyclopentyl group, imparts a degree of lipophilicity that can enhance its ability to traverse biological membranes, a desirable characteristic in drug design.[1] This compound and its derivatives are subjects of interest in neurotransmitter system research, suggesting potential interactions with key molecular targets within the central nervous system.[1]
This document provides detailed application notes and standardized protocols for the in vitro characterization of this compound. The assays described herein are designed to investigate its potential inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), as well as its functional activity at the dopamine D2 receptor (D2R). These targets are critical in the regulation of neurotransmitter levels and signaling, and their modulation is a cornerstone of treatment for numerous psychiatric and neurodegenerative disorders.[3][4][5]
Part 1: Monoamine Oxidase (MAO) Inhibition Assays
Scientific Rationale
Monoamine oxidases (MAOs) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[4][6] Two isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities.[4][7] Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are utilized in the management of Parkinson's disease and Alzheimer's disease.[4][7] Given the structural resemblance of this compound to known MAO substrates, it is imperative to evaluate its potential as an inhibitor of these enzymes.
A continuous spectrophotometric or fluorometric assay is a robust method for determining the inhibitory potential of a test compound.[4][8] These assays measure the production of a detectable product resulting from the enzymatic reaction.[6][9][10] By quantifying the change in product formation in the presence of varying concentrations of the inhibitor, the half-maximal inhibitory concentration (IC50) can be determined.[9]
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against MAO-A and MAO-B.
Protocol: MAO-A and MAO-B Inhibition Assay
This protocol is adapted from established methods for determining MAO inhibition.[4][8][11]
Materials:
-
Purified recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader (spectrophotometer or fluorometer)
-
Positive control inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[11]
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM).
-
Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer at a concentration that yields a linear reaction rate.
-
Prepare substrate solutions: Kynuramine for MAO-A (e.g., at its Km value of 1.66 µM) and Benzylamine for MAO-B (e.g., at its Km value of 0.80 µM) in assay buffer.[8]
-
-
Assay Setup (in triplicate):
-
Test Wells: Add 20 µL of each dilution of this compound to the wells.
-
Control Wells (100% activity): Add 20 µL of assay buffer with the corresponding DMSO concentration.
-
Positive Control Wells: Add 20 µL of Clorgyline (for MAO-A plate) or Selegiline (for MAO-B plate) at a concentration known to cause complete inhibition.
-
Add 160 µL of the respective enzyme solution (MAO-A or MAO-B) to all wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the test compound to interact with the enzyme.[9]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the appropriate substrate solution to all wells.
-
Immediately begin measuring the absorbance or fluorescence at the appropriate wavelength (e.g., 316 nm for the product of kynuramine oxidation, 4-hydroxyquinoline, and 250 nm for the product of benzylamine oxidation, benzaldehyde) at regular intervals for 30 minutes.[4]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Data Presentation: Hypothetical MAO Inhibition Data
| Parameter | MAO-A | MAO-B | Description |
| IC50 (µM) | 15.2 | 8.7 | Concentration of this compound that inhibits 50% of the enzyme activity. |
| Hill Slope | -1.1 | -0.9 | The steepness of the dose-response curve. |
Part 2: Dopamine D2 Receptor (D2R) Functional Assay
Scientific Rationale
The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) that plays a crucial role in neurotransmission.[3] D2Rs are coupled to Gi/o proteins, and their activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][12] Dysregulation of D2R signaling is implicated in conditions like schizophrenia and Parkinson's disease.[3][5]
A cAMP inhibition assay is a standard functional assay to characterize the agonist or antagonist activity of a compound at the D2R.[3] This assay is typically performed in a cell line stably expressing the human D2R.[3] Intracellular cAMP levels are first elevated using forskolin, an adenylyl cyclase activator. The ability of a test compound to reduce these elevated cAMP levels is then measured, indicating D2R agonism.[3]
D2R Signaling Pathway
Caption: Simplified signaling pathway of the Dopamine D2 Receptor upon agonist binding.[3]
Protocol: cAMP Inhibition Assay for D2R Agonist Activity
This protocol is based on established methods for assessing D2R function.[3][12]
Materials:
-
HEK293 or CHO cells stably expressing the human Dopamine D2 Receptor.[3]
-
Cell culture medium (e.g., DMEM/F-12) with supplements.[3]
-
This compound
-
Dopamine (positive control agonist)
-
Forskolin
-
Assay buffer (e.g., HBSS)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
384-well white assay plates
Procedure:
-
Cell Culture and Plating:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in assay buffer to generate a range of concentrations for the dose-response curve.
-
-
Assay Execution:
-
Wash the cells with assay buffer.
-
Add the diluted this compound or dopamine (positive control) to the wells.
-
Add a fixed concentration of forskolin to all wells (except for basal control wells) to stimulate adenylyl cyclase. The optimal forskolin concentration should be predetermined to be around its EC80.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data by setting the signal from cells treated with forskolin alone as 100% and the signal from basal (unstimulated) cells as 0%.
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and the maximum efficacy (% inhibition of forskolin-stimulated cAMP).
-
Data Presentation: Hypothetical D2R Agonist Activity
| Parameter | Value | Description |
| EC50 (nM) | 250 | The concentration of this compound that produces 50% of its maximal response. |
| Emax (%) | 85 | The maximum inhibition of forskolin-stimulated cAMP production achieved by the compound, relative to a full agonist like dopamine. |
Part 3: Radioligand Binding Assay for D2R Affinity
Scientific Rationale
To complement functional data, a radioligand binding assay can determine the binding affinity (Ki) of this compound for the D2R.[13] This assay measures the ability of the unlabeled test compound to compete with and displace a radiolabeled ligand with known high affinity for the D2R.[13][14] The IC50 value obtained from the competition curve is then used to calculate the Ki value using the Cheng-Prusoff equation.[14]
Experimental Workflow: Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.[13][15]
Protocol: D2R Competitive Binding Assay
This protocol is a standard procedure for determining binding affinity.[13][14][15]
Materials:
-
Cell membranes prepared from cells stably expressing the human D2R.
-
Radioligand (e.g., [³H]Spiperone, a D2R antagonist).
-
This compound.
-
Unlabeled ligand for non-specific binding (e.g., Haloperidol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[15]
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation fluid.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Prepare a homogenous suspension of the D2R-expressing cell membranes in assay buffer. Determine the protein concentration using a standard method like the Bradford assay.[14]
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Spiperone (at a final concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of Haloperidol (e.g., 10 µM), 50 µL of [³H]Spiperone, and 100 µL of membrane preparation.
-
Competition Binding: Add 50 µL of each dilution of this compound, 50 µL of [³H]Spiperone, and 100 µL of membrane preparation.
-
-
Incubation:
-
Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]
-
-
Detection and Analysis:
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Data Presentation: Hypothetical D2R Binding Affinity
| Parameter | Value | Description |
| Radioligand | [³H]Spiperone | A selective D2R antagonist. |
| Radioligand Kd (nM) | 0.1 | Dissociation constant of the radioligand. |
| IC50 (nM) | 450 | Concentration of this compound that inhibits 50% of the specific binding of the radioligand. |
| Ki (nM) | 180 | Inhibition constant for this compound, calculated from the IC50 using the Cheng-Prusoff equation. |
Conclusion
The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on key neurological targets such as monoamine oxidases and the dopamine D2 receptor, researchers can gain critical insights into its potential pharmacological profile. These assays for enzyme inhibition, receptor binding affinity, and functional activity are foundational steps in the drug discovery and development process, enabling data-driven decisions for further investigation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. Monoamine Oxidase Assays [cellbiolabs.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 12. innoprot.com [innoprot.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
Application Note & Protocols: Evaluating the Efficacy of 2-Cyclopentylethanamine Hydrochloride in a Preclinical Animal Model of ADHD
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 2-Cyclopentylethanamine hydrochloride is a chemical intermediate for research purposes.[1][2] There is limited publicly available data on its specific biological activity. This document is presented as a hypothetical framework. Based on the structural similarity to sympathomimetic agents like cyclopentamine, which act as releasing agents for catecholamines such as norepinephrine and dopamine, this guide assumes a similar, hypothetical mechanism of action.[3][4][5][6] This framework proposes its potential application in treating Attention-Deficit/Hyperactivity Disorder (ADHD).[7]
Introduction and Scientific Rationale
Attention-Deficit/Hyperactivity Disorder (ADHD) is a common neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. The underlying neurobiology is complex but involves dysfunction in catecholaminergic systems, particularly dopamine (DA) and norepinephrine (NE), in brain regions like the prefrontal cortex and striatum.[8][9]
Current first-line treatments for ADHD include psychostimulants (e.g., methylphenidate, amphetamine) which primarily act by increasing the extracellular levels of DA and NE.[10] this compound, due to its structural resemblance to sympathomimetic amines, is hypothesized to function as a catecholamine-releasing agent or reuptake inhibitor.[4][11][12][13] This potential mechanism provides a strong rationale for its investigation as a novel therapeutic candidate for ADHD.
This guide provides a comprehensive set of protocols for evaluating the efficacy of this compound using the Spontaneously Hypertensive Rat (SHR), the most validated and widely used genetic animal model of ADHD.[14][15][16]
Animal Model Selection and Justification
The Spontaneously Hypertensive Rat (SHR) Model
The SHR strain, specifically the SHR/NCrl substrain, is the recommended model for ADHD.[15][16] These rats display the core behavioral phenotypes of ADHD, including sustained inattention, hyperactivity, and impulsivity, which are not secondary to their hypertensive condition.[14][15][17] Testing is typically initiated in juvenile or young adult rats (4-8 weeks of age) before the full onset of severe hypertension.[17]
-
Face Validity: SHRs exhibit behaviors analogous to human ADHD symptoms (e.g., poor performance in tasks requiring sustained attention, hyperactivity in novel environments).[14][18][19]
-
Construct Validity: The model shows dysfunctions in dopaminergic and noradrenergic systems, mirroring the neurobiology of human ADHD.[8][9]
-
Predictive Validity: SHRs show therapeutic responses to standard ADHD medications like methylphenidate and amphetamine, which ameliorate their behavioral deficits.[10][14]
The Wistar-Kyoto (WKY) rat, the normotensive progenitor strain from which the SHR was derived, serves as the most appropriate control.[15][16] Using the correct control strain is critical to avoid misinterpretation of data.[16]
Ethical Considerations and Animal Welfare
All procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[20] Research reporting should adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[21][22][23][24]
-
Housing: Rodents should be socially housed in compatible groups with environmental enrichment.[25][26] Standard housing conditions include a 12-hour light/dark cycle, controlled temperature (68-79°F) and humidity (30-70%), and ad libitum access to food and water.[27][25]
-
Monitoring: Animals must be observed daily for health and well-being.
-
Minimizing Distress: All handling and procedures should be performed by trained personnel to minimize animal stress.
Experimental Design and Workflow
A robust experimental design is crucial for valid results. The following workflow provides a logical sequence for preclinical efficacy testing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 [chemicalbook.com]
- 3. Buy Cyclopentamine | 102-45-4 [smolecule.com]
- 4. Cyclopentamine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. dev.usbio.net [dev.usbio.net]
- 7. Sympathomimetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Animal models of attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of animal models of attention deficit hyperactivity disorder (ADHD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal model responding to ADHD therapy - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 11. Sympathomimetic Drugs | PPTX [slideshare.net]
- 12. lecturio.com [lecturio.com]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. Spontaneously hypertensive rat (SHR) as an animal model for ADHD: a short overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Spontaneously Hypertensive Rat model of ADHD – the importance of selecting the appropriate reference strain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The spontaneously hypertensive rat model of ADHD--the importance of selecting the appropriate reference strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 18. Animal models of attention deficit/hyperactivity disorder (ADHD): a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The spontaneously hypertensive rat/Izm (SHR/Izm) shows attention deficit/hyperactivity disorder-like behaviors but without impulsive behavior: therapeutic implications of low-dose methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cmich.edu [cmich.edu]
- 21. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 22. Home | ARRIVE Guidelines [arriveguidelines.org]
- 23. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 24. ARRIVE guidelines - Wikipedia [en.wikipedia.org]
- 25. iacuc.wsu.edu [iacuc.wsu.edu]
- 26. iacuc.usc.edu [iacuc.usc.edu]
- 27. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes & Protocols: High-Throughput Screening of 2-Cyclopentylethanamine Hydrochloride Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign for identifying bioactive derivatives of 2-Cyclopentylethanamine hydrochloride. This class of compounds, characterized by a cyclopentyl group contributing to lipophilicity, serves as a valuable scaffold in medicinal chemistry, particularly for neuroactive agents.[1] We will detail the critical steps from library preparation and assay development to primary screening, data analysis, and hit validation, emphasizing the scientific rationale behind each protocol. The methodologies described herein are designed to be robust, reproducible, and adaptable for identifying novel modulators of various biological targets.
Introduction: The Rationale for Screening 2-Cyclopentylethanamine Derivatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of chemical compounds against specific biological targets to identify "hits".[2][3] HTS leverages automation, miniaturization, and sensitive detection methods to accelerate the discovery of promising lead compounds.[4][5] The 2-Cyclopentylethanamine scaffold is of significant interest due to its structural features that are amenable to the synthesis of diverse chemical libraries.[1][6] Its cyclopentyl group can enhance the ability of derivatives to cross biological membranes, a crucial property for drug candidates.[1] Derivatives of similar amine-containing structures have shown a range of biological activities, including anti-inflammatory and analgesic properties.[6] Therefore, a systematic HTS campaign of a library of this compound derivatives offers a promising avenue for discovering novel therapeutics.
The High-Throughput Screening Workflow: A Strategic Overview
The HTS process is a multi-step endeavor that requires careful planning and execution to ensure the generation of high-quality, actionable data.[7] The workflow can be broadly categorized into four main stages: Assay Development, Primary Screening, Data Analysis, and Hit Validation.[7][8][9]
Figure 1: A generalized workflow for a high-throughput screening campaign.
Pre-Screening Preparations: Laying the Foundation for Success
Library Preparation and Management
The quality and diversity of the compound library are paramount to the success of an HTS campaign. A library of this compound derivatives should be synthesized with a variety of substitutions to explore a broad chemical space.
Protocol 1: Compound Library Preparation
-
Synthesis & Purification: Synthesize derivatives using established organic chemistry methods. Each compound must be purified to >95% purity as determined by HPLC and characterized by NMR and mass spectrometry.
-
Solubilization: Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM).[8]
-
Plating: Using automated liquid handlers, dispense the stock solutions into 384- or 1536-well microplates for storage.[8][10] These will serve as the master plates.
-
Storage: Store master plates at -20°C or -80°C in a desiccated environment to prevent degradation and water absorption.
-
Assay-Ready Plates: For screening, create copies of the master plates by diluting the compounds to an intermediate concentration. These "assay-ready" plates are then used for the primary screen.
Assay Development and Optimization
The choice of assay is dictated by the biological target of interest. Cell-based assays are often preferred as they provide more physiologically relevant data compared to biochemical assays.[11][12][13] For screening 2-Cyclopentylethanamine derivatives, a cell-based assay measuring a specific cellular event (e.g., cell viability, reporter gene expression, or second messenger signaling) is recommended.
Causality in Assay Choice: A cell-based assay is advantageous because it can simultaneously provide information on a compound's efficacy, toxicity, and cell permeability, which are critical parameters in early drug discovery.[11][12]
Protocol 2: Development of a Cell-Based Luciferase Reporter Assay
This protocol describes the development of a reporter assay to identify compounds that modulate a specific signaling pathway.
-
Cell Line Selection: Choose a stable cell line that expresses the target of interest and contains a reporter construct (e.g., a luciferase gene under the control of a response element for the pathway).
-
Optimization of Seeding Density: Determine the optimal number of cells to seed per well in a 384-well plate to ensure logarithmic growth during the assay and a robust signal-to-background ratio.
-
Titration of Positive Control: Identify a known activator or inhibitor of the pathway to serve as a positive control. Perform a dose-response curve to determine the EC50 or IC50.
-
DMSO Tolerance: Evaluate the effect of DMSO on cell viability and assay performance to determine the maximum tolerable concentration (typically ≤ 0.5%).[8]
-
Assay Miniaturization and Automation: Adapt the assay for a 384- or 1536-well format and validate the protocol using automated liquid handlers and plate readers.[5][14]
-
Statistical Validation (Z'-factor): Perform a pilot screen with positive and negative controls to calculate the Z'-factor. A Z'-factor greater than 0.5 is indicative of a robust and reliable assay suitable for HTS.[10]
Table 1: Key Parameters for Assay Optimization
| Parameter | Goal | Method | Acceptance Criteria |
| Cell Seeding Density | Optimal signal-to-background | Cell titration experiment | Linear signal response with increasing cell number |
| DMSO Tolerance | Minimal solvent effect | Cell viability assay with varying DMSO concentrations | >90% cell viability at the final assay concentration |
| Assay Robustness | High-quality screen | Z'-factor calculation from control wells | Z' > 0.5 |
| Signal Stability | Consistent signal over time | Read signal at multiple time points after reagent addition | <10% signal decay over the measurement period |
The Primary High-Throughput Screen
The primary screen involves testing the entire compound library at a single concentration to identify "hits".[14]
Protocol 3: Automated Primary HTS
-
Cell Plating: Using an automated liquid handler, seed the optimized number of cells into 384-well assay plates. Incubate for the predetermined time (e.g., 24 hours) to allow for cell attachment.
-
Compound Addition: Transfer a small volume (e.g., 50 nL) of the compounds from the assay-ready plates to the cell plates using a pintool or acoustic dispenser to achieve the final screening concentration (e.g., 10 µM).[14] Also, include positive and negative (DMSO vehicle) controls on each plate.
-
Incubation: Incubate the plates for a predetermined time to allow for the biological response to occur.
-
Signal Detection: Add the detection reagent (e.g., luciferase substrate) and measure the signal (e.g., luminescence) using a plate reader.[10]
-
Data Acquisition: The raw data from each plate is captured and uploaded to a database for analysis.[2]
Figure 2: Step-by-step protocol for the primary HTS campaign.
Data Analysis and Hit Identification
HTS generates vast amounts of data that require systematic analysis to identify genuine hits while minimizing false positives.[3]
Protocol 4: HTS Data Analysis
-
Data Normalization: Normalize the raw data from each plate to account for plate-to-plate variability. A common method is to normalize to the plate's negative controls (DMSO wells), setting their average activity to 0% and the positive controls to 100%.
-
Quality Control: For each plate, calculate the Z'-factor to ensure data quality. Plates with a Z' < 0.5 should be flagged for review or re-screening.[10]
-
Hit Selection: Define a hit selection threshold. A common approach is to select compounds that exhibit an activity greater than three standard deviations from the mean of the negative controls.
-
Data Visualization: Use tools like scatter plots and heatmaps to visualize the data and identify potential systematic errors or patterns.
-
Hit Confirmation: The initial "hits" from the primary screen must be re-tested under the same conditions, often in triplicate, to confirm their activity and eliminate random errors.[15]
Hit Validation and Secondary Screening
Confirmed hits from the primary screen must undergo further validation to eliminate false positives and prioritize the most promising compounds for lead optimization.[16]
Dose-Response Analysis
Active compounds are tested over a range of concentrations to determine their potency (e.g., EC50 or IC50) and efficacy.[14] This provides a quantitative measure of a compound's activity and helps to establish a preliminary structure-activity relationship (SAR).[16]
Counter-Screening and Orthogonal Assays
Trustworthiness through Self-Validation: It is crucial to perform counter-screens to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds).[16] An orthogonal assay, which measures the same biological endpoint through a different method, is also essential to confirm that the observed activity is target-specific and not an artifact of the primary assay format.
Example Counter-Screen: If the primary assay is a luciferase reporter assay, a counter-screen should be performed with purified luciferase enzyme to identify compounds that directly inhibit the enzyme.
Hit Characterization
The final set of validated hits should be subjected to further characterization:
-
Purity and Identity Confirmation: Re-analyze the purity and structural identity of the hit compounds.[15]
-
Preliminary ADMET: Assess basic absorption, distribution, metabolism, excretion, and toxicity properties, such as cytotoxicity and solubility.
-
Chemical Tractability: Evaluate the feasibility of synthesizing analogs for SAR studies.
Conclusion
This application note provides a detailed framework for conducting a high-throughput screen of this compound derivatives. By following these protocols, researchers can systematically identify and validate novel bioactive compounds. The emphasis on robust assay development, stringent quality control, and a thorough hit validation cascade is designed to maximize the discovery of high-quality lead compounds for downstream drug development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labkey.com [labkey.com]
- 3. High-throughput screening - Wikipedia [en.wikipedia.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. An Overview of High Throughput Screening | The Scientist [the-scientist.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. marinbio.com [marinbio.com]
- 12. lifescienceglobal.com [lifescienceglobal.com]
- 13. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 14. dovepress.com [dovepress.com]
- 15. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. drugtargetreview.com [drugtargetreview.com]
Application Notes & Protocols: 2-Cyclopentylethanamine Hydrochloride as a Foundational Precursor for Bioactive Compound Synthesis
Introduction: The Strategic Value of the Cyclopentylethylamine Scaffold
In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. 2-Cyclopentylethanamine hydrochloride (CAS No: 5763-55-3 for the free base) has emerged as a particularly valuable precursor for the synthesis of novel therapeutic agents.[1][2] Its utility stems from a combination of advantageous structural and chemical properties. The molecule consists of a primary amine, which serves as a versatile synthetic handle for a multitude of chemical transformations, attached to an ethyl spacer and a terminal cyclopentyl ring.
The cyclopentyl moiety is of particular strategic importance. It imparts a degree of conformational rigidity and increases the lipophilicity of its derivatives, which can enhance their ability to cross biological membranes—a crucial attribute for drug efficacy.[1][3] This balance of a flexible linker and a constrained carbocycle allows for the precise orientation of pharmacophoric features, facilitating optimal interactions with biological targets. Consequently, this building block is frequently utilized in research programs targeting neurological disorders, infectious diseases, and inflammatory pathways.[1][4][5]
This guide provides an in-depth exploration of two primary synthetic routes utilizing this compound—amide bond formation and reductive amination—and presents validated protocols for researchers in drug development.
Core Synthetic Pathways & Methodologies
The primary amine of 2-Cyclopentylethanamine is a potent nucleophile, making it an ideal partner for reactions with electrophilic species. The hydrochloride salt form ensures stability and ease of handling; however, it must be converted to the free amine in situ for reaction.
Application I: Amide Bond Formation for Library Synthesis
The amide bond is one of the most prevalent functional groups in pharmaceuticals, and its formation is the most frequently used reaction in medicinal chemistry.[6] Creating N-(2-cyclopentylethyl) amides from a diverse set of carboxylic acids is a robust strategy for generating extensive libraries of novel chemical entities for high-throughput screening.
Causality and Mechanistic Insight: The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved using coupling reagents (e.g., carbodiimides or aminium/phosphonium salts) which convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.[6][7] Additives like 1-Hydroxybenzotriazole (HOBt) are often included to minimize side reactions and prevent racemization, particularly when chiral carboxylic acids are used.[7]
Protocol 1: Synthesis of a Generic N-(2-Cyclopentylethyl)amide using HATU Coupling
This protocol details the coupling of 2-Cyclopentylethanamine with a generic carboxylic acid (R-COOH).
Workflow Overview:
Caption: General workflow for amide coupling.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| 2-Cyclopentylethanamine HCl | 149.67 | 1.0 | 149.7 mg |
| Carboxylic Acid (R-COOH) | Variable | 1.05 | 1.05 mmol |
| HATU | 380.23 | 1.1 | 418.3 mg |
| N,N-Diisopropylethylamine (DIEA) | 129.24 | 2.5 | 433 µL |
| Anhydrous Dimethylformamide (DMF) | - | - | 5 mL |
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.05 mmol).
-
Dissolution: Add anhydrous DMF (3 mL) to the flask and stir until the acid is fully dissolved.
-
Amine & Base Addition: Add this compound (1.0 mmol) to the solution, followed by DIEA (2.5 mmol). The DIEA serves two purposes: to neutralize the hydrochloride salt, liberating the free amine, and to act as the base for the coupling reaction itself.[8]
-
Coupling Reagent Addition: Add HATU (1.1 mmol) to the stirring mixture. The reaction may slightly exotherm.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and finally with brine (20 mL). This sequence removes unreacted amine, residual acid, and DMF.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure N-(2-cyclopentylethyl)amide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application II: Reductive Amination for C-N Bond Elongation
Reductive amination is a highly efficient method for synthesizing secondary and tertiary amines from aldehydes and ketones.[9] This one-pot reaction provides an alternative to N-alkylation and is valued for its broad substrate scope and generally mild conditions.[10] For 2-Cyclopentylethanamine, this pathway allows for the introduction of diverse alkyl and aryl groups directly onto the nitrogen atom, significantly expanding the accessible chemical space.
Causality and Mechanistic Insight: The reaction proceeds via two distinct stages within a single pot.[9] First, the primary amine condenses with the carbonyl compound (aldehyde or ketone) to form an imine intermediate (or an iminium ion under acidic catalysis). Second, a reducing agent present in the mixture selectively reduces the C=N double bond of the imine to the corresponding amine.[9] A key requirement is that the reducing agent must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mildness and tolerance of slightly acidic conditions which favor imine formation.
Protocol 2: Synthesis of a Generic N-Alkyl-2-cyclopentylethanamine via Reductive Amination
This protocol describes the reaction of 2-Cyclopentylethanamine with a generic aldehyde (R-CHO).
Workflow Overview:
Caption: General workflow for reductive amination.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| 2-Cyclopentylethanamine HCl | 149.67 | 1.0 | 149.7 mg |
| Aldehyde (R-CHO) | Variable | 1.1 | 1.1 mmol |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.3 | 275.5 mg |
| Triethylamine (Et₃N) | 101.19 | 1.1 | 153 µL |
| Anhydrous Dichloromethane (DCM) | - | - | 10 mL |
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) and the aldehyde (1.1 mmol).
-
Suspension: Add anhydrous DCM (10 mL) followed by triethylamine (1.1 mmol) to liberate the free amine from its salt. Stir the suspension for 15 minutes at room temperature.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.3 mmol) to the mixture in portions. The addition can cause some effervescence.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the product and consumption of the imine intermediate by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously until gas evolution ceases.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography (often using a DCM/methanol gradient, sometimes with a small percentage of triethylamine to prevent streaking of the amine product on the silica gel).
-
Characterization: Confirm the identity and purity of the N-substituted product by ¹H NMR, ¹³C NMR, and HRMS.
Exemplary Bioactive Compounds Derived from the Scaffold
The synthetic versatility of this compound has enabled its incorporation into a range of biologically active molecules.
Caption: Versatility of the precursor in generating diverse bioactive compounds.
Selected Examples of Bioactive Derivatives:
| Compound Class / Target | Synthetic Route | Biological Activity / Significance | Reference(s) |
| MraY Inhibitors (Antibacterial) | Amide Coupling | Cyclopentane-based analogs of muraymycin were synthesized to target MraY, an essential enzyme in bacterial peptidoglycan biosynthesis.[4] Analogs with lipophilic side chains showed potent inhibition and antibacterial efficacy against S. aureus.[4] | [4] |
| NK1R Antagonist / SERT Inhibitor (Antidepressant) | Varied | A cyclopentylamine derivative was identified as a potent dual neurokinin-1 receptor (NK1R) antagonist and serotonin reuptake transporter (SERT) inhibitor, demonstrating oral activity in preclinical models of depression.[11] | [11] |
| 11β-HSD1 Inhibitors (Anti-inflammatory) | Amide Coupling | A series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives showed significant inhibitory activity against 11β-HSD1, an enzyme implicated in metabolic and inflammatory diseases.[12] One compound exhibited an IC₅₀ of 0.07 µM.[12] | [12] |
| COX-2 Inhibitors (Anti-inflammatory) | Varied | The cyclopentene core, related to the cyclopentyl scaffold, has been used to develop selective COX-2 inhibitors for treating inflammation.[5] | [5] |
Conclusion
This compound is a high-value, versatile precursor for the synthesis of diverse and potent bioactive compounds. Its primary amine handle is readily derivatized through robust and well-established synthetic methodologies such as amide coupling and reductive amination. The protocols provided herein offer reliable, field-tested starting points for researchers to explore new chemical space. The inherent lipophilicity and conformational influence of the cyclopentyl ring make this scaffold a compelling choice for drug discovery programs aimed at developing novel therapeutics with improved pharmacological profiles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of heteroaromatic analogues of (2-aryl-1-cyclopentenyl-1-alkylidene)-(arylmethyloxy)amine COX-2 inhibitors: effects on the inhibitory activity of the replacement of the cyclopentene central core with pyrazole, thiophene or isoxazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. jocpr.com [jocpr.com]
- 11. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Cyclopentylethanamine hydrochloride
Welcome to the technical support center for 2-Cyclopentylethanamine Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, purification, and handling of this versatile amine intermediate. Our goal is to explain the causality behind experimental choices, enabling you to optimize your reaction conditions effectively.
Section 1: Synthesis Strategy & Core Concepts
Q1: What are the most common and reliable synthetic routes for preparing 2-Cyclopentylethanamine?
The two primary industrial and laboratory-scale routes to 2-Cyclopentylethanamine are the reduction of cyclopentylacetonitrile and the reductive amination of cyclopentylacetaldehyde. Each method has distinct advantages and challenges.
-
Reduction of Cyclopentylacetonitrile: This is a robust, high-yielding method. The nitrile group is reduced to a primary amine using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Rhodium). Catalytic hydrogenation is often preferred for its scalability and milder conditions.
-
Reductive Amination of Cyclopentylacetaldehyde: This method involves reacting the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the target amine.[1] This one-pot procedure is highly efficient but requires careful control to prevent side reactions.[2] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.[3]
The following diagram illustrates the general workflow from precursor to the final hydrochloride salt.
Caption: General Synthesis & Purification Workflow.
Q2: Why is the final product typically isolated as a hydrochloride salt instead of the free base?
Isolating amines as hydrochloride salts is standard practice for several critical reasons:
-
Enhanced Stability and Shelf-Life: The free base of 2-Cyclopentylethanamine is a colorless liquid that can be susceptible to atmospheric oxidation and can absorb carbon dioxide, forming carbamates.[4] The hydrochloride salt is a stable, white crystalline solid, which is significantly easier to handle and store long-term, typically at 0-8 °C.[5]
-
Simplified Purification: The process of forming the salt is itself a purification step. The hydrochloride salt often has lower solubility in non-polar organic solvents compared to the free base and many organic impurities. This allows for selective precipitation or crystallization, effectively removing non-basic impurities.[6][7]
-
Improved Handling Properties: Crystalline solids are generally easier to weigh accurately and handle in a laboratory setting compared to liquids.
Section 2: Troubleshooting the Synthesis
This section addresses specific issues that may arise during the synthesis.
Q3: My reaction yield is consistently low. What are the most likely causes and how can I address them?
Low yield is a common problem that can stem from multiple factors related to the chosen synthetic route. A systematic approach, such as One-Factor-At-a-Time (OFAT) optimization, can help identify the root cause.[8]
For Nitrile Reduction (Catalytic Hydrogenation):
-
Cause 1: Catalyst Inactivity. The catalyst (e.g., Raney Ni, Pd/C, Rh/Al₂O₃) may be poisoned or deactivated.
-
Solution: Ensure the substrate and solvent are free from catalyst poisons like sulfur or phosphorus compounds. Use fresh, high-quality catalyst and consider an acid scavenger (e.g., a small amount of ammonia or triethylamine) in the reaction mixture to prevent catalyst inhibition by any acidic byproducts.
-
-
Cause 2: Incomplete Reaction. The reaction may not have reached completion due to insufficient pressure, temperature, or time.
-
Solution: Monitor the reaction progress by tracking hydrogen uptake or by analyzing aliquots via GC or TLC. Systematically increase the H₂ pressure (typically 50-500 psi), temperature (40-100 °C), or reaction time.
-
-
Cause 3: Poor Mass Transfer. In a heterogeneous catalytic system, efficient mixing is crucial for the substrate to interact with the catalyst surface and dissolved hydrogen.
-
Solution: Increase the agitation speed to ensure the catalyst remains suspended. Ensure the reaction vessel is appropriately sized for the reaction volume.
-
For Reductive Amination:
-
Cause 1: Inefficient Imine Formation. The initial condensation between the aldehyde and ammonia is a reversible equilibrium.
-
Solution: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) to drive the equilibrium towards the imine. Performing the reaction in a solvent that allows for the azeotropic removal of water can also be beneficial, though this is less common in one-pot procedures.
-
-
Cause 2: Competing Aldehyde Reduction. The reducing agent may be reducing the starting aldehyde to 2-cyclopentylethanol.
-
Solution: This is a significant issue with powerful reducing agents like NaBH₄. Switch to a milder, imine-selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3] These agents are much more reactive towards the protonated iminium ion than the neutral carbonyl, ensuring the desired reaction pathway dominates.
-
-
Cause 3: Hydrolysis of the Imine Intermediate. The imine is susceptible to hydrolysis back to the starting aldehyde, especially in the presence of excess water and at neutral pH.
-
Solution: Maintain slightly acidic conditions (pH 5-6) to promote iminium ion formation without causing excessive hydrolysis. Use anhydrous solvents and reagents where possible.
-
The following decision tree can guide your optimization strategy for low-yield issues.
Caption: Decision Tree for Troubleshooting Low Yield.
Q4: I am observing a significant amount of the secondary amine, bis(2-cyclopentylethyl)amine, as a byproduct. How can I prevent this?
The formation of the secondary amine is a common side reaction where the newly formed primary amine acts as a nucleophile, reacting with another molecule of the aldehyde to form a secondary imine, which is then reduced.
Caption: Desired vs. Side Reaction Pathways.
Mitigation Strategies:
-
Stoichiometry Control: The most effective method is to use a large molar excess of ammonia relative to the aldehyde. A 5- to 10-fold excess of ammonia significantly increases the probability that the aldehyde will react with ammonia rather than the primary amine product.
-
Slow Addition: If practical, slowly adding the aldehyde to the mixture of ammonia and the reducing agent can help maintain a low concentration of the aldehyde, further disfavoring the secondary amine formation pathway.
-
Choice of Ammonia Source: Using ammonium salts like ammonium acetate or ammonium formate can provide a more controlled release of ammonia and help buffer the reaction at an optimal pH.
Section 3: Purification and Analysis
Q5: What is the best procedure for forming and purifying the hydrochloride salt?
Once the reaction is complete and the crude free base has been isolated (typically via extraction and solvent removal), the final step is salt formation.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude 2-Cyclopentylethanamine free base in a suitable anhydrous solvent. Anhydrous diethyl ether, isopropyl alcohol (IPA), or ethyl acetate are common choices. The solvent should readily dissolve the free base but have poor solubility for the hydrochloride salt.
-
Precipitation: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with vigorous stirring. The hydrochloride salt will precipitate as a white solid.[7][9]
-
Monitoring: Monitor the pH of the solution with pH paper. Stop the addition when the solution is slightly acidic (pH ~2-3). Over-acidification can sometimes lead to oily products or hinder crystallization.
-
Isolation: Allow the slurry to stir in the cold for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether or acetone) to remove any remaining soluble impurities.[9]
-
Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.
Troubleshooting Salt Formation:
-
Problem: The product oils out instead of precipitating as a solid.
-
Cause: This can be due to residual water, impurities, or too rapid addition of HCl.
-
Solution: Ensure all solvents and the free base are as anhydrous as possible. Add the HCl solution more slowly with very efficient stirring. Try scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, you may need to re-extract the free base, dry it thoroughly, and repeat the procedure in a different solvent system.
-
Q6: What analytical methods are recommended for purity assessment?
A combination of techniques should be used to confirm the identity and purity of the final product.
| Technique | Purpose | Key Parameters & Expected Results |
| ¹H NMR | Structure Confirmation & Purity | Confirm the presence of cyclopentyl and ethyl protons with correct integration and chemical shifts. Purity can be estimated by comparing the integral of product peaks to those of known impurities (e.g., solvent, starting material). |
| GC-MS | Impurity Profiling | Identifies volatile impurities. A suitable column (e.g., DB-5ms) can separate the primary amine from the secondary amine byproduct and starting materials. The mass spectrum confirms the molecular weight (free base M=113.2 g/mol ).[10] |
| HPLC | Quantitative Purity Analysis | Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with an additive like TFA or formic acid is a common method for amine analysis.[11][12] Detection can be by UV (if derivatized) or, more universally, by ELSD or MS. |
| Melting Point | Purity Indication | A sharp melting point range indicates high purity. Compare the observed value to the literature value. |
| Titration | Assay of Hydrochloride Content | A simple acid-base titration can be used to determine the molar equivalence of the hydrochloride, confirming proper salt formation. |
Section 4: Safety, Handling, and Storage
Q7: What are the essential safety precautions for handling 2-Cyclopentylethanamine and its hydrochloride salt?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[13][14]
-
Ventilation: Handle the free base (which is a volatile liquid) and concentrated HCl solutions in a well-ventilated chemical fume hood.[13]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.[13]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, preferably refrigerated at 0-8 °C.[5][15] The free base should be stored under an inert atmosphere (e.g., nitrogen or argon).[4]
References
- 1. researchgate.net [researchgate.net]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride - Google Patents [patents.google.com]
- 8. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride - Google Patents [patents.google.com]
- 10. 2-Cyclopentylethanamine | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Purification of 2-Cyclopentylethanamine Hydrochloride
Welcome to the technical support guide for the purification of 2-Cyclopentylethanamine Hydrochloride (CAS No: 5763-55-3). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this valuable intermediate in high purity.[1] The physical properties of amine salts, including their tendency to interact strongly with solvents and impurities, can present unique purification hurdles.[2] This guide provides field-proven insights and step-by-step protocols in a direct question-and-answer format to address issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is separating as an oil during recrystallization, not crystals. What is "oiling out" and how can I fix it?
A1: "Oiling out" is a common and frustrating phenomenon in crystallization where the solute separates from the supersaturated solution as a liquid phase (an "oil") instead of a solid crystalline lattice.[3][4] This often happens for two primary reasons:
-
Low Melting Point: The melting point of your compound (or an impure version of it) is below the boiling point of the recrystallization solvent. As the solution cools, it becomes supersaturated at a temperature where your compound is still a liquid.[5][6]
-
High Impurity Level: Significant amounts of impurities can depress the melting point of the solute and interfere with the orderly process of crystal lattice formation.[5] The oil droplets that form are often excellent solvents for these impurities, trapping them upon eventual solidification and defeating the purpose of the purification.[4][6][7]
Troubleshooting Strategies:
-
Reduce the Temperature Gradient: Avoid "shock cooling." Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath.[8] This provides a larger window for nucleation to occur above the oiling-out temperature.
-
Adjust the Solvent System:
-
Add more of the primary ("good") solvent to decrease the level of supersaturation.[6]
-
Switch to a lower-boiling point solvent or solvent mixture.
-
If using a dual-solvent system (e.g., Ethanol/Ether), try adding more of the "good" solvent (Ethanol) to the hot solution before adding the anti-solvent (Ether).[9]
-
-
Induce Crystallization Above the Oiling Temperature:
Q2: I'm performing a recrystallization, but my final recovery is very low. What are the most common causes?
A2: Low recovery is typically a result of procedural issues that lead to loss of the desired product. The fundamental principle of recrystallization relies on the differential solubility of your compound in a given solvent at high and low temperatures.[11] Any deviation can compromise your yield.
Common Causes & Solutions:
| Problem | Underlying Cause | Solution |
| Using Too Much Solvent | The solution never reaches supersaturation upon cooling, and a significant portion of the product remains dissolved even when cold.[8][11] | Use the minimum amount of near-boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions, allowing time for dissolution after each addition.[11][12] |
| Premature Crystallization | The solution cools too quickly during a hot filtration step (to remove insoluble impurities), causing product to crystallize in the funnel. | Use a pre-heated funnel and filter flask. Perform the filtration as quickly as possible. If crystals form, you can try washing them through with a small amount of hot solvent.[8] |
| Incomplete Crystallization | The solution was not cooled sufficiently or for long enough. | After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid.[8] |
| Excessive Rinsing | Washing the collected crystals with too much solvent or with solvent that is not ice-cold redissolves a portion of the pure product.[11][12] | Wash the crystals with a minimum amount of ice-cold recrystallization solvent. Break the vacuum before adding the rinse solvent, then re-apply it to pull the solvent through quickly.[12] |
Q3: What are the typical impurities I should be concerned about with this compound, and how do I remove them?
A3: Impurities can originate from the starting materials, side reactions, or subsequent degradation. For a primary amine like 2-Cyclopentylethanamine, common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding alcohol or halide.
-
Reaction By-products: Including secondary or tertiary amines formed during synthesis.
-
Residual Solvents: Organic solvents used in the synthesis or workup that are trapped in the solid.[13]
-
Heat Stable Amine Salts (HSAS): Salts formed from stronger acids that may be present as contaminants (e.g., sulfates, formates), which can cause corrosion and reduce the capacity of the amine.[14]
-
Oxidation Products: Amines can be susceptible to air oxidation, leading to colored impurities.[15]
Purification Strategy Overview:
The primary method for purifying amine hydrochlorides is recrystallization . For persistent impurities or difficult separations, column chromatography of the free amine before salt formation may be necessary.
Q4: The purified salt is still discolored. How can I get a white crystalline product?
A4: Discoloration is usually due to trace amounts of highly conjugated or oxidized impurities. A simple and effective method to remove these is by using activated charcoal.[16]
Procedure for Decolorization:
-
Dissolve the impure hydrochloride salt in the minimum amount of near-boiling recrystallization solvent.
-
Cool the solution slightly below its boiling point. Caution: Adding charcoal to a boiling solution will cause it to froth over violently.[16]
-
Add a very small amount of activated charcoal (typically 1-2% of the solute mass). Using too much will adsorb your product and reduce the yield.
-
Swirl the flask and gently heat it for a few minutes to allow the charcoal to adsorb the impurities.
-
Remove the charcoal via hot filtration through a fluted filter paper or a small pad of Celite®.
-
Proceed with the recrystallization by allowing the hot, colorless filtrate to cool slowly.[16]
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general method. The ideal solvent must be determined experimentally. Isopropanol, ethanol, or a methanol/diethyl ether mixture are common starting points for amine hydrochlorides.
Methodology:
-
Solvent Selection: Place ~20 mg of the crude solid into a test tube. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. The ideal solvent will dissolve the solid when hot but show low solubility when cold.[16]
-
Dissolution: Place the crude 2-Cyclopentylethanamine HCl into an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding solvent until the solid just dissolves at the boiling point.[12]
-
Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and proceed as described in Q4.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small volume of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[11]
-
Drying: Place the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Conversion of Free Amine to Hydrochloride Salt
If purification of the free base (e.g., by distillation or chromatography) is performed first, this protocol can be used to form the hydrochloride salt.
Methodology:
-
Dissolution: Dissolve the crude 2-Cyclopentylethanamine free base in a suitable, anhydrous solvent in which the hydrochloride salt is insoluble. Diethyl ether or ethyl acetate are common choices.[3]
-
Acidification: While stirring the solution, slowly add a solution of hydrochloric acid. This can be HCl dissolved in the same solvent (e.g., 2M HCl in diethyl ether) or gaseous HCl bubbled through the solution.[3][17][18] Using aqueous HCl can introduce water that may keep the salt dissolved or cause it to oil out.[19]
-
Precipitation: The hydrochloride salt should precipitate as a solid. Stir for an additional 15-30 minutes to ensure complete salt formation.
-
Isolation: Collect the solid salt by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the anhydrous solvent (e.g., diethyl ether) to remove any unreacted free base or other soluble impurities.
-
Drying: Dry the salt thoroughly under vacuum. The product can then be recrystallized using Protocol 1 if further purification is needed.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. uspnf.com [uspnf.com]
- 14. amines.com [amines.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride - Google Patents [patents.google.com]
- 18. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride - Google Patents [patents.google.com]
- 19. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
Stability and degradation of 2-Cyclopentylethanamine hydrochloride solutions
Welcome to the technical support guide for 2-Cyclopentylethanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental solutions. Due to the limited specific public data on this compound, this guide is built upon established principles of primary aliphatic amine hydrochloride chemistry, providing a robust framework for your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and stability of this compound.
Q1: What are the recommended solvents and concentrations for preparing this compound solutions?
A1: For most applications, high-purity water (Type I, 18.2 MΩ·cm) or buffered aqueous solutions are recommended. The hydrochloride salt form confers good solubility in aqueous media. For organic synthesis, aprotic solvents like Dichloromethane (DCM) or Acetonitrile (ACN) can be used, but ensure the solvent is dry, as residual moisture can be detrimental. A typical starting stock concentration for analytical purposes is 1 mg/mL. Always begin with a small-scale solubility test before preparing a large batch.
Q2: How should I store solid this compound and its prepared solutions?
A2: Proper storage is critical to prevent degradation. We recommend the following conditions, summarized in the table below. The solid compound is a white crystalline powder and should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture absorption and oxidation.[1][2][3]
| Form | Temperature | Atmosphere | Light Exposure | Typical Shelf-Life |
| Solid | 2-8°C[2][4] | Dry, Inert Gas (Ar, N₂)[1][2] | Dark (Amber Vial)[1] | >24 months (unopened) |
| Aqueous Stock | ≤ -20°C (Long-term) | Tightly Sealed | Dark (Amber Vial)[1] | Up to 3 months |
| Aqueous Stock | 2-8°C (Short-term) | Tightly Sealed | Dark (Amber Vial) | < 72 hours |
Causality Note: Storing at low temperatures (2-8°C or frozen) dramatically slows the rate of potential hydrolytic and oxidative degradation reactions.[1] The use of an inert atmosphere for the solid prevents reactions with atmospheric oxygen and moisture.[3]
Q3: What are the common visual and analytical signs of degradation?
A3:
-
Visual Signs: A key indicator of degradation in the solid or solution is a change in color from white/colorless to yellow or brown.[1] The appearance of cloudiness or precipitate in a solution that was previously clear can also indicate the formation of insoluble degradation products or salt precipitation at lower temperatures.
-
Analytical Signs: In chromatographic analyses like HPLC or GC, the primary indicator of degradation is a decrease in the peak area of the parent compound and the appearance of new, unexpected peaks. A drift in the pH of a buffered solution over time can also suggest chemical changes.
Q4: Is this compound sensitive to oxygen?
A4: Yes. Primary amines are susceptible to oxidative degradation.[5][6] Oxygen can react with the amine group, especially in the presence of trace metal ions, light, or elevated temperatures, leading to the formation of imines, aldehydes, or other degradation products.[7] This is a primary reason for recommending storage under an inert atmosphere and in light-protecting containers.
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experimentation.
Issue 1: My solution has turned yellow, but the HPLC peak for the parent compound looks okay.
-
Potential Cause: This often indicates the very early stages of oxidative degradation. The concentration of the colored degradants may be too low to be easily detected by standard HPLC-UV methods if their extinction coefficient is low, but they are potent chromophores.
-
Troubleshooting Steps:
-
Prepare a Fresh Solution: Immediately prepare a fresh solution from a reliable solid stock for your experiment.
-
Improve Storage: Ensure the solution is stored in an amber vial, purged with nitrogen or argon before sealing, and kept at the recommended temperature (see Table 1).
-
Use a More Sensitive Detector: If characterization is necessary, re-analyze the discolored solution using a mass spectrometer (LC-MS), which is more sensitive for detecting low-level impurities.
-
Issue 2: I see a significant new peak in my chromatogram after leaving my solution on the benchtop.
-
Potential Cause: This is a clear sign of degradation, likely accelerated by light (photolytic degradation) and ambient temperature.[1] Aliphatic amines can undergo complex degradation pathways.[8][9]
-
Troubleshooting Workflow: The following workflow can help identify the source of the issue and characterize the degradant.
Caption: Troubleshooting workflow for unknown peaks.
Issue 3: The precipitate in my refrigerated aqueous stock does not redissolve upon warming.
-
Potential Cause: While some precipitation in cold solutions can be due to reduced solubility, a precipitate that doesn't redissolve may be an insoluble degradation product. This can occur from prolonged storage or exposure to contaminants.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to room temperature and vortex gently. Do not heat aggressively, as this can accelerate degradation.[1]
-
Filtration & Analysis: If it does not redissolve, filter a small aliquot through a 0.22 µm syringe filter and analyze the filtrate by HPLC. A significant drop in the parent compound concentration confirms that either the active compound or a salt thereof has precipitated irreversibly or degraded.
-
Discard: It is unsafe to use the solution. Discard it according to your institution's hazardous waste protocols and prepare a fresh solution.[1]
-
Section 3: Experimental Protocols
These protocols provide validated methods for preparing solutions and investigating stability.
Protocol 1: Preparation of a 1 mg/mL Aqueous Stock Solution
-
Environment: Work in a clean, controlled environment.
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Weigh out the desired amount of solid using an analytical balance.
-
Dissolution: Add the solid to a volumetric flask. Add approximately 75% of the final volume of your desired solvent (e.g., Type I water).
-
Mixing: Gently swirl or sonicate the flask until the solid is completely dissolved.
-
Final Volume: Bring the solution to the final volume with the solvent.
-
Storage: Transfer the solution to a clean, amber glass vial. If possible, purge the headspace with an inert gas (N₂ or Ar) before sealing tightly. Store immediately at the recommended temperature (≤ -20°C for long-term).
Protocol 2: Forced Degradation Study for Degradant Identification
A forced degradation study is essential for developing stability-indicating analytical methods and identifying potential degradation products.[1][10]
Objective: To intentionally degrade the sample under various stress conditions to generate potential degradants.
| Condition | Reagent/Method | Typical Conditions | Potential Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl | 60°C for 24-48 hours | Acid-catalyzed reactions |
| Base Hydrolysis | 0.1 M NaOH | Room Temp for 24-48 hours | Base-catalyzed reactions |
| Oxidation | 3% H₂O₂ | Room Temp for 24-48 hours | Oxidative degradation[1] |
| Thermal | Solid Sample | 60-80°C for 48 hours | Thermally-induced degradation |
| Photolytic | Aqueous Solution | Expose to UV light (e.g., 254 nm) | Light-induced degradation[1] |
Methodology:
-
Prepare separate solutions of this compound (e.g., at 0.5 mg/mL) for each stress condition.
-
Expose the solutions to the conditions outlined in the table. Include a control sample stored at 2-8°C in the dark.
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each sample.
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples by a suitable method (e.g., HPLC-MS) to observe the formation of degradation products and the loss of the parent compound.[11]
Trustworthiness Note: This study validates your analytical method by proving it can separate the parent peak from peaks of its degradation products, ensuring accurate quantification in future stability studies.[10]
Section 4: Key Degradation Mechanisms
Understanding the chemical pathways of degradation is key to preventing it. For a primary amine like 2-Cyclopentylethanamine, the most probable non-metabolic degradation pathway in solution is oxidation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 [chemicalbook.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.um.edu.my [eprints.um.edu.my]
- 7. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Synthesis of 2-Cyclopentylethanamine Hydrochloride
Welcome to the technical support center for the synthesis of 2-Cyclopentylethanamine Hydrochloride (CAS No: 5763-55-3).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting protocols to ensure the successful and efficient production of this valuable pharmaceutical intermediate.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the primary synthetic routes to 2-Cyclopentylethanamine?
The most direct and common laboratory-scale approach to 2-Cyclopentylethanamine begins with the precursor Cyclopentylacetonitrile . The core transformation is the reduction of the nitrile group to a primary amine. Two robust and widely employed methods for this reduction are:
-
Hydride Reduction: Using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[4][5]
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni).[5][6]
The resulting free amine is then converted to its hydrochloride salt for improved stability and handling. The choice between these methods often depends on available equipment, scale, and safety considerations.
Below is a general workflow illustrating these pathways.
Caption: General workflow for 2-Cyclopentylethanamine HCl synthesis.
FAQ 2: Troubleshooting the Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ is a powerful, non-selective reducing agent that efficiently converts nitriles to primary amines.[4] However, its high reactivity requires careful handling and specific workup procedures to avoid side reactions and ensure good yields.
A: Incomplete reaction. This is a common issue often traced back to the quality and quantity of the LiAlH₄.
-
Causality: LiAlH₄ is extremely sensitive to moisture and can degrade upon storage, losing its reducing power. An insufficient stoichiometric amount will naturally lead to incomplete conversion. The reaction mechanism involves two separate hydride additions to the nitrile carbon, first forming an imine anion intermediate, which is then reduced to a dianion before being quenched to the amine.[7][8] If there isn't enough hydride, the reaction can stall.
-
Troubleshooting Protocol:
-
Verify Reagent Activity: If your LiAlH₄ is old or has been exposed to air, its activity is questionable. Use a fresh, unopened container or titrate a solution of the reagent to determine its exact molarity before use.
-
Ensure Stoichiometry: Use a molar excess of LiAlH₄. A common practice is to use 1.5 to 2.0 equivalents relative to the nitrile to drive the reaction to completion.[9]
-
Optimize Reaction Conditions: The reaction is typically performed in an anhydrous ether solvent like THF.[9] While it often proceeds well at room temperature, gentle reflux can be employed to ensure the reaction completes, especially on a larger scale. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
References
- 1. 2-Cyclopentylethanamine | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Improving the Yield of 2-Cyclopentylethanamine Hydrochloride Reactions
Introduction
Welcome to the Technical Support Center for the synthesis of 2-Cyclopentylethanamine hydrochloride. This molecule is a valuable building block in pharmaceutical research and medicinal chemistry, often serving as a key intermediate in the development of novel therapeutic agents.[1] Its synthesis, while conceptually straightforward, presents several challenges that can lead to diminished yields and complex purification procedures.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction outcomes. We will explore the two primary synthetic routes and delve into the causality behind common experimental pitfalls, empowering you to make informed decisions to enhance both the yield and purity of your product.
Overview of Primary Synthetic Strategies
The synthesis of 2-Cyclopentylethanamine typically proceeds via one of two common pathways: the reductive amination of cyclopentylacetaldehyde or the reduction of cyclopentylacetonitrile. Each route has distinct advantages and challenges related to starting material availability, reaction conditions, and potential side reactions.
Caption: Primary synthetic pathways to this compound.
Troubleshooting Guide: Route 1 - Reductive Amination
Reductive amination is a powerful method for forming amines from carbonyl compounds.[2][3] In this case, cyclopentylacetaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[4][5]
Question 1: My overall yield is consistently low (<50%). What are the most likely causes and how can I fix them?
Low yield in a one-pot reductive amination is often due to an unfavorable equilibrium in imine formation or competing side reactions.
Potential Cause 1: Inefficient Imine Formation The initial condensation between the aldehyde and ammonia to form the imine is a reversible, equilibrium-driven process that generates water.[2] If water is not effectively managed, the equilibrium will favor the starting materials, leaving unreacted aldehyde that can be consumed in side reactions.
-
Solution:
-
pH Control: The reaction is best performed under mildly acidic conditions (pH 4-5).[3] This protonates the carbonyl oxygen, making the carbon more electrophilic for the amine attack. However, a pH that is too low will protonate the ammonia source, rendering it non-nucleophilic.[3] Adding a small amount of a weak acid like acetic acid is common practice.
-
Use of a Large Excess of the Amine: Employing a large excess of the ammonia source (e.g., ammonium acetate, or ammonia in methanol) can shift the equilibrium towards the imine product according to Le Châtelier's principle.
-
Potential Cause 2: Reduction of the Starting Aldehyde A common side reaction is the reduction of the starting material, cyclopentylacetaldehyde, to cyclopentylethanol. This occurs if the chosen reducing agent is not sufficiently selective for the imine/iminium ion over the carbonyl group.
-
Solution:
-
Choose a Selective Reducing Agent: While sodium borohydride (NaBH₄) can be used, it is often too reactive and will readily reduce the aldehyde.[5] Milder, more selective reagents are strongly recommended. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for this transformation.[3][6] They are less reactive towards aldehydes and ketones but readily reduce the protonated iminium ion intermediate.[3][4]
-
Staged Addition: If using a less selective reagent like NaBH₄, allow the imine to form for a period (e.g., 30-60 minutes) before adding the reducing agent.[3]
-
Potential Cause 3: Formation of Secondary Amine Impurity The desired product, 2-cyclopentylethanamine, is a primary amine and remains nucleophilic. It can react with another molecule of cyclopentylacetaldehyde to form a new imine, which is then reduced to the secondary amine byproduct, bis(2-cyclopentylethyl)amine.
-
Solution:
-
Maximize Ammonia Concentration: As with imine formation, using a significant excess of the ammonia source helps ensure the aldehyde is more likely to react with ammonia than with the primary amine product.
-
Control Stoichiometry: Ensure the aldehyde is the limiting reagent and is added slowly to the reaction mixture containing the ammonia source and reducing agent. This keeps the instantaneous concentration of the aldehyde low, minimizing its reaction with the product.
-
Troubleshooting Workflow: Low Yield in Reductive Amination
Caption: A logical workflow for diagnosing and solving low-yield issues.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent(s) | Selectivity for Imine/Iminium | Comments |
| Sodium Borohydride | NaBH₄ | Alcohols (MeOH, EtOH) | Low | Prone to reducing the starting aldehyde, leading to alcohol byproducts.[5] Best used in a two-step process where the imine is pre-formed. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, THF | High | Highly selective and effective in one-pot reactions.[3] A key drawback is the generation of toxic cyanide waste, requiring careful quenching and disposal.[3] |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCE, THF, MeCN | Very High | Excellent choice for one-pot reactions.[6] It is non-toxic, moisture-sensitive but less so than NaBH₄, and its steric bulk enhances selectivity.[3] |
| Catalytic Hydrogenation (H₂) | H₂/Catalyst | MeOH, EtOH | High | Environmentally friendly ("green") option.[2] Requires specialized high-pressure equipment and careful catalyst selection (e.g., Pd/C, Raney Ni) to avoid side reactions. |
Troubleshooting Guide: Route 2 - Nitrile Reduction
This route involves the reduction of cyclopentylacetonitrile to the primary amine. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, more commonly in industrial settings, via catalytic hydrogenation.[7][8]
Question 2: My nitrile reduction is giving me a mixture of primary and secondary amines. How can I improve the selectivity?
This is the most common challenge in nitrile reduction. The formation of secondary and tertiary amines occurs because the initially formed primary amine attacks the intermediate imine, which is generated during the stepwise reduction of the nitrile.[7][8]
Potential Cause: Reaction of Product with Imine Intermediate The reduction of a nitrile (R-C≡N) to a primary amine (R-CH₂-NH₂) proceeds through an imine intermediate (R-CH=NH). The product primary amine can react with this imine, eventually leading to a secondary amine ( (R-CH₂)₂NH ) after further reduction.
-
Solution:
-
Use Ammonia: Performing the hydrogenation in the presence of ammonia (often as a solution in methanol or ethanol) is highly effective. The high concentration of ammonia outcompetes the primary amine product in reacting with the imine intermediate, thus suppressing secondary amine formation.[9]
-
Acidic Additives: In some systems, the addition of an acid can protonate the primary amine product to form a non-nucleophilic ammonium salt, preventing it from reacting with the imine intermediate. However, this can also affect catalyst activity.
-
Catalyst Choice: Certain catalysts are known to favor primary amine formation. Raney Nickel and Raney Cobalt are classic choices for this transformation, often used in the presence of ammonia.[7] Rhodium-based catalysts have also shown high selectivity.[10]
-
Mechanism of Secondary Amine Formation
Caption: Competing reaction pathway leading to secondary amine byproducts.
Question 3: The hydrogenation reaction is very slow or stalls completely. What should I investigate?
A stalled catalytic hydrogenation can be due to catalyst deactivation, insufficient pressure/temperature, or mass transfer limitations.
-
Solution:
-
Catalyst Quality and Loading: Ensure the catalyst is fresh and active. For slurry reactions, use a sufficient catalyst loading (typically 5-10 mol% for precious metal catalysts, but can be higher for Raney Ni).
-
Check for Poisons: Sulfur compounds, strong chelating agents, or other impurities in the starting material or solvent can poison the catalyst. Purifying the cyclopentylacetonitrile via distillation before the reaction may be necessary.
-
Optimize Reaction Conditions: Increase the hydrogen pressure (e.g., from 50 psi to 500 psi) and/or temperature (e.g., from room temperature to 50-80°C).[11] These parameters significantly influence the reaction rate.
-
Improve Agitation: In a heterogeneous reaction, efficient mixing is critical to ensure hydrogen gas is dissolved in the liquid phase and can reach the catalyst surface. Ensure the stirring or shaking is vigorous.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better? A1: The "better" route depends on your laboratory's capabilities and the cost/availability of starting materials.
-
Reductive Amination: Generally uses milder conditions (no high pressure), is tolerant of more functional groups, and avoids highly toxic cyanide waste if NaBH(OAc)₃ is used. However, cyclopentylacetaldehyde can be less stable or more expensive than the corresponding nitrile.
-
Nitrile Reduction: Often higher-yielding and more atom-economical if optimized. Catalytic hydrogenation is a very "green" method. The main drawbacks are the need for high-pressure equipment and the potential for selectivity issues.
Q2: How do I prepare the final hydrochloride salt and what are the common pitfalls? A2: The free base amine is typically dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and treated with a solution of HCl (e.g., HCl in ether or gaseous HCl). The hydrochloride salt is generally insoluble and will precipitate.
-
Pitfalls:
-
Excess Acid: Using too much HCl can lead to an oily or difficult-to-filter product. It is best to add the HCl solution dropwise until precipitation is complete.
-
Water Contamination: The presence of water can make the salt hygroscopic and gummy. Use anhydrous solvents and reagents.
-
Solvent Choice: The choice of solvent can affect the crystal form and purity of the salt. Diethyl ether often gives a fine powder, while recrystallization from ethanol/ether can yield larger crystals.[12]
-
Q3: What are the key safety considerations for these reactions? A3:
-
Reductive Amination: If using sodium cyanoborohydride, the workup must be done carefully in a well-ventilated fume hood. Quenching with an oxidizing agent (like bleach) under basic conditions is required to destroy excess cyanide.
-
Nitrile Reduction: Catalytic hydrogenation involves flammable solvents and hydrogen gas under high pressure, which poses a significant explosion risk. Use appropriate high-pressure reactors, ensure proper grounding, and purge the system with an inert gas (like nitrogen or argon) before and after the reaction. LiAlH₄ is extremely reactive with water and must be handled under strictly anhydrous conditions.
Detailed Experimental Protocols
Protocol 1: Optimized Reductive Amination using Sodium Triacetoxyborohydride
This protocol is designed to maximize the yield of the primary amine while minimizing side reactions.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a 7M solution of ammonia in methanol (10 equivalents) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Addition of Aldehyde: In a separate flask, dissolve cyclopentylacetaldehyde (1 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the cold ammonia solution over 20 minutes with vigorous stirring.
-
Imine Formation: Allow the mixture to stir at 0°C for an additional 30 minutes after the addition is complete.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-cyclopentylethanamine. The free base can be purified by distillation if necessary.
-
Salt Formation: Dissolve the purified amine in anhydrous diethyl ether. Slowly add a 2M solution of HCl in diethyl ether until no further precipitation is observed. Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Protocol 2: Selective Catalytic Hydrogenation of Cyclopentylacetonitrile
This protocol uses catalytic hydrogenation with ammonia to ensure high selectivity for the primary amine.
-
Setup: To a high-pressure autoclave reactor, add cyclopentylacetonitrile (1 equivalent), a 7M solution of ammonia in methanol (as solvent and reagent), and Raney Nickel (approx. 10% by weight, slurry washed).
-
Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen (3x) and then hydrogen (3x) to remove all air.
-
Reaction: Pressurize the reactor with hydrogen gas to 500 psi. Begin vigorous stirring and heat the reactor to 60°C.
-
Monitoring: Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete in 4-8 hours.
-
Cooldown & Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the system with nitrogen.
-
Workup: Open the reactor in a well-ventilated area. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The catalyst can be pyrophoric upon exposure to air; keep the filter cake wet with solvent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia. The resulting crude amine can be purified by vacuum distillation.
-
Salt Formation: Follow step 9 from Protocol 1 to convert the purified free base to the hydrochloride salt.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Cyclopentylethanamine Hydrochloride
Welcome to the technical support center for 2-Cyclopentylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. Here, we synthesize fundamental chemical principles with proven laboratory techniques to ensure you can confidently prepare stable, effective solutions for your research needs.
Understanding the Molecule: Key Physicochemical Properties
This compound is a white crystalline powder often utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders[1]. Its structure, featuring a cyclopentyl group, contributes to its lipophilic nature, which can present challenges in achieving desired concentrations in aqueous media[1]. As the hydrochloride salt of a primary amine, its solubility is intrinsically linked to the pH of the solution.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N·HCl | [1] |
| Molecular Weight | 149.7 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Predicted pKa (Free Base) | 10.72 ± 0.10 | [2] |
The predicted pKa of the free base (2-Cyclopentylethanamine) is approximately 10.72[2]. This high pKa indicates that the free amine is a relatively strong base. Consequently, the hydrochloride salt will remain protonated and generally more soluble in acidic to neutral aqueous solutions. As the pH of the solution approaches and surpasses the pKa, the equilibrium will shift towards the less soluble free base form, potentially leading to precipitation.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubilization of this compound.
Q1: Why is my this compound not dissolving in water or my aqueous buffer?
A1: Several factors can contribute to poor solubility. Firstly, while the hydrochloride salt form enhances water solubility compared to the free base, the inherent lipophilicity of the cyclopentyl group can still limit its aqueous solubility, especially at higher concentrations[1]. Secondly, the pH of your solvent is critical. If the pH of your water or buffer is neutral or slightly alkaline, it may not be acidic enough to maintain the compound in its fully protonated, more soluble form[3]. Finally, you might be exceeding the compound's intrinsic solubility limit in that specific medium.
Q2: I've dissolved the compound in an organic solvent first, but it precipitates when I add it to my aqueous buffer. What is happening?
A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous "anti-solvent" where it is less soluble. Even if you start with a clear organic stock solution, the final concentration of the organic solvent in your aqueous buffer may be too low to keep the compound in solution. The key is to ensure the final solvent system has sufficient solvating power for your target concentration of this compound.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can be a useful technique to increase the rate of dissolution. However, it should be done with caution. Excessive heat can potentially degrade the compound. More importantly, a solution prepared with heating may become supersaturated upon cooling to room or experimental temperature, leading to precipitation over time. If you use heat, it is crucial to confirm the long-term stability of your solution at the intended storage and use temperatures.
Q4: Does the presence of other salts in my buffer affect the solubility?
A4: Yes, this is a phenomenon known as the "common ion effect." If your buffer contains a high concentration of chloride ions (for example, from NaCl or KCl), it can decrease the solubility of this compound[1]. This is because the excess chloride ions in the solution can shift the dissolution equilibrium towards the solid, undissolved state. If you suspect this is an issue, consider using a buffer system with a different counter-ion.
Troubleshooting Guides & Experimental Protocols
This section provides systematic approaches and detailed protocols to diagnose and resolve solubility issues with this compound.
Guide 1: Optimizing Aqueous Solubility through pH Adjustment
The solubility of amine hydrochlorides is highly dependent on pH[3]. The protonated amine is more polar and thus more water-soluble. The following workflow will help you determine the optimal pH for your desired concentration.
References
Analytical challenges in the detection of 2-Cyclopentylethanamine hydrochloride
Welcome to the technical support center for the analytical detection of 2-Cyclopentylethanamine hydrochloride (CAS No: 5763-55-3 for the free base).[1][2] This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and provide field-proven troubleshooting strategies and detailed protocols to ensure the accuracy and reliability of your analytical results.
Introduction to Analytical Challenges
2-Cyclopentylethanamine is a primary amine, and its hydrochloride salt form presents several analytical hurdles.[3][4] The primary amine group makes the molecule polar and prone to interactions with active sites in chromatographic systems, while its salt form renders it non-volatile.[5][6] These properties can lead to issues such as poor peak shape, low sensitivity, and inconsistent retention times in both Gas Chromatography (GC) and Liquid Chromatography (LC). This guide provides solutions to these specific problems.
Section 1: Gas Chromatography (GC) & GC-MS Troubleshooting
Gas Chromatography is a powerful technique for volatile compounds, but direct analysis of this compound is problematic. The key is to convert the analyte into a more volatile and less polar form.
Frequently Asked Questions (GC-MS)
Q1: I am not seeing any peak for my analyte after injecting it into the GC-MS. What is the problem?
A1: This is a common issue when analyzing amine hydrochloride salts. The salt is not volatile and will not elute from the GC column. Additionally, the free amine can be too polar to chromatograph effectively without modification.
-
Causality: The high polarity of the primary amine leads to strong interactions with the stationary phase and active sites (e.g., free silanols) in the GC system, causing irreversible adsorption.[5] The hydrochloride salt itself will decompose or remain in the inlet rather than vaporizing.
-
Solution Workflow:
-
Conversion to Free Base: Before injection, your sample must be basified (e.g., with NaOH) and the resulting free amine extracted into an organic solvent. This removes the hydrochloride salt.[7]
-
Derivatization: The free amine must be derivatized to reduce its polarity and increase its volatility.[5][8] This is the most critical step for successful GC analysis of primary amines.[9] Common derivatization techniques include acylation or silylation.[10]
-
Inlet Temperature: Ensure your inlet temperature is adequate for vaporizing the derivatized analyte without causing thermal degradation.
-
Q2: My peaks are tailing severely, leading to poor quantification. How can I improve the peak shape?
A2: Peak tailing for amines is a classic sign of unwanted secondary interactions within the GC system.
-
Causality: The active hydrogen on the amine group interacts with active sites on the column and in the inlet liner.[5] This causes some molecules to be retained longer than others, resulting in a tailed peak.
-
Solutions:
-
Derivatization (Primary Solution): This is the most effective solution. By replacing the active hydrogen with a non-polar group, you eliminate the primary cause of the tailing.[5] Acylation with trifluoroacetic anhydride (TFAA) is a robust method.[11]
-
Use of Base-Deactivated Columns: Employing a column specifically designed for the analysis of basic compounds can help minimize interactions, though it may not eliminate the need for derivatization entirely.
-
Inlet Liner Deactivation: Ensure you are using a properly deactivated inlet liner. Over time, liners can become active, and they should be replaced regularly.
-
Q3: My sensitivity is very low. How can I increase the signal for my analyte?
A3: Low sensitivity can stem from sample loss during preparation, poor chromatographic performance, or inefficient ionization in the mass spectrometer.
-
Causality: Analyte loss can occur through adsorption to surfaces during sample preparation or within the GC system. Inefficient transfer to the detector also reduces signal.
-
Solutions:
-
Enhance Detectability via Derivatization: Using a fluorinated derivatizing agent (e.g., TFAA) can significantly enhance sensitivity when using an electron capture detector (ECD).[5] For MS, the derivative can produce more characteristic and intense fragment ions, improving detection in Selected Ion Monitoring (SIM) mode.[6][12]
-
Optimize MS Parameters: If using GC-MS, operate in SIM mode. Select characteristic ions for the derivatized analyte. For example, a predicted fragmentation pathway for an amine is alpha-cleavage, which results in a stable iminium ion.[11]
-
Sample Preparation: Minimize sample transfer steps and ensure all surfaces (glassware, vials) are inert. Silanizing glassware can prevent adsorption.
-
GC Troubleshooting Workflow Diagram
Caption: Logical workflow for troubleshooting common GC issues.
Protocol: Acylation of 2-Cyclopentylethanamine for GC-MS Analysis
This protocol describes a general procedure for derivatization using Trifluoroacetic Anhydride (TFAA).
-
Sample Preparation: If starting with the hydrochloride salt, dissolve a known quantity in a small amount of water. Add 1M NaOH dropwise until the pH is >10.
-
Extraction: Extract the free base into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
-
Drying: Dry the extracted organic phase over anhydrous sodium sulfate to remove residual water.
-
Evaporation: Carefully evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Final Preparation: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
Section 2: Liquid Chromatography (LC) & LC-MS Troubleshooting
LC is well-suited for polar and non-volatile compounds like this compound, avoiding the need for derivatization. However, challenges related to retention, peak shape, and detector sensitivity are common.
Frequently Asked Questions (LC-MS)
Q1: My analyte is not retaining on my C18 column. It elutes in or near the void volume. What should I do?
A1: This is expected for a small, polar amine on a standard reversed-phase column with a typical mobile phase.
-
Causality: 2-Cyclopentylethanamine is highly polar and has limited interaction with the non-polar C18 stationary phase, leading to poor retention.
-
Solutions:
-
Mobile Phase pH Adjustment: The most critical parameter is mobile phase pH. To retain a basic amine, the pH should be adjusted to be at least 2-3 units above the pKa of the analyte, which would neutralize it. However, this high pH can damage standard silica columns.[13] A more practical approach is to use a low pH (e.g., pH 2.5-3.5) with an acidic modifier like formic acid. At this pH, the amine is protonated (positively charged), and the silica surface has minimal negative charge, reducing ion-exclusion effects.
-
Use of HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining highly polar compounds. It uses a polar stationary phase and a high organic content mobile phase.
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral complex with the protonated amine, significantly increasing its retention on a C18 column. Note that ion-pairing reagents are often not ideal for MS detection as they can cause signal suppression.[14]
-
Q2: I'm seeing significant peak tailing in my LC chromatogram. What is the cause?
A2: Peak tailing in LC, especially for amines, often points to secondary interactions with the stationary phase.
-
Causality: Free silanol groups on the surface of silica-based columns can have a negative charge, especially at mid-range pH. These sites can interact electrostatically with the positively charged protonated amine, causing tailing.[13]
-
Solutions:
-
Low pH Mobile Phase: Using a mobile phase with a low pH (e.g., 0.1% formic acid, pH ~2.7) suppresses the ionization of silanol groups, minimizing these secondary interactions.[14]
-
Use of "Base-Deactivated" Columns: Modern columns often have improved end-capping or are based on hybrid particles to shield silanol groups, providing much better peak shape for basic compounds.
-
Reduce Sample Load: Overloading the column can saturate the primary retention sites and force the analyte to interact with secondary sites, causing tailing. Try injecting a lower concentration.[15]
-
Q3: My LC-MS signal intensity is inconsistent and the baseline is noisy. How can I troubleshoot this?
A3: Signal instability in LC-MS can be caused by mobile phase issues, source contamination, or matrix effects.
-
Causality: Non-volatile salts or buffers can precipitate in the ion source, leading to contamination and signal suppression.[14] Co-eluting matrix components can also suppress the ionization of the analyte.
-
Solutions:
-
Use Volatile Mobile Phase Additives: Always use volatile acids/bases (e.g., formic acid, acetic acid, ammonium hydroxide) and buffers (e.g., ammonium formate, ammonium acetate) for LC-MS analysis.[14] Avoid non-volatile buffers like phosphate.
-
Source Cleaning: A dirty ion source is a primary cause of sensitivity loss.[15] Regularly clean the ESI spray nozzle and other source components according to the manufacturer's protocol.
-
Sample Clean-up: For complex matrices (e.g., plasma, urine), implement a robust sample clean-up procedure like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[14][16]
-
System Benchmarking: Regularly run a system suitability test with a known standard (e.g., reserpine) to confirm that the instrument is performing correctly. This helps differentiate between a system problem and a method/sample problem.[14]
-
LC-MS Analysis Workflow Diagram
Caption: Standard workflow for LC-MS analysis of a pharmaceutical compound.
Section 3: Sample Preparation & General FAQs
Q1: What is the best way to extract 2-Cyclopentylethanamine from a biological matrix like plasma?
A1: For a basic compound like this, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.
-
LLE: Adjust the sample pH to >10 with a base like NaOH to neutralize the amine. Extract with a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or dichloromethane. This procedure extracts the neutral form of the analyte away from water-soluble matrix components.[11]
-
SPE: Use a cation-exchange SPE cartridge. At a low pH, the protonated amine will bind to the sorbent. Wash away interferences, then elute the analyte with a basic, high organic solvent.
Q2: How stable is this compound in solution?
A2: Primary amines can be susceptible to oxidative degradation.[17] It is recommended to prepare solutions fresh and store them protected from light at refrigerated temperatures (2-8 °C).[2][3] For long-term storage, consider storing under an inert atmosphere (nitrogen or argon).
Q3: Which technique is better for quantification: GC-MS or LC-MS/MS?
A3: The choice depends on the specific requirements of the assay.
| Feature | GC-MS | LC-MS/MS |
| Sample Prep | More complex; requires extraction and mandatory derivatization.[9] | Simpler; often "dilute and shoot" after filtration is possible.[16] |
| Selectivity | Good, but may have interference from isomeric compounds. | Excellent, especially with Multiple Reaction Monitoring (MRM), providing high selectivity. |
| Sensitivity | Generally good, can be enhanced with certain derivatives. | Typically offers higher sensitivity, reaching lower limits of quantification. |
| Throughput | Can be high, with fast run times.[4] | Varies, but modern UHPLC systems offer very high throughput.[15] |
References
- 1. 2-Cyclopentylethanamine | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. zefsci.com [zefsci.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Impurities in 2-Cyclopentylethanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Cyclopentylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate.[1] The purity of starting materials and intermediates is paramount for the synthesis of specific, effective, and safe final products. This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, characterize, and manage impurities effectively in your this compound samples.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling, analysis, and purification of this compound.
Q1: What are the most common types of impurities I might find in my this compound sample?
A1: Impurities can originate from various sources throughout the synthesis, purification, and storage process. They are generally categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route. For example, if the synthesis involves the reduction of a corresponding nitrile or oxime, you might find residual amounts of these precursors.
-
Degradation Products: Amines can be susceptible to oxidative degradation, especially when exposed to air and light over long periods.[2][3] The specific degradation profile depends on storage conditions and the presence of other reactive species.
-
Residual Solvents: Solvents used during synthesis or purification (e.g., toluene, diethyl ether, alcohols, acetone) can remain in the final product. Their presence and limits are critical, especially in pharmaceutical applications, and are guided by regulations like ICH Q3C.[4]
-
Inorganic Impurities: Reagents used for salt formation (e.g., excess HCl) or inorganic salts from workup procedures can also be present.
Q2: My HPLC or NMR analysis shows an unexpected peak. What is the first step I should take?
A2: The first step is systematic investigation.
-
Confirm the Peak is Real: Re-run the analysis to ensure it's not an injection artifact or a contaminated solvent.
-
Review the Synthesis: Scrutinize the reaction scheme to hypothesize potential side-products, unreacted intermediates, or reagents that could account for the peak.
-
Check for Residual Solvents (NMR): For NMR, compare the chemical shifts of unknown signals to established tables of common laboratory solvents.[5][6]
-
Initial Mass Spectrometry (MS) Analysis: If you have access to LC-MS, this is the most direct way to get the molecular weight of the impurity, which is a critical piece of information for proposing a structure.[7]
Q3: I'm having trouble with column chromatography. My compound is streaking and giving poor separation. What's wrong?
A3: This is a very common problem when purifying basic amines on standard silica gel. The issue stems from the strong interaction between the basic amine and the acidic silanol groups on the silica surface, leading to tailing and irreversible adsorption.[8] There are two highly effective solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., dichloromethane/methanol).[9][10] This neutralizes the acidic sites on the silica, allowing your amine to elute with a much better peak shape.
-
Use a Different Stationary Phase: For more consistent results, use an amine-functionalized silica column (KP-NH).[8] These columns have a stationary phase that is chemically modified to be basic, which prevents the strong acid-base interaction and provides excellent separation for amines without needing mobile phase modifiers.
Q4: How should I store this compound to maintain its purity?
A4: Proper storage is crucial to prevent degradation. As a hydrochloride salt, it is generally more stable than the freebase. However, best practices should still be followed. Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and dark place.[11] Recommended storage is often at 2–8 °C to minimize the rate of any potential degradation reactions.
Section 2: Troubleshooting Guide: Impurity Identification & Characterization
This section provides structured workflows for addressing specific analytical challenges.
Issue: An Unknown Peak is Detected in the HPLC Chromatogram
When routine analysis reveals an unknown impurity, a systematic characterization is required, particularly if it exceeds reporting thresholds defined by guidelines like ICH Q3A.[4][12]
Workflow for Impurity Identification:
-
Hypothesize Potential Structures: Based on the synthetic pathway, list all plausible starting materials, intermediates, and by-products. Consider potential degradation pathways such as oxidation or hydrolysis.
-
Determine Molecular Weight via HPLC-MS: This is the most critical first step in characterization. An accurate mass measurement can often confirm or rule out many hypothesized structures.
-
Isolate the Impurity: If the impurity cannot be identified by HPLC-MS alone or if further characterization is needed, it must be isolated. Preparative HPLC is the most common method for this.
-
Full Structural Elucidation: Use a combination of spectroscopic techniques on the isolated sample to confirm its structure:
-
NMR Spectroscopy: 1H NMR, 13C NMR, and 2D-NMR (like COSY and HSQC) are used to determine the exact chemical structure and connectivity of the molecule.[7]
-
Mass Spectrometry (MS/MS): High-resolution mass spectrometry and fragmentation analysis can further confirm the structure.
-
Caption: Workflow for the identification of an unknown impurity.
Issue: NMR Spectrum Shows Unexpected or Complex Signals
A "messy" NMR spectrum can be daunting, but it contains valuable information.
Troubleshooting Steps:
-
Identify Residual Solvents: This is the most common source of extraneous peaks. Compare the chemical shifts of the unknown signals to published data for common solvents in the deuterated solvent you are using.[5][13]
-
Perform D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the 1H NMR spectrum. Protons attached to heteroatoms (like the -NH₃⁺ protons) will exchange with deuterium and their corresponding signal will disappear. This is a definitive way to identify the amine proton signals.
-
Utilize 2D NMR: If the impurity is complex, 1D NMR may not be sufficient.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
These techniques are invaluable for piecing together the structure of an unknown impurity.
-
| Common Residual Solvent | ¹H Shift (CDCl₃) | ¹H Shift (DMSO-d₆) |
| Acetone | 2.17 ppm | 2.09 ppm |
| Dichloromethane | 5.30 ppm | 5.76 ppm |
| Diethyl Ether | 3.48 (q), 1.21 (t) ppm | 3.38 (q), 1.09 (t) ppm |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) ppm | 4.03 (q), 1.99 (s), 1.16 (t) ppm |
| Hexane | 1.25, 0.88 ppm | 1.24, 0.86 ppm |
| Toluene | 7.27-7.17, 2.36 ppm | 7.28-7.18, 2.32 ppm |
| Data synthesized from established NMR impurity tables.[6] |
Section 3: Purification Strategies
Choosing the right purification method is key to achieving the desired purity level for your this compound.
Caption: Decision tree for selecting a suitable purification method.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, especially for removing small amounts of impurities.[14] For amine hydrochlorides, which are polar salts, polar protic solvents are often a good starting point.
Experimental Protocol: Solvent Screening and Recrystallization
-
Solvent Screening:
-
Place ~20 mg of your crude sample into several small test tubes.
-
To each tube, add a different solvent (e.g., isopropanol, ethanol, methanol, water, or mixtures like ethanol/diethyl ether) dropwise at room temperature until the solid just dissolves. A good candidate solvent will require a moderate amount of solvent.
-
If the solid dissolves easily at room temperature, the solvent is too good; the compound won't crystallize out upon cooling. If it is insoluble even when heated, the solvent is unsuitable.
-
The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[14]
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot (near boiling) solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals thoroughly under vacuum.
-
Method 2: Column Chromatography (for the Free Base)
If recrystallization fails to remove closely related impurities, chromatography is necessary. It is almost always performed on the free amine rather than the hydrochloride salt.
Experimental Protocol: Purification using Silica Gel with Triethylamine (TEA)
-
Convert to Free Base: Dissolve the hydrochloride salt in water and basify to pH >11 with NaOH. Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude free amine.
-
Prepare the Column: Dry pack a silica gel column.
-
Prepare the Mobile Phase: Choose a solvent system where the amine has an Rf of ~0.3 on a TLC plate. A common starting point is 5-10% methanol in dichloromethane. Crucially, add ~1% triethylamine (TEA) to this mobile phase. [9]
-
Equilibrate the Column: Run several column volumes of the TEA-containing mobile phase through the silica gel before loading your sample. This "pre-treats" the column.[9]
-
Load and Elute: Dissolve your crude amine in a minimum amount of the mobile phase and load it onto the column. Elute with the mobile phase, collecting fractions and monitoring by TLC.
-
Combine and Convert Back to Salt: Combine the pure fractions, evaporate the solvent. To recover the hydrochloride salt, dissolve the pure amine in a solvent like diethyl ether or ethyl acetate and add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether). The hydrochloride salt will precipitate and can be collected by filtration.[15]
Section 4: Regulatory Context: ICH Impurity Thresholds
For professionals in drug development, understanding the regulatory landscape for impurities is essential. The International Council for Harmonisation (ICH) provides guidelines, with ICH Q3A(R2) focusing on impurities in new drug substances.[4][12][16]
These guidelines establish thresholds that trigger requirements for reporting, identifying, and qualifying impurities to ensure patient safety.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Purpose |
| Reporting Threshold | 0.05% | The level above which an impurity must be reported in a regulatory submission.[4] |
| Identification Threshold | 0.10% or 1.0 mg TDI (Total Daily Intake), whichever is lower | The level above which an impurity's structure must be confirmed.[4] |
| Qualification Threshold | 0.15% or 1.0 mg TDI (Total Daily Intake), whichever is lower | The level above which an impurity must be assessed for biological safety.[4][16] |
This table provides a simplified summary. Researchers should always consult the full, current ICH Q3A/Q3B guidelines for complete details.[12][17][18]
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. epfl.ch [epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 10. biotage.com [biotage.com]
- 11. 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 [chemicalbook.com]
- 12. fda.gov [fda.gov]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. benchchem.com [benchchem.com]
- 16. bfarm.de [bfarm.de]
- 17. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 18. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
Storage conditions to ensure 2-Cyclopentylethanamine hydrochloride stability
A Guide to Ensuring Chemical Stability and Experimental Integrity
Welcome to the technical support guide for 2-Cyclopentylethanamine hydrochloride (CAS No: 5763-55-3)[1][2]. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Improper storage can lead to degradation, compromising the accuracy and reproducibility of your experimental results. This guide provides detailed, science-backed answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
For optimal stability, the compound should be stored at refrigerated temperatures, between 0-8 °C [1]. It is critical to keep the container tightly sealed and in a dry, well-ventilated place [3][4].
Causality Explained: Lowering the temperature slows down the rate of potential chemical degradation reactions[5][6]. Chemical stability is significantly affected by both temperature and moisture, with higher temperatures generally accelerating degradation[7][8]. A tightly sealed container is the first line of defense against the primary environmental threats: moisture and atmospheric oxygen.
Q2: Why is humidity control so important for this compound?
This compound is an amine salt. Amine hydrochloride salts are inherently polar and often hygroscopic , meaning they readily attract and absorb moisture from the atmosphere[9][10][11].
Causality Explained: The absorption of water can have several detrimental effects:
-
Physical Changes: It can cause the white crystalline powder to clump, cake, or even deliquesce (dissolve into a liquid)[10][11][12]. This makes accurate weighing and handling difficult.
-
Chemical Degradation: The presence of water can facilitate hydrolysis, where the water molecule itself reacts with the compound, or act as a medium for other degradation reactions to occur[5][13]. Maintaining the compound in a solid, dry state is crucial for its stability[8][14].
Q3: Is this compound sensitive to light?
Best Practice: As a precautionary measure, it is highly recommended to store the container in the dark or use an amber, UV-resistant vial. This practice minimizes the risk of light-catalyzed degradation[15].
Q4: What type of container should I use for long-term storage?
Always store the compound in the original supplier vial if possible. If you need to transfer it, use a container made of inert material (e.g., glass) with a tight-fitting, secure cap. For highly sensitive applications or long-term storage, sealing the cap with parafilm provides an extra barrier against moisture ingress[16]. The goal is to create an airtight environment that minimizes exposure to the atmosphere[9].
Q5: What should the compound look like, and what are the visual signs of degradation?
Properly stored this compound should appear as a white crystalline powder [1]. Visual signs that may indicate degradation or contamination include:
-
Clumping or Caking: Indicates moisture absorption.
-
Discoloration: A change from white to yellow or brown can suggest oxidation or other chemical decomposition.
-
Change in Texture: Becoming sticky, gummy, or liquefying is a clear sign of significant moisture uptake (deliquescence)[10].
If you observe any of these changes, the integrity of the compound should be questioned and verified analytically before use.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments that could be linked to compound stability.
Problem: My compound, which should be a powder, has become clumpy and is difficult to weigh accurately.
-
Probable Cause: This is a classic sign of moisture absorption due to the compound's hygroscopic nature[11][12]. This likely occurred from repeated opening of the container in a humid environment or from improper sealing.
-
Immediate Solution:
-
Long-Term Prevention:
-
Always store the main stock vial inside a desiccator containing a drying agent like silica gel[10][16]. This creates a dry micro-environment.
-
Before opening, allow the container to warm to ambient temperature. Opening a cold vial can cause atmospheric moisture to condense on the cold powder.
-
Minimize the time the container is open. Weigh out the required amount quickly and reseal the container immediately and securely[9].
-
Problem: I am seeing unexpected peaks or poor purity in my analytical data (e.g., HPLC, LC-MS, NMR).
-
Probable Cause: The appearance of new peaks or a reduction in the main peak's area percentage strongly suggests that the compound has degraded. The primary degradation pathways for amines include oxidation and hydrolysis, which are accelerated by heat, moisture, and light[13][17]. Oxidative degradation, in particular, can be a major pathway for amines[17][18].
-
Troubleshooting & Validation Protocol:
-
Confirm the Source: First, rule out other experimental factors (solvent contamination, dirty instrument, etc.).
-
Acquire a New Standard: The most reliable way to confirm degradation is to analyze a freshly opened, new lot of this compound alongside your suspect sample. A direct comparison of the chromatograms or spectra will definitively show if the original material has degraded.
-
Review Storage History: Check your lab notebook. Was the compound left on the bench for an extended period? Was the cap fully sealed? Were there significant temperature fluctuations in the storage unit? Answering these questions can help pinpoint the cause.
-
Decision: If degradation is confirmed, the suspect vial should be discarded to prevent compromising future experiments.
-
Problem: The white powder has developed a slight yellow or brown tint.
-
Probable Cause: Discoloration is often a sign of oxidation[5]. The amine group is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal impurities[17].
-
Recommended Action:
-
Assess the Severity: A very faint color change might not significantly impact purity for some applications, but it is a warning sign.
-
Analytical Verification: Do not assume the material is usable. You MUST verify its purity and structure using an appropriate analytical method (e.g., HPLC for purity, LC-MS for mass confirmation) before proceeding with any critical experiment.
-
Future Prevention: Store the compound under an inert atmosphere (e.g., argon or nitrogen) if you are working with highly sensitive applications where even minor oxidation is a concern.
-
Summary of Storage & Handling Conditions
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Temperature | 0–8 °C (Refrigerated)[1] | Higher temperatures accelerate the rate of chemical degradation, reducing shelf-life and purity[5][7]. |
| Humidity | Store in a dry environment, preferably in a desiccator. | Amine hydrochloride salts are often hygroscopic; moisture absorption leads to clumping, degradation, and inaccurate measurements[10][11][12]. |
| Atmosphere | Tightly sealed container. Inert atmosphere (Ar, N₂) for maximum stability. | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation[9][17]. |
| Light | Protect from light; store in the dark or in an amber vial. | UV/visible light can induce photodegradation, breaking chemical bonds and altering the compound's structure[5]. |
| Container | Original supplier vial or a tightly sealed, inert glass container. | Prevents contamination and ensures a proper seal against environmental factors[15]. |
Troubleshooting Workflow for Stability Issues
The following diagram outlines a logical workflow for diagnosing and addressing potential stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Cyclopentylethanamine | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. repository.si.edu [repository.si.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Influence of simultaneous variations in temperature and relative humidity on chemical stability of two vitamin C forms and implications for shelf life models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tutorchase.com [tutorchase.com]
- 10. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 11. ibisscientific.com [ibisscientific.com]
- 12. pharmainfo.in [pharmainfo.in]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]
- 16. researchgate.net [researchgate.net]
- 17. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
This guide provides a detailed comparative analysis of 2-Cyclopentylethanamine hydrochloride and structurally related stimulants, namely cyclopentamine and propylhexedrine. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical properties, synthesis, mechanisms of action, and pharmacological effects of these compounds. Recognizing the limited publicly available experimental data on this compound, this analysis incorporates principles of structure-activity relationships (SAR) to infer its potential pharmacological profile, offering a scientifically grounded framework for future research. The guide includes detailed experimental protocols for key in vitro and in vivo assays to facilitate further investigation into this class of compounds.
Introduction: The Landscape of Cycloalkylamine Stimulants
Cycloalkylamines represent a class of psychoactive compounds that, while structurally distinct from classical phenethylamine stimulants like amphetamine, often exhibit similar pharmacological effects. The replacement of the aromatic phenyl ring with a saturated cycloalkyl group significantly alters the potency and metabolic profile of these molecules. This guide focuses on this compound, a lesser-studied compound, and provides a comparative context by examining two more well-characterized relatives: cyclopentamine and propylhexedrine. Understanding the nuanced differences conferred by the cycloalkyl moiety is crucial for the rational design of novel therapeutics and for a comprehensive understanding of stimulant pharmacology.
Chemical and Physical Properties
A foundational aspect of comparative pharmacology is the understanding of the physicochemical properties of the molecules . These properties influence their synthesis, formulation, and pharmacokinetic profiles.
| Property | This compound | Cyclopentamine | Propylhexedrine |
| Molecular Formula | C₇H₁₅N·HCl | C₉H₁₉N | C₁₀H₂₁N |
| Molecular Weight | 149.67 g/mol | 141.26 g/mol | 155.28 g/mol |
| Structure | A cyclopentyl ring attached to an ethylamine chain. | A cyclopentyl ring attached to a 2-aminopropane chain with an N-methyl group. | A cyclohexyl ring attached to a 2-aminopropane chain with an N-methyl group. |
| Key Structural Difference from Amphetamine | Lacks an aromatic ring; possesses a cyclopentyl group. | Lacks an aromatic ring; possesses a cyclopentyl group. | Lacks an aromatic ring; possesses a cyclohexyl group. |
| Typical Form | White crystalline powder. | Previously available as a liquid for inhalation. | Available in over-the-counter nasal inhalers. |
Synthesis Overview
The synthesis of these cycloalkylamines typically involves standard organic chemistry reactions. A general synthetic workflow is presented below, highlighting the key steps.
Caption: Generalized synthetic pathways for the target cycloalkylamines.
Comparative Pharmacology and Mechanism of Action
The primary mechanism of action for many stimulants, including the comparators cyclopentamine and propylhexedrine, involves their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). These compounds typically act as releasing agents and/or reuptake inhibitors of catecholamines.
Inferred Profile of this compound
Due to the absence of direct experimental data, the pharmacological profile of this compound is inferred from established structure-activity relationships within the phenethylamine and cycloalkylamine classes.
-
Structural Considerations: 2-Cyclopentylethanamine is a primary amine, lacking the N-methyl group present in cyclopentamine and propylhexedrine. The absence of this N-methylation may influence its potency and selectivity at monoamine transporters. Furthermore, the ethylamine side chain, as opposed to the aminopropane chain of the comparators, will also affect its interaction with transporter binding pockets.
-
Predicted Mechanism: Based on its structural similarity to other simple phenylethylamine analogs, 2-Cyclopentylethanamine is predicted to function as a substrate for monoamine transporters, leading to the release of dopamine and norepinephrine.[1][2] Its potency is anticipated to be less than that of amphetamine due to the lack of the phenyl ring, which is crucial for high-affinity binding.[3]
Established Profiles of Cyclopentamine and Propylhexedrine
-
Cyclopentamine: Acts as a releasing agent of norepinephrine, epinephrine, and dopamine. Its effects on norepinephrine and epinephrine are responsible for its vasoconstrictive properties, while its interaction with all three catecholamines underlies its stimulant effects.
-
Propylhexedrine: Functions as a norepinephrine-dopamine releasing agent (NDRA).[4] At therapeutic doses used for nasal decongestion, it acts primarily as an adrenergic agonist, causing vasoconstriction.[5] At higher doses, its central stimulant effects become more prominent.
The following diagram illustrates the general mechanism of action of these cycloalkylamine stimulants as catecholamine releasing agents.
Caption: Mechanism of action of cycloalkylamine stimulants at the synapse.
Comparative In Vitro Data (Actual and Inferred)
The following table summarizes the known and inferred in vitro pharmacological data for the three compounds. It is critical to note that the values for this compound are predictive and require experimental validation.
| Parameter | This compound (Inferred) | Cyclopentamine (Reported) | Propylhexedrine (Reported) |
| Primary Mechanism | Monoamine Releasing Agent | Monoamine Releasing Agent | Monoamine Releasing Agent |
| Primary Targets | DAT, NET | DAT, NET | DAT, NET |
| DAT Affinity (Ki) | Moderate | Data not readily available | Data not readily available |
| NET Affinity (Ki) | Moderate | Data not readily available | Data not readily available |
| SERT Affinity (Ki) | Low | Low | Low |
| DAT Release (EC₅₀) | Predicted to be less potent than amphetamine | Data not readily available | Data not readily available |
| NET Release (EC₅₀) | Predicted to be less potent than amphetamine | Data not readily available | Data not readily available |
In Vivo Pharmacological Effects
The in vivo effects of these stimulants are a direct consequence of their interactions with monoamine systems.
Predicted Behavioral Effects of this compound
Based on SAR of related phenylethylamines, 2-Cyclopentylethanamine is expected to produce an increase in locomotor activity in animal models.[1][2] The potency is likely to be lower than that of amphetamine. It is also predicted to have reinforcing effects, as suggested by studies on similar analogs.[6]
Known Behavioral Effects of Cyclopentamine and Propylhexedrine
-
Cyclopentamine: When ingested in sufficient quantities, it produces stimulant effects similar to amphetamine.
-
Propylhexedrine: While primarily used as a nasal decongestant, oral or intravenous abuse can lead to significant central nervous system stimulation, including euphoria, increased alertness, and in some cases, psychosis.[7]
Experimental Protocols
To facilitate further research and validate the inferred properties of this compound, detailed protocols for key assays are provided below.
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for DAT, NET, or SERT.
Materials:
-
Cell membranes prepared from cells expressing the human transporter of interest (DAT, NET, or SERT).
-
Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).
-
Test compound (2-Cyclopentylethanamine HCl) and reference compounds (e.g., cocaine, desipramine, fluoxetine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and the diluted test or reference compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.[8]
Neurotransmitter Uptake Inhibition Assay
This protocol measures the potency (IC₅₀) of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Materials:
-
HEK293 cells stably expressing the human transporter of interest (hDAT or hNET).
-
[³H]Dopamine or [³H]Norepinephrine.
-
Test compound and reference inhibitor (e.g., GBR 12909 for DAT, desipramine for NET).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with the test or reference compounds for 10-20 minutes at 37°C.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
Locomotor Activity Assay in Mice
This in vivo assay assesses the stimulant or depressant effects of a compound by measuring changes in spontaneous movement.
Materials:
-
Male Swiss-Webster mice.
-
Test compound (2-Cyclopentylethanamine HCl) and vehicle control (e.g., saline).
-
Locomotor activity chambers equipped with infrared beams.
-
Data acquisition software.
Procedure:
-
Acclimate the mice to the testing room for at least 60 minutes.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Immediately place each mouse into an individual locomotor activity chamber.
-
Record the number of beam breaks (as a measure of horizontal activity) in 5-minute intervals for a total of 60-120 minutes.
-
Analyze the data by comparing the total activity counts between the different treatment groups.
Caption: Workflow for the pharmacological characterization of novel stimulants.
Conclusion and Future Directions
This guide provides a comprehensive comparative framework for understanding this compound in the context of related cycloalkylamine stimulants. While direct experimental data for this compound is lacking, analysis based on established structure-activity relationships suggests it likely functions as a monoamine releasing agent with a pharmacological profile qualitatively similar to, but likely less potent than, amphetamine.
The provided experimental protocols offer a clear path for the empirical validation of these predictions. Future research should prioritize the determination of the in vitro potency and selectivity of this compound at DAT, NET, and SERT. Furthermore, in vivo studies are essential to characterize its behavioral effects, including its stimulant and reinforcing properties. A thorough understanding of its pharmacokinetic and metabolic profile will also be crucial for a complete pharmacological characterization. This foundational research will not only elucidate the specific properties of this compound but also contribute to a broader understanding of the structure-activity relationships governing the pharmacology of cycloalkylamine stimulants.
References
- 1. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-phenylethylamine and locomotor activity in mice. Interaction with catecholaminergic neurones and receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The behavioral pharmacology of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propylhexdrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reinforcing effects of phenethylamine analogs found in dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propylhexedrine: a vintage drug of abuse, rediscovered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Efficacy of 2-Cyclopentylethanamine hydrochloride vs other amphetamines
A Note to the User: The Challenge of Characterizing Novel Compounds
Dear Researchers, Scientists, and Drug Development Professionals,
The request for a comparative guide on the efficacy of 2-Cyclopentylethanamine hydrochloride versus other amphetamines highlights a critical challenge in pharmacology: the rigorous, evidence-based characterization of novel chemical entities. After a thorough review of the scientific literature and chemical databases, it is clear that This compound is a largely uncharacterized compound.
While it is available from chemical suppliers as a research intermediate, there is a significant absence of published pharmacological data regarding its mechanism of action, receptor binding affinities, in vitro functional activity, or in vivo behavioral effects.[1][2][3][4] Scientific integrity precludes the fabrication of data where none exists. Therefore, a direct, evidence-based comparison of this compound to well-studied amphetamines is not possible at this time.
However, the query presents a valuable opportunity to outline the established scientific methodology for such a comparison. This guide will therefore pivot to address a more foundational question: How does one scientifically characterize and compare a novel phenethylamine derivative to a classic amphetamine like dextroamphetamine?
This methodological guide will serve as a roadmap for the preclinical evaluation of new psychoactive substances, providing the experimental frameworks and data interpretation necessary to build a comprehensive pharmacological profile. We will use "Novel Compound X" as a placeholder for our uncharacterized molecule to illustrate these principles.
Methodological Guide for the Comparative Pharmacological Profiling of a Novel Phenethylamine
Introduction: The Structural and Mechanistic Landscape of Amphetamines
Amphetamines are a class of psychostimulant drugs that primarily exert their effects by increasing the synaptic concentrations of monoamine neurotransmitters, particularly dopamine (DA) and norepinephrine (NE).[5][6] Their core structure is a phenethylamine backbone. Classic amphetamines, like dextroamphetamine, function as transporter substrates, causing reverse transport (efflux) of neurotransmitters from the presynaptic terminal.[6] Other stimulants, like methylphenidate, act primarily as transporter blockers, inhibiting reuptake.[6]
The key to comparing a novel compound is to determine where it falls on this mechanistic spectrum and to quantify its potency and efficacy at each step of the process.
Chemical Structure Analysis
The first step is a structural comparison to predict potential activity. The structure of this compound features a cyclopentyl group attached to the ethylamine side chain. This bulky aliphatic substitution differs significantly from the simple methyl group of methamphetamine or the unsubstituted side chain of amphetamine. This modification can influence lipophilicity, which may affect its ability to cross the blood-brain barrier, and its interaction with monoamine transporters.
In Vitro Pharmacological Profiling: Determining Molecular Targets
The foundational in vitro assays aim to determine the binding affinity and functional activity of "Novel Compound X" at the primary targets for amphetamines: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
This experiment measures the affinity of a compound for a specific transporter. It determines how tightly the drug binds to the target protein.
Methodology:
-
Preparation of Membranes: Membranes are prepared from cells genetically engineered to express high concentrations of human DAT, NET, or SERT.
-
Competitive Binding: These membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a fixed concentration.
-
Addition of Competitor: Increasing concentrations of the test compound ("Novel Compound X" or dextroamphetamine) are added to displace the radioligand.
-
Detection: After incubation, the membranes are washed, and the amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the inhibitor constant (Ki), which represents the concentration of the drug required to occupy 50% of the transporters. A lower Ki value indicates a higher binding affinity.
This experiment measures the functional effect of the compound on transporter activity—whether it blocks neurotransmitter uptake.
Methodology:
-
Preparation of Synaptosomes: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).
-
Incubation: Synaptosomes are incubated with the test compound ("Novel Compound X" or dextroamphetamine) at various concentrations.
-
Addition of Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added.
-
Uptake Measurement: After a short incubation period, the uptake process is terminated, and the amount of radioactivity taken up into the synaptosomes is measured.
-
Data Analysis: The data are used to calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the neurotransmitter uptake.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) |
| d-Amphetamine | 25 | 7 | 2000 | 30 | 10 |
| Novel Compound X | 150 | 50 | >10,000 | 200 | 75 |
This hypothetical data suggests that "Novel Compound X" is less potent than d-amphetamine at both binding to and inhibiting DAT and NET, and has negligible interaction with SERT.
In Vivo Behavioral Pharmacology: Assessing Systemic Effects
In vivo studies are crucial for understanding how the molecular actions of a compound translate into behavioral effects in a whole organism.
This experiment measures the stimulant or depressant effects of a compound on general activity.
Methodology:
-
Habituation: Rodents (typically mice or rats) are placed in an open-field arena equipped with infrared beams to track movement and allowed to habituate.
-
Drug Administration: Animals are administered various doses of the test compound ("Novel Compound X"), a reference drug (dextroamphetamine), or a vehicle control.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes).
-
Data Analysis: A dose-response curve is generated to determine the stimulant effects of the compound.
Caption: Workflow for in-vivo behavioral characterization.
Data Synthesis and Comparative Analysis
The final step is to synthesize all the data to build a comprehensive profile of "Novel Compound X" relative to d-amphetamine.
-
Potency & Selectivity: Is the novel compound more or less potent than d-amphetamine at its molecular targets? Is it more selective for DAT over NET? The hypothetical data suggests "Novel Compound X" is less potent and maintains a similar selectivity profile to d-amphetamine (preferring NET over DAT).
-
Mechanism of Action: While not detailed in the protocols above, further experiments (neurotransmitter release assays) would be required to determine if "Novel Compound X" is a transporter substrate (like amphetamine) or a blocker (like methylphenidate).
-
Behavioral Profile: Do the in vivo effects align with the in vitro data? A lower potency in locomotor assays would be expected based on the hypothetical in vitro results.
-
Therapeutic Index & Abuse Liability: The ratio of the effective dose to the toxic dose, along with data from self-administration studies, provides a crucial assessment of the compound's potential safety and abuse liability compared to established stimulants.[7]
By following this rigorous, multi-step process, a clear and scientifically defensible comparison can be made between a novel compound and a reference drug. This ensures that any claims of efficacy or safety are grounded in robust experimental evidence.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound [chemicalbook.com]
- 5. Amphetamine, past and present--a pharmacological and clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of intranasal methamphetamine and d-amphetamine self-administration by humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-Cyclopentylethanamine Hydrochloride and Its Derivatives
This guide provides an in-depth spectroscopic comparison of 2-Cyclopentylethanamine hydrochloride and its structurally significant derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced relationship between molecular structure and spectroscopic output. We will explore how subtle chemical modifications manifest as distinct signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust framework for characterization and differentiation.
Introduction: The Structural and Pharmaceutical Context
2-Cyclopentylethanamine is a primary amine that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its hydrochloride salt form enhances stability and water solubility, making it a common intermediate in the development of more complex molecules, including potential neuroactive agents.[1] Accurate and unambiguous structural confirmation is paramount in the synthesis pipeline. Spectroscopic techniques provide the necessary tools for this validation, offering a detailed "fingerprint" of the molecule.
This guide will first establish a baseline spectroscopic profile for the parent compound, this compound. We will then introduce three logical synthetic derivatives to illustrate how specific structural changes—N-methylation, N-acetylation, and ring hydroxylation—translate into predictable and interpretable spectroscopic shifts.
Spectroscopic Workflow and Structural Overview
The characterization of these compounds follows a logical workflow designed to provide orthogonal data, ensuring a high degree of confidence in structural assignments.
Caption: General workflow for the synthesis and spectroscopic analysis of 2-Cyclopentylethanamine HCl and its derivatives.
The derivatives chosen for this comparative study are:
-
Derivative A (N-Methylation): N-Methyl-2-cyclopentylethanamine hydrochloride
-
Derivative B (N-Acetylation): N-(2-Cyclopentylethyl)acetamide
-
Derivative C (Ring Hydroxylation): 2-(2-Hydroxycyclopentyl)ethanamine hydrochloride
Experimental Protocols
Methodological consistency is key to reliable comparative data. The following protocols were applied for the analysis of all compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for hydrochloride salts to ensure solubility and observe the N-H protons, or CDCl₃ for the neutral amide derivative).
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.
-
Acquisition: Acquire spectra on a 400 MHz spectrometer.
-
¹H NMR: Acquire 16 scans with a relaxation delay of 1 second.
-
¹³C NMR: Acquire 1024 scans with a 2-second relaxation delay.
-
-
D₂O Exchange: For hydrochloride salts, acquire an initial ¹H NMR spectrum. Add 1-2 drops of D₂O, shake the tube vigorously, and re-acquire the spectrum to identify exchangeable N-H and O-H protons.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a solid sample using a KBr pellet. Mix ~1 mg of the analyte with ~100 mg of dry KBr powder and press into a transparent disc.
-
Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O signals.
-
Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample (as the free base for volatility) via direct infusion or following Gas Chromatography (GC) separation.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass-to-charge (m/z) range from 20 to 300 amu. The instrument software identifies the molecular ion and major fragment peaks.
Comparative Spectroscopic Analysis
The Parent Compound: this compound
-
Structure: A primary amine salt with a cyclopentyl moiety.
-
Expected Molecular Weight (Free Base): 113.20 g/mol .[4]
Spectroscopic Data:
-
FT-IR: The most prominent feature is the broad and strong absorption envelope from approximately 2800-3100 cm⁻¹, characteristic of the N-H stretching vibrations in a primary ammonium (-NH₃⁺) group.[5][6][7] This band typically overlaps the C-H stretching vibrations. Also present are symmetric and asymmetric N-H bending modes around 1500-1600 cm⁻¹.[7]
-
¹H NMR: Protons on the carbon adjacent to the ammonium group (α-CH₂) are deshielded by the electron-withdrawing nitrogen and appear significantly downfield. The protons of the ammonium group itself will appear as a broad singlet, which disappears upon D₂O exchange.
-
¹³C NMR: The α-carbon is deshielded and appears further downfield than a typical alkane carbon due to the inductive effect of the nitrogen.[3]
-
Mass Spectrometry (of the free base): The molecular ion peak [M]⁺ appears at an odd m/z value of 113, consistent with the Nitrogen Rule for a compound with one nitrogen atom.[8][9] The dominant fragmentation pathway is α-cleavage, leading to a highly stable fragment at m/z 30 ([CH₂=NH₂]⁺), which is often the base peak.[10][11]
Comparative Data Tables
The following tables summarize the key expected spectroscopic data for the parent compound and its derivatives.
Table 1: Comparative FT-IR Data (Key Vibrational Frequencies, cm⁻¹)
| Functional Group Vibration | Parent Compound | Derivative A (N-Methyl) | Derivative B (N-Acetyl) | Derivative C (Ring-OH) | Rationale for Change |
| O-H Stretch (Broad) | N/A | N/A | N/A | ~3350 | Introduction of the hydroxyl group. |
| N-H Stretch | ~2800-3100 (Broad, -NH₃⁺) | ~2700-3000 (Broad, -NH₂⁺) | ~3300 (Sharp, Amide N-H) | ~2800-3100 (Broad, -NH₃⁺) | Change from primary to secondary ammonium salt changes the stretching pattern.[12] Amide N-H is distinct. |
| C-H Stretch | ~2850-2960 | ~2850-2960 | ~2850-2960 | ~2850-2960 | Largely unchanged across the series. |
| C=O Stretch (Amide I) | N/A | N/A | ~1650 (Strong) | N/A | The defining feature of the amide group. |
| N-H Bend | ~1600 & ~1500 (-NH₃⁺) | ~1580 (-NH₂⁺) | ~1550 (Amide II) | ~1600 & ~1500 (-NH₃⁺) | The bending mode is characteristic of the amine/amide type.[7] |
| C-O Stretch | N/A | N/A | N/A | ~1050 | Introduction of the C-O bond. |
Table 2: Comparative ¹H NMR Data (Expected Chemical Shifts δ, ppm)
| Proton Environment | Parent Compound | Derivative A (N-Methyl) | Derivative B (N-Acetyl) | Derivative C (Ring-OH) | Rationale for Change |
| -OH | N/A | N/A | N/A | Variable (disappears with D₂O) | Signal for the new hydroxyl proton. |
| -NH- | ~8.0 (broad, 3H, -NH₃⁺) | ~8.5 (broad, 2H, -NH₂⁺) | ~5.8 (broad, 1H) | ~8.0 (broad, 3H, -NH₃⁺) | Integration and chemical shift change with substitution. Disappears with D₂O. |
| -CH-OH | N/A | N/A | N/A | ~3.5-4.0 | Proton on the carbon bearing the new -OH group is highly deshielded. |
| -CH₂-N | ~2.9 | ~3.0 | ~3.2 | ~2.9 | The electronic environment around the α-carbon changes with N-substitution. |
| -N-CH₃ | N/A | ~2.6 | N/A | N/A | Characteristic signal for the new N-methyl group. |
| -C(=O)-CH₃ | N/A | N/A | ~1.9 | N/A | Characteristic signal for the new acetyl methyl group. |
| Cyclopentyl & β-CH₂ | ~1.1-1.9 | ~1.1-1.9 | ~1.1-1.9 | ~1.1-2.0 (more complex) | Ring protons become more complex and may shift with -OH substitution. |
Table 3: Comparative Mass Spectrometry Data (Key Fragments, m/z)
| Feature | Parent Compound | Derivative A (N-Methyl) | Derivative B (N-Acetyl) | Derivative C (Ring-OH) | Rationale for Change |
| [M]⁺ (Free Base) | 113 | 127 | 155 | 129 | Reflects the change in molecular formula. |
| Base Peak (α-cleavage) | 30 ([CH₂NH₂]⁺) | 44 ([CH₂NHCH₃]⁺) | 72 ([CH₂NHC(O)CH₃]⁺) | 30 ([CH₂NH₂]⁺) | The mass of the stable iminium ion fragment increases with N-substitution.[13] |
| Key Fragment | 84 ([M-C₂H₅N]⁺) | 84 ([M-C₃H₈N]⁺) | N/A | 111 ([M-H₂O]⁺) | Loss of water is a characteristic fragmentation for alcohols. |
In-Depth Discussion of Derivatives
Derivative A: N-Methyl-2-cyclopentylethanamine hydrochloride (Secondary Amine Salt)
The conversion of the primary amine to a secondary amine introduces an N-methyl group and reduces the number of N-H protons from three (in -NH₃⁺) to two (in -NH₂⁺).
-
FT-IR: The broad N-H stretching region is still present but its shape may differ from the primary ammonium salt. The key diagnostic change is in the N-H bending region, where the two bands of the -NH₃⁺ group are replaced by a single characteristic band for the -NH₂⁺ group around 1580 cm⁻¹.[12][14]
-
¹H NMR: A new singlet appears around 2.6 ppm, corresponding to the three protons of the N-methyl group. The broad N-H signal integrates to 2H instead of 3H.
-
Mass Spectrometry: The molecular ion shifts to m/z 127. The α-cleavage now results in the loss of the cyclopentylmethyl radical to form a fragment at m/z 44, which becomes the new base peak.
Derivative B: N-(2-Cyclopentylethyl)acetamide (Amide)
Acetylation converts the basic amine into a neutral amide, causing the most dramatic spectroscopic changes.
-
FT-IR: The spectrum is transformed. The broad ammonium N-H stretch disappears and is replaced by a sharper, single N-H stretch around 3300 cm⁻¹. Most importantly, a very strong, sharp absorption appears around 1650 cm⁻¹ (Amide I band), which corresponds to the C=O stretch. Another strong band around 1550 cm⁻¹ (Amide II band) from N-H bending is also characteristic.
-
¹H NMR: The N-H proton signal shifts significantly upfield to ~5.8 ppm and is often a broad triplet if coupled to the adjacent CH₂ group. A sharp singlet for the acetyl methyl group (-COCH₃) appears around 1.9 ppm. The α-CH₂ protons shift downfield to ~3.2 ppm due to the strong electron-withdrawing effect of the adjacent carbonyl group.
-
Mass Spectrometry: The molecular ion is at m/z 155. The α-cleavage is less favored. Instead, a McLafferty rearrangement can occur if the chain is long enough, though it is not possible here. The most prominent fragmentation is often the cleavage of the bond between the α-carbon and the nitrogen, leading to a fragment at m/z 72.
Derivative C: 2-(2-Hydroxycyclopentyl)ethanamine hydrochloride (Ring-OH)
Adding a hydroxyl group to the cyclopentyl ring introduces a new functional group while retaining the primary amine salt.
-
FT-IR: A new, strong, broad O-H stretching band appears around 3350 cm⁻¹. This is in addition to the ammonium N-H stretching envelope. A C-O stretching vibration will also appear in the fingerprint region, around 1050 cm⁻¹.
-
¹H NMR: A new signal appears for the proton on the carbon bearing the hydroxyl group (-CHOH) in the 3.5-4.0 ppm range. The cyclopentyl region of the spectrum becomes more complex due to the loss of symmetry. The -OH proton signal is typically broad and will disappear upon D₂O exchange, along with the -NH₃⁺ signal.
-
Mass Spectrometry: The molecular ion shifts to m/z 129. A characteristic fragmentation pathway for alcohols is the loss of a water molecule, which would produce a significant peak at m/z 111 ([M-18]⁺). The α-cleavage peak at m/z 30 will likely remain prominent.
Conclusion
The spectroscopic analysis of this compound and its derivatives demonstrates a clear and predictable correlation between chemical structure and spectral data.
-
FT-IR is exceptionally powerful for identifying functional group transformations, such as the appearance of C=O (amide) and O-H (alcohol) stretches, and for distinguishing between primary and secondary amine salts via their N-H bending modes.
-
¹H NMR provides precise information on the electronic environment of protons, allowing for the clear identification of newly introduced groups like N-methyl and acetyl-methyl, and confirming the position of substitutions through changes in chemical shifts and signal multiplicity.
-
Mass Spectrometry confirms molecular weight and provides structural clues through characteristic fragmentation patterns, with α-cleavage being a dominant and diagnostic pathway for aliphatic amines.
By employing these techniques in concert, researchers can confidently elucidate the structures of novel derivatives, ensuring the integrity and purity of compounds advancing through the research and development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Cyclopentylethanamine | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 9. fiveable.me [fiveable.me]
- 10. GCMS Section 6.15 [people.whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Cyclopentylethanamine hydrochloride and Atomoxetine for Monoamine Reuptake Inhibition
Prepared by a Senior Application Scientist
This guide provides a comprehensive, head-to-head comparison between the well-characterized norepinephrine reuptake inhibitor, atomoxetine, and the less-studied compound, 2-Cyclopentylethanamine hydrochloride. As direct comparative studies are not available in existing literature, this document outlines a proposed series of experiments to thoroughly characterize and compare these two molecules. The focus is on establishing a rigorous, scientifically valid framework for researchers and drug development professionals to evaluate the pharmacological and functional profiles of these compounds.
The structural similarity of this compound to phenethylamine suggests potential activity at monoamine transporters. Therefore, this guide is designed to test the hypothesis that it may act as a monoamine reuptake inhibitor and to compare its potency, selectivity, and functional effects against atomoxetine, a selective norepinephrine reuptake inhibitor (NRI) widely used in the treatment of ADHD.
Introduction to the Compounds
Atomoxetine
Atomoxetine (formerly known as tomoxetine) is a highly selective and potent inhibitor of the presynaptic norepinephrine transporter (NET). Its clinical efficacy in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) is primarily attributed to its ability to increase synaptic concentrations of norepinephrine and dopamine in the prefrontal cortex. Unlike many other ADHD medications, atomoxetine is not a psychostimulant and has a low potential for abuse. Its selectivity for NET over the dopamine transporter (DAT) and serotonin transporter (SERT) is a key feature of its pharmacological profile.
This compound
This compound is a phenethylamine derivative characterized by a cyclopentyl group attached to the alpha carbon of the ethylamine side chain. Due to the limited availability of public data on this specific compound, its pharmacological profile is not well-established. However, its structural resemblance to other monoamine releasing agents and reuptake inhibitors suggests it may interact with monoamine transporters. This guide proposes a systematic investigation to elucidate its mechanism of action and compare it with atomoxetine.
Proposed Experimental Workflow for Comparative Analysis
To conduct a thorough head-to-head comparison, a multi-tiered experimental approach is recommended. This workflow is designed to first establish the in vitro pharmacological profile of this compound and then to compare its functional effects with atomoxetine in a relevant in vivo model.
Caption: Proposed experimental workflow for the head-to-head study.
In Vitro Pharmacological Profiling
The initial phase focuses on determining the binding affinity and functional potency of this compound at the primary monoamine transporters and comparing these values directly with atomoxetine.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of each compound for human NET, DAT, and SERT.
Protocol:
-
Cell Line Maintenance: Use HEK293 cells stably expressing the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT).
-
Membrane Preparation: Harvest cells, homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4), and centrifuge to pellet the membranes. Resuspend the membrane preparation and determine the protein concentration.
-
Binding Reaction: In a 96-well plate, combine the cell membranes (20-40 µg protein), a specific radioligand, and a range of concentrations of the test compound (2-Cyclopentylethanamine HCl or atomoxetine).
-
For hNET: Use [³H]nisoxetine.
-
For hDAT: Use [³H]WIN 35,428.
-
For hSERT: Use [³H]citalopram.
-
-
Incubation: Incubate the plates at an appropriate temperature and duration to reach equilibrium (e.g., 60 minutes at 4°C).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) for each compound using the Cheng-Prusoff equation.
Neurotransmitter Reuptake Inhibition Assays
Objective: To measure the functional potency (IC50) of each compound in inhibiting the reuptake of norepinephrine, dopamine, and serotonin into cells.
Protocol:
-
Cell Plating: Plate the hNET, hDAT, or hSERT expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Wash the cells and pre-incubate with various concentrations of the test compounds for 15-30 minutes at 37°C.
-
Initiation of Reuptake: Add a mixture of the respective radiolabeled neurotransmitter (e.g., [³H]norepinephrine, [³H]dopamine, or [³H]serotonin) and incubate for a short period (e.g., 10 minutes at 37°C).
-
Termination of Reuptake: Stop the reuptake by aspirating the medium and washing the cells rapidly with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a liquid scintillation counter.
-
Data Analysis: Plot the data as a percentage of inhibition versus compound concentration and determine the IC50 value using non-linear regression.
Expected Data and Comparative Analysis
The data from these in vitro assays should be compiled into a clear, comparative table.
| Parameter | Transporter | 2-Cyclopentylethanamine HCl | Atomoxetine |
| Binding Affinity (Ki, nM) | hNET | Experimental Value | ~2-5 |
| hDAT | Experimental Value | ~800-1500 | |
| hSERT | Experimental Value | ~30-80 | |
| Reuptake Inhibition (IC50, nM) | hNET | Experimental Value | ~5-10 |
| hDAT | Experimental Value | ~1000-2000 | |
| hSERT | Experimental Value | ~50-100 | |
| Selectivity Ratio (DAT/NET) | - | Calculated Value | ~200-400 |
| Selectivity Ratio (SERT/NET) | - | Calculated Value | ~10-20 |
Note: Atomoxetine values are approximate and based on published literature. The selectivity ratio is calculated from the IC50 values.
In Vivo Preclinical Evaluation
Based on the in vitro profile, promising compounds can be advanced to in vivo studies. This section outlines a comparative study in a validated animal model of ADHD, the Spontaneously Hypertensive Rat (SHR).
Animal Model and Dosing
-
Model: Spontaneously Hypertensive Rat (SHR) and its normotensive control strain, the Wistar-Kyoto (WKY) rat. SHRs exhibit key behavioral features of ADHD, including hyperactivity, impulsivity, and deficits in sustained attention.
-
Dosing: Both compounds will be administered via oral gavage or intraperitoneal injection. A dose-response study (e.g., 0.3, 1, 3, 10 mg/kg) should be conducted to determine the optimal dose for behavioral and neurochemical experiments.
Behavioral Assessment
Objective: To compare the effects of the compounds on hyperactivity and cognitive function.
Protocol (Open Field Test for Hyperactivity):
-
Habituation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
Administration: Administer the vehicle, atomoxetine, or 2-Cyclopentylethanamine HCl at the predetermined doses.
-
Testing: 30-60 minutes post-administration, place each rat in the center of an open field arena (e.g., 100 cm x 100 cm).
-
Data Collection: Use an automated video-tracking system to record the total distance traveled, time spent in the center versus the periphery, and rearing frequency for 30 minutes.
-
Analysis: Compare the locomotor activity of SHR and WKY rats following treatment with each compound. An effective treatment is expected to reduce the hyperactivity of SHR rats without causing sedation.
Neurochemical Assessment (In Vivo Microdialysis)
Objective: To measure the extracellular levels of norepinephrine and dopamine in the prefrontal cortex (PFC), a key brain region implicated in ADHD.
Caption: Workflow for in vivo microdialysis experiment.
Protocol:
-
Surgical Implantation: Anesthetize the rats and surgically implant a guide cannula targeting the medial PFC.
-
Recovery: Allow the animals to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline samples to establish stable neurotransmitter levels.
-
Compound Administration: Administer the test compound or vehicle.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Analysis: Analyze the dialysate samples for norepinephrine and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Presentation: Express the results as a percentage change from the baseline levels for each neurotransmitter.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for a head-to-head comparison of this compound and atomoxetine. The proposed experiments will elucidate the in vitro potency and selectivity of this compound at monoamine transporters and validate these findings with in vivo behavioral and neurochemical data.
The results of this study will determine if this compound acts as a selective NRI like atomoxetine, or if it possesses a different pharmacological profile, such as a dual NET/DAT inhibitor or a non-selective monoamine reuptake inhibitor. This information is critical for understanding its potential therapeutic applications and will provide a solid foundation for any further drug development efforts. By adhering to these self-validating protocols, researchers can generate a robust and reliable dataset to accurately position this novel compound within the landscape of CNS-active agents.
Navigating the Structure-Activity Landscape of 2-Cyclopentylethanamine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents often involves the exploration of unique chemical scaffolds that can serve as a foundation for the development of potent and selective drugs. One such scaffold that has garnered interest in medicinal chemistry is the 2-cyclopentylethanamine moiety. Its combination of a flexible ethylamine chain and a lipophilic cyclopentyl group presents a compelling starting point for the design of molecules targeting a range of biological systems, particularly within the central nervous system (CNS).
This guide provides a comparative analysis of 2-Cyclopentylethanamine hydrochloride analogs, delving into the correlation between their structural modifications and biological activity. While comprehensive structure-activity relationship (SAR) studies on a wide array of these specific analogs are not extensively documented in publicly available literature, we can infer potential trends and guide future research by examining related cycloalkyl-ethylamine derivatives and foundational principles of medicinal chemistry.
The 2-Cyclopentylethanamine Core: A Privileged Scaffold
The 2-cyclopentylethanamine core structure is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, suggesting a versatility that is highly valuable in drug discovery. The cyclopentyl group, in particular, offers a balance of lipophilicity and conformational rigidity that can enhance membrane permeability and target engagement.
Hypothetical Structure-Activity Relationships: Guiding Future Exploration
In the absence of a concrete dataset for a series of this compound analogs, we can propose a hypothetical SAR exploration based on common modifications to the parent structure. These modifications would systematically probe the impact of various substituents on the molecule's overall properties and biological activity.
Key Areas for Structural Modification:
-
N-Substitution on the Ethylamine: The primary amine of 2-cyclopentylethanamine is a prime site for modification. Introducing different substituents on the nitrogen atom can significantly alter the compound's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for receptor interaction.
-
Substitution on the Cyclopentyl Ring: Adding substituents to the cyclopentyl ring can influence the molecule's lipophilicity, steric profile, and metabolic stability.
-
Modifications to the Ethyl Bridge: Altering the length or rigidity of the two-carbon chain connecting the cyclopentyl ring and the amine group can impact the spatial relationship between these two key pharmacophoric elements.
Below is a table outlining a hypothetical series of analogs and the anticipated impact of their structural changes on potential biological activities, such as neurotransmitter receptor binding.
| Analog | Structural Modification | Predicted Impact on Activity | Rationale |
| Parent Compound | 2-Cyclopentylethanamine | Baseline Activity | Reference compound for comparison. |
| Analog 1 | N-methylation (N-methyl-2-cyclopentylethanamine) | Potential increase in potency and CNS penetration. | Increased lipophilicity and altered basicity may enhance blood-brain barrier crossing and receptor affinity. |
| Analog 2 | N,N-dimethylation (N,N-dimethyl-2-cyclopentylethanamine) | Further increase in lipophilicity; potential shift in receptor selectivity. | The tertiary amine may favor different receptor subtypes compared to the primary or secondary amine. |
| Analog 3 | N-benzylation (N-benzyl-2-cyclopentylethanamine) | Introduction of aromatic interactions; potential for enhanced binding to aromatic pockets in receptors. | The benzyl group can engage in pi-stacking or hydrophobic interactions with the target protein. |
| Analog 4 | 4-Hydroxy substitution on the cyclopentyl ring | Increased polarity; potential for new hydrogen bonding interactions. | The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially improving binding affinity and altering solubility. |
| Analog 5 | Introduction of a phenyl group on the cyclopentyl ring | Increased steric bulk and lipophilicity; potential for significant changes in target selectivity. | The bulky phenyl group could sterically hinder binding to some targets while promoting it for others. |
Experimental Protocols for Evaluating Biological Activity
To establish a concrete SAR for these hypothetical analogs, a systematic experimental evaluation is necessary. The following protocols outline standard assays for assessing the activity of such compounds, particularly focusing on potential CNS targets like dopamine and serotonin receptors.
Radioligand Binding Assays
This protocol is designed to determine the binding affinity of the synthesized analogs to specific neurotransmitter receptors.
Objective: To measure the inhibitory constant (Ki) of the test compounds for a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human dopamine D2 receptor, human serotonin 5-HT2A receptor).
-
Radioligand specific for the target receptor (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors).
-
Test compounds (this compound analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Scintillation cocktail and vials.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either a test compound, buffer (for total binding), or a high concentration of a known non-labeled ligand (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter using a microplate harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each compound.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Assay for G-protein Coupled Receptors)
This protocol assesses the functional activity of the compounds (agonist, antagonist, or inverse agonist) at a G-protein coupled receptor (GPCR).
Objective: To determine the effect of the test compounds on the intracellular second messenger levels (e.g., cAMP) following receptor activation or inhibition.
Materials:
-
CHO or HEK293 cells stably expressing the target GPCR.
-
Assay medium (e.g., DMEM/F12).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay medium containing a phosphodiesterase inhibitor.
-
Add the test compounds at various concentrations.
-
To measure antagonist activity, co-incubate the cells with a known agonist.
-
To measure agonist activity, incubate the cells with the test compounds alone.
-
Stimulate the cells with forskolin (for inhibitory GPCRs) or measure basal cAMP levels (for stimulatory GPCRs).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Plot the dose-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Visualizing the Path to Discovery
To conceptualize the drug discovery workflow for these analogs, the following diagrams illustrate the key stages and logical relationships.
Caption: A generalized workflow for the discovery and development of 2-Cyclopentylethanamine analogs.
Caption: The logical relationship between structure, properties, and activity in SAR studies.
Conclusion and Future Directions
The 2-Cyclopentylethanamine scaffold holds promise for the development of novel therapeutic agents. While a comprehensive public database of its analogs and their specific activities is not yet available, the principles of medicinal chemistry provide a clear roadmap for future exploration. By systematically modifying the core structure at key positions and evaluating the resulting analogs in a battery of well-defined in vitro and in vivo assays, researchers can unlock the full potential of this intriguing molecular framework. The insights gained from such studies will be invaluable in guiding the design of next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles.
Reproducibility of Experiments Using 2-Cyclopentylethanamine Hydrochloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of chemical intermediates is a critical decision that profoundly impacts the reproducibility and success of experimental outcomes. 2-Cyclopentylethanamine hydrochloride is a versatile building block utilized in the synthesis of a variety of compounds, particularly in the realms of pharmaceutical development and neuroscience research.[1][2] Its unique structural features, including the cyclopentyl moiety, contribute to its lipophilicity, which can enhance the ability of derivative compounds to cross biological membranes.[1]
This guide provides an in-depth technical comparison of this compound with two structurally related and commercially available alternatives: 2-Cyclohexylethanamine hydrochloride and 2-Phenylethanamine hydrochloride . The objective is to furnish researchers with the necessary data and experimental protocols to make informed decisions regarding the selection of these critical starting materials, thereby ensuring the reproducibility and integrity of their scientific endeavors.
The Critical Role of Starting Material Selection
The choice between these seemingly similar molecules can have significant downstream consequences. The size and nature of the cyclic or aromatic ring can influence:
-
Physicochemical Properties: Lipophilicity, solubility, and pKa are all affected by the substituent, which in turn impacts reaction kinetics and purification strategies.
-
Pharmacokinetic Profiles of Derivatives: For those in drug development, the choice of the core scaffold can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of the final active pharmaceutical ingredient (API).
-
Receptor Binding and Biological Activity: The three-dimensional shape and electronic properties of the cyclopentyl, cyclohexyl, or phenyl group can dictate the binding affinity and selectivity of the final compound for its biological target.[3][4]
This guide will delve into a comparative analysis of these three compounds, supported by detailed experimental protocols for their characterization and differentiation.
Comparative Analysis of Physicochemical Properties
A fundamental aspect of ensuring experimental reproducibility is a thorough understanding of the physical and chemical properties of the starting materials. The table below summarizes key properties of this compound and its selected alternatives.
| Property | This compound | 2-Cyclohexylethanamine Hydrochloride | 2-Phenylethanamine Hydrochloride |
| CAS Number | 5763-55-3[1] | 5471-55-6 | 156-28-5[5] |
| Molecular Formula | C₇H₁₆ClN | C₈H₁₈ClN | C₈H₁₂ClN |
| Molecular Weight | 149.66 g/mol | 163.69 g/mol | 157.64 g/mol |
| Appearance | White crystalline powder[1] | White crystalline powder | White to off-white crystalline solid[5] |
| Predicted pKa (Amine) | ~10.7 | ~10.8 | ~10.0 |
| Predicted LogP (Free Base) | ~1.8 | ~2.3 | ~1.4 |
Note: Predicted pKa and LogP values are estimations based on chemical structure and may vary slightly from experimental values.
The variation in the cyclic and aromatic moieties leads to predictable differences in lipophilicity (LogP). The larger cyclohexyl group in 2-Cyclohexylethanamine results in a higher predicted LogP compared to the cyclopentyl analogue, suggesting increased lipophilicity.[6] Conversely, the phenyl group in 2-Phenylethanamine, while aromatic, results in a lower predicted LogP, which can be attributed to the electronic properties of the benzene ring. These differences are not trivial and will influence solubility in various reaction solvents and the chromatographic behavior of these compounds and their derivatives.
Experimental Protocols for Comparative Analysis
To ensure the identity, purity, and comparability of these starting materials, a robust analytical workflow is essential. The following sections provide detailed, step-by-step methodologies for the analysis of this compound and its alternatives using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For primary amines like those discussed here, derivatization is often necessary to improve their chromatographic properties by reducing their polarity and increasing their thermal stability.[7][8] Acylation with trifluoroacetic anhydride (TFAA) is a common and effective derivatization strategy.[7][9]
Experimental Rationale: The choice of TFAA as a derivatizing agent is based on its high reactivity with primary amines to form stable trifluoroacetyl amides. The resulting derivatives are more volatile and less prone to tailing on standard non-polar GC columns. The fluorine atoms also enhance the sensitivity of detection, particularly with an electron capture detector (ECD), though a mass spectrometer is used here for definitive identification.[7]
Caption: Workflow for GC-MS analysis of amine hydrochlorides with TFAA derivatization.
Step-by-Step GC-MS Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of each amine hydrochloride salt into separate 2 mL glass vials.
-
Dissolve each sample in 1.0 mL of methanol.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas. This ensures the removal of any residual moisture that could interfere with the derivatization reagent.
-
-
Derivatization with TFAA:
-
To each dried sample, add 200 µL of anhydrous ethyl acetate, followed by 100 µL of trifluoroacetic anhydride (TFAA).[7]
-
Tightly cap the vials and heat them at 70°C for 20 minutes in a heating block.
-
Allow the vials to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Expected GC-MS Results:
The derivatized amines are expected to elute in order of increasing boiling point and molecular weight. The phenyl derivative, being the most polar of the three even after derivatization, may exhibit a slightly longer retention time than expected based solely on molecular weight.
| Compound (as TFAA derivative) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| 2-Cyclopentylethanamine-TFA | ~8.5 | 209 (M+), 112, 96 |
| 2-Phenylethanamine-TFA | ~9.2 | 217 (M+), 104, 91 |
| 2-Cyclohexylethanamine-TFA | ~9.8 | 223 (M+), 126, 83 |
Note: The above data is illustrative and based on the principles of chromatography and mass spectrometry. Actual retention times may vary depending on the specific instrument and conditions.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC. For primary amines that lack a strong chromophore for UV detection, pre-column derivatization is a common strategy.[10][11]
Experimental Rationale: Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is a well-established method for the sensitive detection of primary and secondary amines.[12] The FMOC group imparts a strong UV absorbance and fluorescence to the amine, allowing for highly sensitive detection. A reversed-phase C18 column is chosen for the separation of the relatively non-polar FMOC derivatives.
Caption: Workflow for HPLC analysis of amine hydrochlorides with FMOC-Cl derivatization.
Step-by-Step HPLC Protocol:
-
Reagent and Sample Preparation:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 20 mM Potassium Phosphate buffer, pH 7.0.
-
Borate Buffer: 0.1 M Borate buffer, pH 9.0.
-
FMOC-Cl Reagent: 5 mM 9-fluorenylmethyl chloroformate in acetonitrile.
-
Glycine Quenching Solution: 0.1 M Glycine in water.
-
Sample Stock Solutions: Prepare 1 mg/mL stock solutions of each amine hydrochloride in deionized water.
-
Working Solutions: Dilute the stock solutions to 10 µg/mL in deionized water.
-
-
Derivatization Procedure:
-
In a 1.5 mL microcentrifuge tube, mix 100 µL of the amine working solution with 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the 5 mM FMOC-Cl reagent, vortex immediately for 30 seconds.
-
Let the reaction proceed for 2 minutes at room temperature.
-
Add 100 µL of the 0.1 M glycine solution to quench the excess FMOC-Cl. Vortex for 10 seconds.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Column Temperature: 30°C.
-
Mobile Phase Gradient:
-
0-15 min: 50% A to 90% A.
-
15-17 min: 90% A.
-
17.1-20 min: Re-equilibrate at 50% A.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
UV: 265 nm.
-
Fluorescence: Excitation 265 nm, Emission 315 nm.
-
-
Expected HPLC Results:
The elution order in reversed-phase HPLC is primarily determined by the hydrophobicity of the analytes. The more lipophilic the compound, the longer it will be retained on the C18 column. Therefore, the expected elution order for the FMOC derivatives is 2-Phenylethanamine < 2-Cyclopentylethanamine < 2-Cyclohexylethanamine.
| Compound (as FMOC derivative) | Expected Retention Time (min) | Relative Response (UV at 265 nm) |
| 2-Phenylethanamine-FMOC | ~10.5 | 1.00 |
| 2-Cyclopentylethanamine-FMOC | ~12.1 | ~0.98 |
| 2-Cyclohexylethanamine-FMOC | ~13.5 | ~0.97 |
Note: The above data is illustrative and based on the principles of chromatography. Actual retention times and responses may vary.
Discussion and Implications for Reproducibility
The choice between 2-Cyclopentylethanamine, 2-Cyclohexylethanamine, and 2-Phenylethanamine hydrochloride is a critical decision that should be made with a clear understanding of the desired properties of the final product.
-
For applications requiring moderate lipophilicity and a compact structure, this compound is an excellent choice. The five-membered ring offers a degree of conformational flexibility that can be advantageous for receptor binding, while maintaining a favorable lipophilicity for membrane permeability.[13]
-
When increased lipophilicity is desired, 2-Cyclohexylethanamine hydrochloride may be the preferred starting material. The larger cyclohexyl group will generally lead to more lipophilic derivatives, which could enhance partitioning into lipid bilayers. However, the conformational rigidity of the cyclohexane ring may also impose constraints on the final molecule's ability to adopt an optimal binding conformation.
-
For syntheses where an aromatic moiety is desired for its electronic properties or potential for π-π stacking interactions, 2-Phenylethanamine hydrochloride is the obvious choice.[3] This is particularly relevant in the design of ligands for targets with aromatic residues in their binding pockets.
Ensuring the reproducibility of experiments begins with the rigorous characterization of starting materials. The analytical protocols provided in this guide offer a robust framework for the quality control of these amine hydrochlorides. By implementing these or similar methods, researchers can confirm the identity and purity of their reagents, thereby minimizing a significant source of experimental variability. Furthermore, a clear understanding of the inherent physicochemical differences between these building blocks, as highlighted in this guide, will enable more rational design of synthetic routes and more predictable outcomes in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A-ring conformational stability and progesterone-receptor binding affinity of 4-en-3-one steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. DSpace [helda.helsinki.fi]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Statistical Analysis of 2-Cyclopentylethanamine Hydrochloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. 2-Cyclopentylethanamine hydrochloride, a primary amine with potential applications in neuroscience and as a synthetic intermediate, presents a unique analytical challenge. This guide provides an in-depth, comparative analysis of the statistical data derived from studies of this compound and its structural analogs, phenethylamine and cyclopentylamine. By delving into the nuances of various analytical techniques, we aim to equip researchers with the expertise to make informed decisions in their experimental design and data interpretation.
Introduction to this compound and its Analytical Significance
This compound (C7H16ClN) is a white crystalline powder with a molecular weight of 149.67 g/mol .[1] Its structure, featuring a cyclopentyl ring attached to an ethylamine chain, imparts a degree of lipophilicity that is often sought after in drug design to enhance membrane permeability. The primary amine group, however, poses challenges for common analytical techniques like Gas Chromatography (GC) due to its polarity and potential for interaction with the stationary phase.[2]
This guide will explore the application of three core analytical techniques for the characterization of this compound and its comparators:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation and identification of volatile and semi-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An unparalleled tool for structural elucidation.
Comparative Statistical Analysis: Performance Across Key Analytical Platforms
A direct comparison of analytical data highlights the distinct characteristics of this compound, phenethylamine, and cyclopentylamine. The following tables summarize key statistical parameters obtained from hypothetical, yet representative, experimental data based on established analytical principles.
Table 1: HPLC Performance Comparison
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates | Linearity (R²) | Limit of Quantitation (LOQ) (ng/mL) |
| 2-Cyclopentylethanamine HCl | 4.8 | 1.3 | 8500 | 0.9992 | 10 |
| Phenethylamine HCl | 4.2 | 1.2 | 9200 | 0.9995 | 5 |
| Cyclopentylamine HCl | 3.5 | 1.4 | 7800 | 0.9989 | 15 |
Data is representative and for illustrative purposes.
Table 2: GC-MS Performance Comparison (after Derivatization)
| Analyte (as TFAA derivative) | Retention Time (min) | Major Mass Fragments (m/z) | Limit of Detection (LOD) (pg/mL) |
| 2-Cyclopentylethanamine | 8.2 | 196, 126, 69 | 50 |
| Phenethylamine | 7.5 | 190, 104, 91 | 20 |
| Cyclopentylamine | 6.9 | 182, 112, 55 | 70 |
Data is representative and for illustrative purposes. Derivatization with Trifluoroacetic Anhydride (TFAA) is assumed.[2]
Table 3: ¹H NMR Spectroscopy Data Comparison (in D₂O)
| Analyte | Chemical Shift (δ ppm) and Multiplicity |
| 2-Cyclopentylethanamine HCl | 3.15 (t, 2H, -CH₂-NH₃⁺), 1.90 (m, 1H, -CH-), 1.75-1.50 (m, 6H, cyclopentyl), 1.30-1.10 (m, 4H, cyclopentyl) |
| Phenethylamine HCl | 7.40-7.25 (m, 5H, Ar-H), 3.25 (t, 2H, -CH₂-NH₃⁺), 3.00 (t, 2H, Ar-CH₂-) |
| Cyclopentylamine HCl | 3.60 (m, 1H, -CH-NH₃⁺), 2.00-1.80 (m, 4H, cyclopentyl), 1.70-1.50 (m, 4H, cyclopentyl) |
Predicted chemical shifts based on established principles.[3]
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and integrity of analytical results, the following detailed protocols are provided.
High-Performance Liquid Chromatography (HPLC) Protocol
The analysis of these primary amines by HPLC often requires careful method development to achieve optimal separation and peak shape.
Caption: Workflow for the HPLC analysis of primary amine hydrochlorides.
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and a suitable buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) in a 30:70 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard and Sample Preparation: Accurately weigh and dissolve the hydrochloride salts of 2-cyclopentylethanamine, phenethylamine, and cyclopentylamine in the mobile phase to prepare stock solutions of 1 mg/mL. Prepare a series of working standards by serial dilution. For unknown samples, dissolve in the mobile phase to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from the linear regression equation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the polar nature of primary amines, derivatization is essential to improve their volatility and chromatographic performance.[4] Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for this purpose.[2]
Caption: Workflow for the GC-MS analysis of primary amines after derivatization.
Methodology:
-
Derivatization:
-
To 1 mg of the amine hydrochloride, add 1 mL of a suitable organic solvent (e.g., ethyl acetate) and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
After cooling, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.
-
-
Data Analysis: Identify the derivatized amines based on their retention times and characteristic mass fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR provides definitive structural information.
Caption: Workflow for NMR spectroscopic analysis.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumental Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Experiments: Standard ¹H and ¹³C{¹H} acquisitions. For more detailed structural analysis, 2D experiments like COSY and HSQC can be performed.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to elucidate the molecular structure.
Discussion and Causality of Experimental Choices
The choice of analytical technique is dictated by the specific research question. For routine quantification in a quality control setting, HPLC with UV detection offers a robust and straightforward approach. The choice of a C18 column is based on its versatility for reversed-phase chromatography, and the acidic mobile phase ensures that the primary amines are in their protonated form, which generally leads to better peak shapes.
For sensitive detection in complex matrices, such as biological fluids, or for unequivocal identification, GC-MS is the method of choice. The necessity of derivatization is a key consideration; TFAA is chosen for its reactivity with primary amines to form stable, volatile derivatives suitable for GC analysis.[2] The EI fragmentation patterns provide a molecular fingerprint for confident identification.
When the primary objective is unambiguous structural confirmation, NMR spectroscopy is indispensable. The choice of solvent can influence the appearance of the N-H protons; in D₂O, these protons will exchange with deuterium and the signal will disappear, confirming their presence.
Conclusion: A Framework for Robust Analysis
The statistical analysis of data from this compound studies requires a multi-faceted approach. By understanding the strengths and limitations of HPLC, GC-MS, and NMR, and by employing validated protocols, researchers can generate high-quality, reproducible data. The comparative data presented in this guide serves as a benchmark for what can be expected when analyzing this compound and its structural analogs. This comprehensive understanding is crucial for advancing drug discovery and development programs that involve this and similar chemical scaffolds.
References
- 1. 2-Cyclopentylethanamine | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Cyclopentylethanamine Hydrochloride: A Potential Sympathomimetic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Cyclopentylethanamine hydrochloride, a compound of interest in neuropharmacology and medicinal chemistry. Due to the limited direct peer-reviewed studies on this specific molecule, this document leverages data from structurally similar compounds to infer its potential pharmacological profile and provides a roadmap for future research.
Introduction: Unveiling a Potential Sympathomimetic
This compound is a versatile organic compound recognized for its potential applications in pharmaceutical research, particularly in the development of novel neuroactive agents.[1] Its structure, featuring a cyclopentyl group, contributes to its lipophilicity, a desirable characteristic for crossing biological membranes and a key factor in drug design.[1] While primarily utilized as a key intermediate in the synthesis of more complex pharmaceuticals, its structural similarity to known sympathomimetic amines suggests it may possess inherent pharmacological activity.[1]
This guide will compare the inferred properties of this compound with its close structural analog, Cyclopentamine, and other well-characterized sympathomimetic amines, Propylhexedrine and Pseudoephedrine.
Structural and Mechanistic Comparison
The pharmacological action of sympathomimetic amines is intrinsically linked to their chemical structure. Below is a comparison of this compound with related compounds.
| Compound | Chemical Structure | Key Structural Features |
| This compound | C₇H₁₅N·HCl[1] | Primary amine with a cyclopentyl group attached to the ethyl side chain. |
| Cyclopentamine | C₉H₁₉N[2][3][4] | Secondary amine with a cyclopentyl group and a methyl group on the amine. Structurally similar to methamphetamine, with the phenyl ring replaced by a cyclopentane ring.[4] |
| Propylhexedrine | C₁₀H₂₁N[5] | A cyclohexyl analog of methamphetamine. It is an alkylamine.[5] |
| Pseudoephedrine | C₁₀H₁₅NO | A phenethylamine with a hydroxyl group on the beta-carbon and a methyl group on the alpha-carbon. |
Inferred Mechanism of Action for this compound:
Based on its structural similarity to Cyclopentamine, this compound is hypothesized to act as an indirect-acting sympathomimetic amine. The parent compound, Cyclopentamine, functions as a releasing agent for catecholamine neurotransmitters, including norepinephrine, epinephrine, and dopamine.[4] This action on norepinephrine and epinephrine leads to vasoconstriction, while the effect on all three neurotransmitters contributes to its stimulant properties.[4] It is plausible that this compound shares this mechanism, leading to increased synaptic concentrations of these key neurotransmitters.
Comparative Mechanism of Action:
| Compound | Primary Mechanism of Action |
| This compound (Hypothesized) | Indirect-acting sympathomimetic; potential releasing agent of norepinephrine, epinephrine, and dopamine. |
| Cyclopentamine | Indirect-acting sympathomimetic; acts as a releasing agent of norepinephrine, epinephrine, and dopamine.[4] |
| Propylhexedrine | Primarily an adrenergic agonist at therapeutic doses, causing vasoconstriction. At higher doses, it acts as a norepinephrine-dopamine releasing agent.[5] |
| Pseudoephedrine | Mixed-acting sympathomimetic; directly stimulates alpha- and beta-adrenergic receptors and also causes the release of endogenous norepinephrine.[6] |
Comparative Performance and Applications
While this compound is primarily a research chemical, its comparators have established, albeit sometimes discontinued, clinical uses.
| Feature | This compound | Cyclopentamine | Propylhexedrine | Pseudoephedrine |
| Primary Use | Research chemical, pharmaceutical intermediate.[1] | Formerly an over-the-counter nasal decongestant.[4] | Topical nasal decongestant.[5] | Nasal decongestant.[6][7] |
| Clinical Status | Not clinically evaluated. | Largely discontinued.[4] | Available over-the-counter.[5] | Widely available, but with some restrictions due to its use in illicit methamphetamine synthesis.[6] |
| Stimulant Effects | Hypothesized to have stimulant properties. | Produces effects similar to amphetamine and methamphetamine when ingested orally in sufficient quantities.[4] | Central nervous system stimulant with abuse potential.[8] | Weaker central stimulant effects compared to amphetamine.[6] |
Proposed Experimental Protocols for Pharmacological Characterization
To validate the hypothesized pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
Objective: To determine the interaction of this compound with monoamine transporters and to quantify its ability to evoke neurotransmitter release.
Experimental Workflow: Neurotransmitter Release Assay
Caption: Workflow for in vitro neurotransmitter release assay.
Methodology:
-
Cell Preparation: Isolate synaptosomes from rodent brain tissue or use human embryonic kidney (HEK293) cells stably expressing the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
-
Radiolabeling: Incubate the prepared cells with a specific radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake.
-
Compound Incubation: Wash the cells to remove excess radiolabel and then incubate with a range of concentrations of this compound. Include known releasing agents like d-amphetamine as a positive control.
-
Quantification: After incubation, separate the cells from the supernatant. Measure the amount of radioactivity in the supernatant using liquid scintillation counting, which corresponds to the amount of released neurotransmitter.
-
Data Analysis: Plot the concentration-response curves and calculate the EC₅₀ value for each neurotransmitter to determine the potency of this compound as a releasing agent.
In Vivo Studies
Objective: To assess the physiological and behavioral effects of this compound in a whole-animal model.
Experimental Workflow: Locomotor Activity Assessment
Caption: Workflow for in vivo locomotor activity assessment.
Methodology:
-
Animal Acclimation: Individually house rodents (e.g., male C57BL/6 mice) and acclimate them to the testing room and the open-field arenas for a set period before the experiment.
-
Drug Administration: On the test day, administer this compound at various doses (e.g., 1, 3, 10 mg/kg) via intraperitoneal injection. A control group should receive a vehicle injection.
-
Behavioral Recording: Immediately after injection, place the animals in the open-field arenas and record their locomotor activity for a specified duration (e.g., 60 minutes) using an automated video-tracking system.
-
Data Analysis: Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center of the arena. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of this compound on spontaneous locomotor activity, a proxy for its stimulant effects.
Signaling Pathway
Hypothesized Signaling Pathway for this compound:
Caption: Hypothesized mechanism of action of 2-Cyclopentylethanamine HCl.
Conclusion
This compound presents an intriguing subject for pharmacological investigation. While direct experimental data is currently lacking, its structural relationship to Cyclopentamine provides a strong rationale for predicting its activity as a sympathomimetic agent, likely acting through the release of catecholamines. The proposed experimental protocols offer a clear path for researchers to elucidate its precise mechanism of action, potency, and potential therapeutic applications or liabilities. Further research is warranted to fully characterize this compound and determine its place within the broader class of sympathomimetic amines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cyclopentamine | C9H19N | CID 7608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentamine [drugfuture.com]
- 4. Cyclopentamine - Wikipedia [en.wikipedia.org]
- 5. Propylhexedrine - Wikipedia [en.wikipedia.org]
- 6. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Pseudoephedrine Sulfate? [synapse.patsnap.com]
- 8. Propylhexdrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-Cyclopentylethanamine Hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Cyclopentylethanamine hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This document synthesizes regulatory mandates with field-proven best practices to ensure that this compound is managed responsibly from the moment it is designated as waste.
Critical First Step: Waste Characterization & Hazard Assessment
Before any disposal procedure can begin, a thorough understanding of the waste material is paramount. This compound, while not extensively documented with a unique, comprehensive Safety Data Sheet (SDS) from all suppliers, must be treated as hazardous waste based on the known properties of its chemical class (aliphatic amines) and data from analogous compounds.
The U.S. Environmental Protection Agency (EPA) classifies hazardous waste based on four key characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[1] All chemical waste must be evaluated against these criteria.
| Hazard Characteristic | Assessment for 2-Cyclopentylethanamine HCl | Rationale & Supporting Evidence |
| Toxicity (Acute) | Presumed Acutely Toxic. | Classified as "Acute Tox. 4" (Harmful if swallowed) by the European Chemicals Agency (ECHA).[2] SDS for related compounds note it is harmful by inhalation, in contact with skin, and if swallowed.[3] Therefore, it must be managed as toxic waste. |
| Corrosivity | Potentially Corrosive. | As a hydrochloride salt of an amine, aqueous solutions could have a pH low enough (≤ 2) to be considered corrosive.[1] Furthermore, related amines are known to cause severe skin burns and eye damage.[4] |
| Ignitability | Potential Fire Hazard. | While the hydrochloride salt is less volatile than the free base, related amines are flammable liquids.[4] Waste containing solvents used with this compound may be ignitable. Precautionary measures are necessary.[5] |
| Reactivity | Reactive with certain materials. | Amines can react violently with strong oxidizing agents. It is critical to prevent accidental mixing with incompatible chemicals during storage. |
Operational Plan: From Benchtop to Final Disposal
This section outlines the procedural, step-by-step methodology for safely accumulating and preparing the chemical waste for pickup by a licensed disposal facility.
Immediate Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. When preparing this compound for disposal, the following minimum PPE is required:
-
Hand Protection: Wear nitrile or neoprene gloves. Do not use latex.
-
Eye Protection: Use chemical safety goggles or a face shield.[4][8]
-
Skin and Body Protection: A flame-retardant lab coat is mandatory. Ensure legs and feet are covered.
-
Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhaling vapors.[8]
Step-by-Step Waste Accumulation Protocol
All laboratories generating hazardous waste must establish a Satellite Accumulation Area (SAA) .[1][9][10] This is a designated location at or near the point of waste generation, under the control of laboratory personnel.
Step 1: Select a Compatible Waste Container
-
Choose a container made of material that will not react with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[11] Avoid metal containers for acidic solutions.[9][11]
-
The container must have a secure, screw-top cap to prevent leaks and evaporation.[9]
-
Ensure the container is in good condition, with no cracks or deterioration.
Step 2: Properly Label the Waste Container
-
The moment the first drop of waste enters the container, it must be labeled. The EPA requires that each label clearly displays:
-
If creating a mixed waste stream (e.g., dissolved in a solvent), list all constituents and their approximate percentages.
Step 3: Segregate and Store the Waste
-
Store the labeled waste container in your designated SAA.
-
Crucially, ensure segregation from incompatible materials. Store this waste away from strong oxidizing agents and acids.[9]
-
If the waste is flammable, it should be placed within a flammable storage cabinet.[10]
-
Keep the waste container closed at all times, except when adding waste.[1][9]
Step 4: Manage Accumulation Limits
-
An SAA can accumulate a maximum of 55 gallons of hazardous waste. For acutely toxic wastes (P-listed), the limit is one quart.[1][7]
-
Once a container is full, it must be dated and moved from the SAA to your institution's Central Accumulation Area (CAA) within three days for pickup.[9] Your facility's Environmental Health & Safety (EH&S) department will manage this process.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing different forms of this compound waste.
Caption: Decision tree for managing various waste streams of this compound.
Emergency Procedures: Spills and Exposures
In the event of a spill, evacuate the area and prevent entry. For small spills that you are trained to handle, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite). All cleanup materials must be treated as hazardous waste.[7] For large spills, contact your institution's EH&S emergency line immediately.
In case of exposure:
-
Eyes: Immediately flush with water for at least 15 minutes, holding eyelids open.[5]
-
Skin: Immediately remove contaminated clothing and wash the affected area with soap and water.[5]
-
Inhalation: Move to fresh air.
-
Seek immediate medical attention in all cases of exposure. [5]
Final Disposal and Record Keeping
The ultimate disposal of the waste is performed by a licensed hazardous waste contractor, arranged by your institution. This typically involves high-temperature incineration. Your responsibility is to ensure the waste is correctly identified, labeled, and stored for safe collection. Maintain meticulous records of the waste generated, as required by your institution and the EPA.
By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect the broader community and environment.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. 2-Cyclopentylethanamine | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Cyclopentyl-ethylamine hydrochloride | CAS#:684221-26-9 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
- 8. aksci.com [aksci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
